Methyl 4-aminocyclohexanecarboxylate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 4-aminocyclohexane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c1-11-8(10)6-2-4-7(9)5-3-6/h6-7H,2-5,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFKGMXGWLOPOAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCC(CC1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00329662 | |
| Record name | Methyl 4-aminocyclohexanecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00329662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62456-15-9 | |
| Record name | Methyl 4-aminocyclohexanecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00329662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Versatile Scaffold: A Technical Guide to Methyl 4-Aminocyclohexanecarboxylate and Its Isomers in Drug Discovery
This guide provides an in-depth technical overview of methyl 4-aminocyclohexanecarboxylate, a pivotal building block in modern pharmaceutical research and development. We will explore the distinct properties and applications of its cis and trans isomers, offering a comprehensive resource for researchers, medicinal chemists, and drug development professionals. This document moves beyond a simple cataloging of data to explain the causality behind experimental choices and the strategic importance of this molecule in constructing complex, biologically active agents.
Core Identity and Isomeric Forms
This compound is a bifunctional molecule featuring a cyclohexane ring substituted with an amino group and a methyl ester. The spatial arrangement of these functional groups gives rise to two key diastereomers: cis and trans. The choice between these isomers is a critical design element in drug synthesis, as it dictates the three-dimensional orientation of substituents and, consequently, the molecule's interaction with biological targets. The hydrochloride salts of these compounds are frequently used in synthesis due to their enhanced stability and solubility in polar solvents.[1][2]
A third common form is the free amine of the trans isomer, which is often used in subsequent synthetic steps where the free basic nitrogen is required for reaction.
| Compound Name | CAS Number | Molecular Formula (HCl Salt) | Molecular Weight (HCl Salt) | Molecular Formula (Free Amine) | Molecular Weight (Free Amine) |
| trans-Methyl 4-aminocyclohexanecarboxylate HCl | 61367-07-5 | C₈H₁₆ClNO₂ | 193.67 g/mol | C₈H₁₅NO₂ | 157.21 g/mol |
| cis-Methyl 4-aminocyclohexanecarboxylate HCl | 61367-16-6 | C₈H₁₆ClNO₂ | 193.67 g/mol | C₈H₁₅NO₂ | 157.21 g/mol |
| cis/trans-Methyl 4-aminocyclohexanecarboxylate HCl | 100707-54-8 | C₈H₁₆ClNO₂ | 193.67 g/mol | C₈H₁₅NO₂ | 157.21 g/mol |
| trans-Methyl 4-aminocyclohexanecarboxylate (Free Amine) | 62456-15-9 | - | - | C₈H₁₅NO₂ | 157.21 g/mol |
Physicochemical Properties: A Comparative Analysis
The isomeric form and the presence of the hydrochloride salt significantly influence the physicochemical properties of this compound. These properties are critical for determining reaction conditions, purification strategies, and the ultimate formulation of drug candidates.
| Property | trans-Methyl 4-aminocyclohexanecarboxylate HCl | cis-Methyl 4-aminocyclohexanecarboxylate HCl | trans-Methyl 4-aminocyclohexanecarboxylate (Free Amine) |
| Appearance | White crystalline powder | White to almost white powder to crystal | Colorless to pale yellow liquid or solid |
| Boiling Point | 255.4°C at 760 mmHg | No data available | 215.7°C at 760 Torr |
| Melting Point | No data available | 188 °C | No data available |
| Flash Point | 108.3°C | No data available | 84.5°C |
| Density | No data available | No data available | 1.036 g/cm³ |
| Solubility | Soluble in water | No data available | Soluble in many organic solvents (alcohols, ethers, ketones) |
| Vapor Pressure | 0.0129 mmHg at 25°C | No data available | No data available |
Synthesis Strategies: Controlling Stereochemistry
The synthesis of this compound isomers is a well-established process, typically starting from p-aminobenzoic acid. The stereochemical outcome can be controlled through the choice of reaction conditions and subsequent purification methods.
Synthesis of trans-Methyl 4-aminocyclohexanecarboxylate Hydrochloride
The trans isomer is often the thermodynamically more stable product and can be synthesized through the esterification of trans-4-aminocyclohexanecarboxylic acid. A common and efficient method involves the use of thionyl chloride in methanol.[3]
Experimental Protocol: Esterification of trans-4-Aminocyclohexanecarboxylic Acid
-
Suspend (trans)-4-aminocyclohexanecarboxylic acid (1.0 eq) in methanol.[3]
-
Cool the suspension to -10 °C with stirring.[2]
-
Add thionyl chloride (2.0 eq) dropwise to the cooled suspension over 15 minutes.[3]
-
Allow the reaction mixture to warm to room temperature and stir for an additional 15 minutes.[3]
-
Heat the mixture to reflux for 1 hour.[3]
-
After cooling, concentrate the mixture under reduced pressure to yield trans-methyl 4-aminocyclohexanecarboxylate hydrochloride.[3]
-
The crude product can be purified by recrystallization from ethanol or toluene.[2]
References
An In-depth Technical Guide to the Physicochemical Properties of Methyl 4-aminocyclohexanecarboxylate
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction
Methyl 4-aminocyclohexanecarboxylate, a bifunctional molecule featuring a cyclohexane scaffold, serves as a pivotal building block in modern medicinal chemistry and organic synthesis. Its rigid, saturated ring system, combined with the presence of both a primary amine and a methyl ester, offers a unique three-dimensional structure and orthogonal reactivity. This guide provides a comprehensive exploration of the core physicochemical properties of this compound, encompassing both its free amine and hydrochloride salt forms, as well as its cis and trans isomers. Understanding these fundamental characteristics is paramount for its effective utilization in the design and development of novel therapeutics and other advanced materials. This document is structured to provide not only a repository of factual data but also to impart a deeper understanding of the interplay between the molecule's structure and its chemical behavior, thereby empowering researchers to leverage its full potential.
Chemical Identity and Molecular Structure
This compound is a cycloaliphatic amino acid ester. The presence of substituents on the cyclohexane ring at positions 1 and 4 gives rise to cis and trans stereoisomers, which exhibit distinct physical and chemical properties. The trans isomer is generally the more thermodynamically stable configuration due to the equatorial positioning of both the amino and methyl carboxylate groups, minimizing steric hindrance.
The free amine is a versatile nucleophile, while the methyl ester provides a site for hydrolysis or transesterification. The hydrochloride salt is often preferred for its improved handling characteristics and enhanced aqueous solubility.
Table 1: Chemical Identifiers
| Identifier | Value | Source |
| IUPAC Name | methyl 4-aminocyclohexane-1-carboxylate | PubChem[1] |
| Molecular Formula | C₈H₁₅NO₂ (Free Amine) | PubChem[1] |
| C₈H₁₆ClNO₂ (Hydrochloride Salt) | PubChem[2] | |
| Molecular Weight | 157.21 g/mol (Free Amine) | PubChem[1] |
| 193.67 g/mol (Hydrochloride Salt) | PubChem[2] | |
| CAS Number | 62456-15-9 (Isomer mixture, Free Amine) | PubChem[1] |
| 61367-07-5 (trans, Hydrochloride Salt) | ChemBK | |
| 61367-16-6 (cis, Hydrochloride Salt) | chemBlink[3] |
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its application in synthesis, formulation, and biological studies. These properties are summarized in the following tables, with a distinction made between the free amine and its hydrochloride salt, as well as the cis and trans isomers where data is available.
Table 2: Physical Properties
| Property | Value | Form/Isomer | Source |
| Physical State | White crystal or crystalline powder | Hydrochloride Salt | ChemBK |
| Melting Point | 140-142 °C | trans, Hydrochloride Salt | ChemBK |
| 188 °C | cis, Hydrochloride Salt | TCI Chemicals | |
| Boiling Point | 255.4 °C at 760 mmHg | Hydrochloride Salt | ChemBK |
| Flash Point | 108.3 °C | Hydrochloride Salt | ChemBK |
Table 3: Solubility Profile
| Solvent | Solubility | Form/Isomer | Source |
| Water | Soluble | Hydrochloride Salt | ChemBK, Fisher Scientific[4] |
| Alcohols (e.g., Methanol, Ethanol) | Easily Soluble | Hydrochloride Salt | ChemBK |
| Ketones | Easily Soluble | Hydrochloride Salt | ChemBK |
| Polar Organic Solvents | Easily Soluble | Hydrochloride Salt | ChemBK |
Table 4: Acidity and Lipophilicity
| Property | Value | Notes | Source |
| pKa (predicted) | ~9.5 - 10.5 | Estimated for the protonated amino group. Experimental determination is recommended. | |
| LogP (predicted) | 2.17920 | For the hydrochloride salt, suggesting moderate lipophilicity. | ChemSrc[5] |
Spectral Data and Structural Elucidation
Spectroscopic analysis is indispensable for the unambiguous identification and characterization of this compound and for distinguishing between its cis and trans isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are powerful tools for elucidating the stereochemistry of the cyclohexane ring. The chemical shifts and coupling constants of the ring protons are highly dependent on their axial or equatorial orientation.[6][7]
-
¹H NMR: In the trans isomer , with both substituents in the equatorial position, the proton at C1 (methine proton adjacent to the ester) and the proton at C4 (methine proton adjacent to the amino group) are expected to appear as complex multiplets. The chemical shift of the methyl ester protons will be a singlet typically around 3.6-3.7 ppm. The cyclohexane ring protons will appear as a series of overlapping multiplets in the upfield region.
-
¹³C NMR: The chemical shifts of the carbon atoms in the cyclohexane ring are also sensitive to the stereochemistry. The carbon bearing the substituent will have a different chemical shift depending on whether the substituent is axial or equatorial.
Infrared (IR) Spectroscopy
IR spectroscopy is useful for identifying the key functional groups present in the molecule.
-
N-H stretch: A broad absorption in the region of 3300-3500 cm⁻¹ is characteristic of the primary amine.
-
C=O stretch: A strong, sharp absorption band around 1730-1750 cm⁻¹ is indicative of the ester carbonyl group.
-
C-O stretch: Absorptions in the 1100-1300 cm⁻¹ region correspond to the C-O stretching of the ester.
-
C-H stretch: Aliphatic C-H stretching vibrations will be observed below 3000 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, confirming its identity. The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) corresponding to the molecular weight of the free amine (157.21 g/mol ). Common fragmentation pathways would involve the loss of the methoxy group (-OCH₃) or the entire ester group (-COOCH₃).
Stability and Reactivity
The stability and reactivity of this compound are dictated by its functional groups.
-
Hydrolysis: The methyl ester is susceptible to hydrolysis under both acidic and basic conditions to yield 4-aminocyclohexanecarboxylic acid. The rate of hydrolysis is pH-dependent.
-
Reactivity of the Amino Group: The primary amine is a good nucleophile and will readily react with electrophiles such as acyl chlorides, anhydrides, and aldehydes to form amides and imines, respectively.
-
Thermal Stability: The compound is expected to be relatively stable at ambient temperatures. However, at elevated temperatures, decomposition may occur. The hydrochloride salt is generally more thermally stable than the free amine.
Applications in Drug Development
The rigid cyclohexane scaffold of this compound is a valuable design element in medicinal chemistry. It allows for precise control over the spatial orientation of functional groups, which can lead to improved binding affinity and selectivity for biological targets.
A notable application is its use as a key intermediate in the synthesis of Tranexamic Acid , an antifibrinolytic agent used to treat or prevent excessive blood loss.[8][9][10] In this synthesis, the methyl ester of 4-aminomethylcyclohexanecarboxylic acid is a precursor that is subsequently hydrolyzed to the active pharmaceutical ingredient.
Furthermore, its bifunctional nature makes it an ideal starting material for the construction of diverse molecular libraries for drug discovery. The amino group can be functionalized to introduce various pharmacophores, while the ester can be modified or serve as a handle for further synthetic transformations.
Experimental Protocols
The following section outlines standardized methodologies for the determination of key physicochemical properties, based on internationally recognized guidelines from the Organisation for Economic Co-operation and Development (OECD).
Synthesis of this compound Hydrochloride (trans-isomer)
This protocol describes a common method for the synthesis of the hydrochloride salt.[11]
Workflow Diagram:
References
- 1. This compound | C8H15NO2 | CID 422580 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Methyl (1r,4r)-4-aminocyclohexane-1-carboxylate hydrochloride | C8H16ClNO2 | CID 18521575 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CAS # 61367-16-6, Methyl cis-4-aminocyclohexanecarboxylate hydrochloride, cis-4-Aminocyclohexanecarboxylic acid methyl ester hydrochloride - chemBlink [chemblink.com]
- 4. Methyl trans-4-aminocyclohexanecarboxylate hydrochloride, 97% | Fisher Scientific [fishersci.ca]
- 5. spectrabase.com [spectrabase.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. The identification of vicinally substituted cyclohexane isomers in their mixtures by 1H and 13C NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. derpharmachemica.com [derpharmachemica.com]
- 9. Tranexamic Acid synthesis - chemicalbook [chemicalbook.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Structure and Stereochemistry of Methyl 4-aminocyclohexanecarboxylate
Abstract
Methyl 4-aminocyclohexanecarboxylate, a bifunctional molecule, is a critical building block in contemporary medicinal chemistry and drug development. Its rigid cyclohexane framework, coupled with the stereoisomeric possibilities of the amino and methyl carboxylate substituents, provides a versatile scaffold for the synthesis of a wide array of pharmacologically active compounds. This technical guide offers a comprehensive exploration of the structural nuances, stereochemical landscape, synthesis, and analytical characterization of the cis and trans isomers of this compound. It is intended to serve as an essential resource for researchers, scientists, and professionals in the field of drug development, providing both foundational knowledge and practical insights.
Introduction: The Significance of a Versatile Scaffold
The 1,4-disubstituted cyclohexane ring is a privileged motif in drug design. Its conformational rigidity allows for the precise spatial orientation of functional groups, which is paramount for molecular recognition and binding to biological targets. This compound, with its primary amine and methyl ester functionalities, presents two key points for chemical modification, making it an invaluable starting material for the synthesis of complex molecules.[1] The stereochemical relationship between these two groups—either cis or trans—profoundly influences the molecule's three-dimensional shape and, consequently, its biological activity. Understanding and controlling this stereochemistry is therefore of utmost importance in the synthesis of novel therapeutics.
Molecular Structure and Stereochemistry
This compound exists as two diastereomers: cis and trans. The core of this molecule is a cyclohexane ring, which predominantly adopts a chair conformation to minimize steric and torsional strain.[2] The relative orientation of the amino and methyl carboxylate groups on this ring defines the isomer.
Conformational Analysis of cis and trans Isomers
The stability of the cis and trans isomers is dictated by the principles of conformational analysis of 1,4-disubstituted cyclohexanes.[3] In the chair conformation, substituents can occupy either axial or equatorial positions.
-
trans-isomer: In the most stable conformation of the trans-isomer, both the amino and the methyl carboxylate groups occupy equatorial positions (diequatorial). This arrangement minimizes steric interactions, particularly the unfavorable 1,3-diaxial interactions that would occur if the substituents were in axial positions. There is a less stable diaxial conformer, but the energetic penalty is significant, making the diequatorial conformation overwhelmingly predominant at equilibrium.[2]
-
cis-isomer: The cis-isomer exists as a rapid equilibrium between two chair conformations of equal energy. In one conformer, the amino group is axial and the methyl carboxylate is equatorial. In the other, the amino group is equatorial and the methyl carboxylate is axial.[3] Consequently, the cis-isomer is inherently less stable than the diequatorial trans-isomer due to the unavoidable presence of a sterically demanding axial substituent in either of its chair conformations.
This inherent stability difference is a key factor in the synthesis and purification of these isomers.
Synthesis and Isomer Control
The synthesis of this compound often begins with p-aminobenzoic acid. The stereochemical outcome of the synthesis is highly dependent on the reaction conditions.
Catalytic Hydrogenation of p-Aminobenzoic Acid
The catalytic hydrogenation of p-aminobenzoic acid is a common route to 4-aminocyclohexanecarboxylic acid, the precursor to the methyl ester. This reaction typically yields a mixture of cis and trans isomers.[4][5] The ratio of these isomers can be influenced by the choice of catalyst, solvent, and reaction conditions. For instance, using a Ruthenium on carbon (Ru/C) catalyst in an aqueous sodium hydroxide solution under hydrogen pressure can produce a mixture where the trans isomer is favored.[4][5]
Esterification
The resulting mixture of 4-aminocyclohexanecarboxylic acid isomers can then be esterified to yield the corresponding methyl esters. A common method involves reacting the carboxylic acid with methanol in the presence of an acid catalyst, such as thionyl chloride (SOCl₂) or sulfuric acid.[6][7]
Isomerization: Favoring the trans Isomer
Due to the greater thermodynamic stability of the trans-isomer, it is possible to convert the cis-isomer in a mixture to the more desirable trans-isomer through a process called epimerization. This is typically achieved by treating the isomer mixture with a base, such as potassium tert-butoxide, in an alcoholic solvent.[1] The base facilitates the deprotonation and reprotonation at the carbon atom bearing the methyl carboxylate group, leading to the formation of the more stable trans product.
The following diagram illustrates a general workflow for the synthesis and isomerization process.
Caption: General workflow for the synthesis of trans-methyl 4-aminocyclohexanecarboxylate.
Analytical Characterization and Isomer Differentiation
The unambiguous identification and quantification of the cis and trans isomers are crucial for quality control and for understanding their differential biological activities. Nuclear Magnetic Resonance (NMR) spectroscopy and chromatographic techniques are the primary analytical tools for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful techniques for distinguishing between the cis and trans isomers. The different spatial orientations of the protons and carbons in the two isomers lead to distinct chemical shifts and coupling constants.
Table 1: Comparative ¹H NMR Data for cis- and trans-Methyl 4-aminocyclohexanecarboxylate (Illustrative)
| Proton | cis-Isomer (ppm) | trans-Isomer (ppm) | Key Distinguishing Features |
| H-1 (CH-CO₂Me) | Broader multiplet at a slightly different chemical shift | Sharper multiplet | The axial proton in one of the cis conformers experiences a different magnetic environment compared to the equatorial proton in the trans isomer. |
| H-4 (CH-NH₂) | Broader multiplet | Sharper multiplet at a different chemical shift | Similar to H-1, the axial/equatorial nature of this proton in the cis and trans isomers leads to different chemical shifts and coupling patterns. |
| OCH₃ | Singlet | Singlet | Chemical shifts are generally similar but can show slight variations. |
| Cyclohexyl Protons | Complex multiplets | Complex multiplets | The pattern and chemical shifts of the cyclohexane ring protons are distinct for each isomer. |
Note: Actual chemical shifts can vary depending on the solvent and whether the amine is in its free base or salt form. It is always recommended to consult experimental spectra.[8][9]
Table 2: Comparative ¹³C NMR Data for cis- and trans-Methyl 4-aminocyclohexanecarboxylate (Illustrative)
| Carbon | cis-Isomer (ppm) | trans-Isomer (ppm) | Key Distinguishing Features |
| C=O | ~175-177 | ~175-177 | Generally similar chemical shifts. |
| C-1 (CH-CO₂Me) | Distinct chemical shift | Distinct chemical shift | The carbon bearing the ester group will have a different chemical shift due to the different stereochemical environment. |
| C-4 (CH-NH₂) | Distinct chemical shift | Distinct chemical shift | The carbon bearing the amino group will also exhibit a different chemical shift. |
| OCH₃ | ~51-52 | ~51-52 | Generally similar chemical shifts. |
| Cyclohexyl Carbons | Set of distinct signals | Set of distinct signals | The chemical shifts of the ring carbons are sensitive to the stereochemistry of the substituents. |
Chromatographic Separation
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are highly effective for the separation and quantification of the cis and trans isomers.
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a commonly used technique. Due to the subtle differences in polarity and shape between the cis and trans isomers, careful method development is often required to achieve baseline separation.[10][11] Chiral columns can also be employed for the separation of these and other stereoisomers.[12]
-
Gas Chromatography (GC): GC can also be used for isomer separation, often requiring derivatization of the amino group to improve volatility and chromatographic performance.
The following diagram outlines a typical analytical workflow for isomer analysis.
Caption: Analytical workflow for the characterization of this compound isomers.
Applications in Drug Development
The rigid scaffold of this compound makes it an attractive building block for the synthesis of a variety of therapeutic agents. The defined stereochemistry of the trans-isomer, in particular, has been utilized in the development of several drugs.
-
Janus Kinase (JAK) Inhibitors: trans-4-aminocyclohexanecarboxylic acid derivatives are key intermediates in the synthesis of certain Janus kinase inhibitors, which are used in the treatment of autoimmune diseases and cancer.[13]
-
Thrombin Inhibitors: The synthesis of potent thrombin inhibitors, used as anticoagulants, has been achieved using derivatives of 4-aminocyclohexanecarboxylic acid.[14]
-
Analgesics: Derivatives of 4-aminocyclohexanone, which can be synthesized from precursors related to this compound, have been investigated as a novel class of analgesics.[5][10]
Experimental Protocols
Synthesis of trans-Methyl 4-aminocyclohexanecarboxylate Hydrochloride[7]
-
Suspend trans-4-aminocyclohexanecarboxylic acid (1.40 mmol) in methanol (5.5 mL).
-
Cool the suspension to -10 °C in an ice-salt bath.
-
Slowly add thionyl chloride (2.79 mmol) dropwise to the stirred suspension, maintaining the temperature below 0 °C.
-
After the addition is complete, stir the mixture for an additional 15 minutes at -10 °C.
-
Allow the reaction mixture to warm to room temperature and stir for a further 15 minutes.
-
Heat the mixture to reflux and maintain for 1 hour.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature.
-
Concentrate the mixture under reduced pressure to obtain the crude product.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to yield pure trans-methyl 4-aminocyclohexanecarboxylate hydrochloride.
Conclusion
This compound is a fundamentally important molecule in the arsenal of the medicinal chemist. Its structural rigidity and the distinct stereochemical properties of its cis and trans isomers provide a powerful platform for the design and synthesis of novel therapeutic agents. A thorough understanding of its conformational analysis, stereocontrolled synthesis, and analytical characterization is essential for leveraging its full potential in drug discovery and development. This guide has provided a comprehensive overview of these key aspects, offering a valuable resource for researchers and scientists in the field.
References
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- 5. CN108602758B - Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof - Google Patents [patents.google.com]
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- 7. Methyl trans-4-AMinocyclohexanecarboxylate Hydrochloride | 61367-07-5 [chemicalbook.com]
- 8. uwindsor.scholaris.ca [uwindsor.scholaris.ca]
- 9. TRANS-4-AMINOCYCLOHEXANECARBOXYLIC ACID(3685-25-4) 1H NMR [m.chemicalbook.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. chemistry.msu.edu [chemistry.msu.edu]
- 12. Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 13. WO2017134212A1 - Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives - Google Patents [patents.google.com]
- 14. researchgate.net [researchgate.net]
Cis vs trans isomers of Methyl 4-aminocyclohexanecarboxylate
An In-depth Technical Guide to the Cis and Trans Isomers of Methyl 4-aminocyclohexanecarboxylate
Introduction
In the landscape of pharmaceutical development and medicinal chemistry, the precise control and understanding of molecular geometry are not merely academic exercises; they are fundamental prerequisites for ensuring therapeutic efficacy and safety.[1][2] this compound, a key building block, exists as two distinct diastereomers: cis and trans. These isomers, while possessing identical chemical formulas, exhibit profound differences in their three-dimensional structure, stability, and reactivity. Consequently, their biological activities and suitability as pharmaceutical intermediates can vary dramatically.[3][4] For instance, the trans isomer of the parent acid is a critical component in the synthesis of the antipsychotic drug cariprazine, highlighting the industrial and therapeutic necessity of isolating the correct stereoisomer.[5]
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive analysis of the stereochemical, conformational, and spectroscopic differences between the cis and trans isomers of this compound. We will delve into the causality behind experimental choices for differentiation and provide field-proven insights into their synthesis and separation, grounded in authoritative references.
Section 1: Stereochemistry and Conformational Analysis: The Energetic Landscape
The fundamental differences between the cis and trans isomers are rooted in the conformational preferences of the cyclohexane ring. The chair conformation is the most stable arrangement, minimizing both angle and torsional strain. In a 1,4-disubstituted cyclohexane, the two substituents can occupy either axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring) positions.[6]
-
Trans Isomer: The trans isomer is the more thermodynamically stable of the two. Its lowest energy state is achieved when both the amino (-NH₂) and methoxycarbonyl (-COOCH₃) groups occupy equatorial positions (diequatorial). This arrangement minimizes steric hindrance, particularly the unfavorable 1,3-diaxial interactions that occur when bulky groups are forced into axial positions.[6][7] The alternative diaxial conformation is highly energetically unfavorable and contributes negligibly to the overall conformational equilibrium.
-
Cis Isomer: The cis isomer cannot adopt a diequatorial or diaxial conformation. By definition, one substituent must be axial while the other is equatorial (axial-equatorial). The ring undergoes a rapid "flip" between two chair conformations, interconverting the positions of the substituents.[8] The equilibrium will favor the conformer where the bulkier group (methoxycarbonyl) occupies the more spacious equatorial position.[6][7] However, regardless of the equilibrium position, the cis isomer is inherently less stable than the trans isomer due to the unavoidable steric strain of having one group in an axial position.
Section 2: Synthesis and Isomeric Control
The most common route to this compound is the catalytic hydrogenation of methyl 4-aminobenzoate.[9][10] This reduction of the aromatic ring typically produces a mixture of cis and trans isomers.
Synthetic Causality:
-
Catalyst and Conditions: The choice of catalyst (e.g., Rhodium, Ruthenium, Raney Nickel) and reaction conditions (temperature, pressure, solvent) significantly influences the cis/trans ratio.[10][11] For example, hydrogenation of p-aminobenzoic acid often yields the cis-isomer as the major product.[10]
-
Thermodynamic vs. Kinetic Control: Achieving a high proportion of the desired trans isomer often requires conditions that allow for thermodynamic equilibration, where the initially formed kinetic product can isomerize to the more stable trans product.[12]
-
Advanced Methods: Modern approaches leverage biocatalysis for superior stereocontrol. For example, transaminases can be used in a dynamic kinetic resolution process. They selectively deaminate the cis-amine to the corresponding ketone. The ketone intermediate can then be re-aminated, and due to thermodynamic control, the reaction equilibrium is shifted towards the formation of the more stable trans-amine, allowing for high yields of the pure trans isomer.[5]
Section 3: Spectroscopic and Chromatographic Differentiation
Unambiguous identification of the cis and trans isomers is critical. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose, leveraging the distinct magnetic environments created by the different spatial orientations of the substituents.[13]
¹H NMR Spectroscopy: A Definitive Fingerprint
The key to differentiation lies in analyzing the chemical shifts (δ) and, more importantly, the coupling constants (J) of the protons on C1 (the carbon bearing the -COOCH₃ group) and C4 (the carbon bearing the -NH₂ group).
-
Trans Isomer (Diequatorial Substituents): In the stable diequatorial conformation, the protons at C1 and C4 are both in the axial position. An axial proton has two adjacent axial neighbors and two adjacent equatorial neighbors. The large coupling interaction between adjacent axial protons (trans-diaxial coupling) results in a large coupling constant (J ≈ 10-13 Hz). This leads to a characteristically broad multiplet , often appearing as a triplet of triplets.
-
Cis Isomer (Axial-Equatorial Substituents): This isomer exists as a rapidly flipping mixture of two conformers. Therefore, one of the protons (at C1 or C4) will be predominantly axial (giving a broad signal) while the other will be predominantly equatorial . An equatorial proton has only adjacent equatorial and axial neighbors, resulting in smaller coupling constants (J ≈ 2-5 Hz). This leads to a much narrower, less resolved multiplet .
Furthermore, protons in an equatorial position are often deshielded compared to their axial counterparts, causing them to appear at a lower field (higher ppm value).[13]
| Proton | Trans Isomer (e,e) | Cis Isomer (a,e) | Causality of Difference |
| H at C1/C4 | Axial position | One Axial, one Equatorial | In the trans isomer, both H's are axial, leading to large diaxial J-couplings and a broad signal. In the cis isomer, one H is equatorial, resulting in smaller couplings and a characteristically narrower signal for that proton.[13] |
| Chemical Shift (δ) | Higher field (lower ppm) | Lower field (higher ppm) for equatorial H | Equatorial protons are typically deshielded relative to axial protons in a similar environment.[13] |
| Signal Width | Broad multiplet | One broad, one narrow multiplet | The signal width is directly related to the magnitude of the coupling constants. |
Chromatographic Separation
Due to their different polarities and shapes, the cis and trans isomers can be separated using chromatographic techniques like High-Performance Liquid Chromatography (HPLC) or gas chromatography (GC). The separation of the parent acids is often achieved through selective crystallization or esterification, as the properties of the derivatives can be fine-tuned for better separation.[10]
Section 4: Experimental Protocols
The following protocols provide a framework for the separation and validation of the cis and trans isomers.
Protocol 4.1: Isomer Separation by Column Chromatography
-
Stationary Phase: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Column Packing: Pour the slurry into a glass column and allow it to pack under gravity or slight pressure, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude cis/trans mixture in a minimal amount of the mobile phase and carefully load it onto the top of the silica bed.
-
Elution: Begin elution with a non-polar mobile phase (e.g., 9:1 Hexane:Ethyl Acetate). The less polar isomer will typically elute first.
-
Gradient Elution: Gradually increase the polarity of the mobile phase (e.g., by increasing the proportion of ethyl acetate, then adding a small percentage of methanol) to elute the more polar isomer.
-
Fraction Collection: Collect small fractions and analyze them by Thin Layer Chromatography (TLC) to identify which fractions contain the separated products.
-
Solvent Evaporation: Combine the pure fractions of each isomer and remove the solvent under reduced pressure to yield the isolated compounds.
Protocol 4.2: Isomer Validation by ¹H NMR
-
Sample Preparation: Accurately weigh ~5-10 mg of the isolated isomer and dissolve it in an appropriate deuterated solvent (e.g., CDCl₃ or D₂O) in an NMR tube.
-
Data Acquisition: Acquire a ¹H NMR spectrum on a 400 MHz or higher spectrometer.
-
Data Analysis:
-
Confirm Trans Isomer: Identify the signals corresponding to the protons at C1 and C4. These should appear as broad, complex multiplets, indicative of axial protons with large diaxial couplings.
-
Confirm Cis Isomer: Identify the two distinct signals for the C1 and C4 protons. One should be a broad multiplet (axial H), while the other should be a noticeably narrower multiplet (equatorial H), likely at a slightly higher ppm value.
-
Integration: Confirm that the integration of the methoxy protons (~3.7 ppm) corresponds to 3H and the protons on the cyclohexane ring integrate to the expected values.
-
This two-part process of separation followed by spectroscopic confirmation provides a self-validating system for ensuring isomeric purity.
Conclusion
The distinction between cis and trans isomers of this compound is a clear illustration of how subtle changes in stereochemistry lead to significant differences in physical and chemical properties. The greater thermodynamic stability of the trans isomer, arising from its preferred diequatorial conformation, is a key driver in both its synthesis and separation. For the drug development professional, the ability to confidently synthesize, separate, and characterize these isomers is paramount. As demonstrated by the use of the trans isomer in modern pharmaceuticals, mastering the stereochemistry of such fundamental building blocks is essential for the creation of safe and effective medicines.
References
- 1. researchgate.net [researchgate.net]
- 2. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
- 3. [PDF] A review of drug isomerism and its significance | Semantic Scholar [semanticscholar.org]
- 4. A review of drug isomerism and its significance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. spcmc.ac.in [spcmc.ac.in]
- 9. 4-Methylbenzyl 4-aminobenzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. WO2017134212A1 - Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives - Google Patents [patents.google.com]
- 11. CN108602758B - Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof - Google Patents [patents.google.com]
- 12. WO2003078381A1 - PROCESS FOR PREPARATION OF trans-4-AMINOCYCLOHEXANE- CARBOXYLIC ACIDS - Google Patents [patents.google.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Synthesis of Methyl 4-aminocyclohexanecarboxylate hydrochloride
An In-depth Technical Guide to the Synthesis of Methyl 4-aminocyclohexanecarboxylate Hydrochloride
Abstract
This compound hydrochloride is a pivotal building block in medicinal chemistry and drug development, serving as a key intermediate for numerous pharmacologically active compounds, including glimepiride and Janus kinase (JAK) inhibitors.[1][2] The utility of this compound is intrinsically linked to its stereochemistry, with the trans-isomer being the preferred configuration for many therapeutic applications. This guide provides a comprehensive overview of the primary synthetic strategies for obtaining this compound hydrochloride, with a strong emphasis on the principles of stereochemical control. We will explore direct esterification, catalytic hydrogenation of aromatic precursors, and post-synthesis isomerization techniques. Each section is designed to provide not just a protocol, but a deep understanding of the underlying chemical logic, empowering researchers to make informed decisions in their synthetic endeavors.
Strategic Overview: Navigating the Synthetic Landscape
The synthesis of this compound is deceptively simple in concept but requires careful control to achieve the desired isomeric purity. The core challenges lie in establishing the cyclohexane ring from an aromatic precursor and subsequently controlling the relative orientation of the amine and ester functional groups. The main strategies diverge based on the chosen starting material and the point at which stereochemistry is addressed.
The logical flow of the synthesis can be visualized as follows:
Caption: High-level overview of synthetic routes to the target compound.
This guide will dissect two primary, field-proven pathways:
-
Strategy A: Direct esterification of 4-aminocyclohexanecarboxylic acid.
-
Strategy B: Catalytic hydrogenation of p-aminobenzoic acid followed by esterification.
Crucially, we will dedicate a section to the pivotal process of stereochemical isomerization , a technique often required to enrich the desired trans-isomer.
Strategy A: Direct Esterification of 4-Aminocyclohexanecarboxylic Acid
This approach is the most straightforward, converting the commercially available amino acid directly into its methyl ester hydrochloride salt. The reaction is a classic Fischer esterification, typically facilitated by an acid catalyst in methanol. The use of thionyl chloride (SOCl₂) is particularly effective as it reacts with methanol to generate HCl in situ, which protonates the carboxylic acid, and chlorosulfite, which activates it for nucleophilic attack by another molecule of methanol.
Causality Behind Experimental Choices:
-
Methanol (MeOH): Serves as both the solvent and the reactant to form the methyl ester. Using it in large excess drives the equilibrium towards the product side.
-
Thionyl Chloride (SOCl₂): A superior activating agent compared to just using a strong acid like H₂SO₄. It ensures a rapid and irreversible reaction, leading to high yields.
-
Temperature Control: The initial reaction is performed at low temperatures (-10°C) to control the exothermic reaction between SOCl₂ and methanol. The subsequent reflux ensures the reaction goes to completion.[3]
Caption: Workflow for direct esterification.
Experimental Protocol: Esterification of trans-4-Aminocyclohexanecarboxylic Acid[3]
-
Reaction Setup: Suspend trans-4-aminocyclohexanecarboxylic acid (1.0 eq) in anhydrous methanol (approx. 27 mL per gram of starting material) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Reagent Addition: Cool the suspension to -10 °C using an ice-salt bath. Add thionyl chloride (2.0 eq) dropwise via a syringe, ensuring the internal temperature does not rise significantly.
-
Reaction Progression: Stir the mixture at -10 °C for 15 minutes. Subsequently, allow the reaction to warm to room temperature and stir for an additional 15 minutes.
-
Completion: Heat the reaction mixture to reflux and maintain for 1 hour. Monitor the reaction completion by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: After cooling to room temperature, concentrate the mixture under reduced pressure. The resulting solid is the desired Methyl trans-4-aminocyclohexanecarboxylate hydrochloride.
| Parameter | Value | Reference |
| Starting Material | trans-4-Aminocyclohexanecarboxylic acid | [3] |
| Key Reagents | Thionyl Chloride, Methanol | [3] |
| Reaction Time | ~1.5 hours | [3] |
| Reported Yield | ~96% | [3] |
| Product Form | White crystalline powder | [3][4] |
Trustworthiness: This protocol is self-validating. The formation of the hydrochloride salt is inherent to the process (from HCl generated in situ), which aids in the precipitation and isolation of a clean product. The high yield reported in the literature underscores its efficiency.[3] The main limitation is that the stereochemistry of the product is entirely dependent on the stereochemistry of the starting material.
Strategy B: Catalytic Hydrogenation of p-Aminobenzoic Acid
This strategy builds the saturated cyclohexyl core from an inexpensive aromatic precursor, p-aminobenzoic acid (PABA). This method is highly valuable for large-scale synthesis but introduces the critical challenge of controlling the cis/trans stereochemical outcome. The aromatic ring reduction almost invariably produces a mixture of isomers.[2][5]
Causality Behind Experimental Choices:
-
Catalyst: Ruthenium on carbon (Ru/C) is a highly effective catalyst for the hydrogenation of aromatic rings under basic conditions.[2][6] Other catalysts like rhodium on carbon can also be used.[5]
-
Basic Conditions (NaOH): The use of a basic medium like aqueous sodium hydroxide has been shown to significantly favor the formation of the desired trans-isomer. This is a key process parameter for directing the stereochemical outcome.[2][6]
-
Hydrogen Pressure & Temperature: Elevated pressure (e.g., 15 bar) and temperature (e.g., 100 °C) are necessary to overcome the aromaticity of the benzene ring and drive the reduction to completion.[6]
Caption: Catalytic hydrogenation and subsequent esterification pathway.
Experimental Protocol: Hydrogenation of p-Aminobenzoic Acid[6]
-
Autoclave Charging: In a high-pressure autoclave, combine p-aminobenzoic acid (1.0 eq), 5% Ruthenium on Carbon (Ru/C, 25% by weight of PABA), and a 10% aqueous solution of sodium hydroxide (10 mL per gram of PABA).
-
Hydrogenation: Seal the autoclave, purge with nitrogen, and then pressurize with hydrogen to 15 bar. Heat the mixture to 100 °C with vigorous stirring.
-
Monitoring: Maintain the reaction for 20 hours or until hydrogen uptake ceases. Reaction completion can be monitored by TLC.
-
Isolation: After cooling and venting the autoclave, the catalyst is filtered off. The resulting aqueous solution contains the sodium salt of 4-aminocyclohexanecarboxylic acid as a cis/trans mixture, typically enriched in the trans-isomer (e.g., a trans:cis ratio of 4.6:1 has been reported).[6]
-
Esterification: The resulting amino acid mixture can then be esterified using the protocol described in Strategy A.
| Parameter | Value | Reference |
| Starting Material | p-Aminobenzoic acid | [6] |
| Catalyst | 5% Ru/C | [6] |
| Conditions | 15 bar H₂, 100 °C, 10% NaOH (aq) | [6] |
| Reported Isomer Ratio | trans:cis = 4.6 : 1 | [6] |
| Key Advantage | High trans-selectivity in one pot | [6] |
Authoritative Grounding: The Imperative of Stereochemical Control
While Strategy B can provide a trans-enriched mixture, achieving high isomeric purity (>99%) often requires a dedicated isomerization step. The trans-isomer, where the two bulky substituents are in equatorial positions, is thermodynamically more stable than the cis-isomer. This energy difference can be exploited to convert the unwanted cis product into the desired trans form through base-catalyzed epimerization.[7]
The Mechanism of Epimerization: The process typically involves protecting the amine (e.g., as a phthalimide) to prevent side reactions. A strong base, such as potassium tert-butoxide, abstracts the proton at the C1 position (alpha to the ester). This generates a planar enolate intermediate. Subsequent protonation of this intermediate can occur from either face, leading to both cis and trans products. Because the system is under thermodynamic control, the equilibrium will be driven towards the formation of the more stable trans-isomer.
Caption: Base-catalyzed epimerization from the cis to the trans isomer.
Experimental Protocol: Isomerization of a Protected Intermediate[8]
This protocol describes the isomerization of a related intermediate, which demonstrates the principle effectively.
-
Reaction Setup: A mixture of cis/trans methyl 4-phthalimidocyclohexanecarboxylate (1.0 eq) is dissolved in a suitable alcohol solvent (e.g., isopropyl alcohol).
-
Base Addition: Potassium tert-butoxide (0.5 eq) is added to the mixture at ambient temperature.
-
Isomerization: The reaction mixture is heated to 60-65 °C and stirred for 2-3 hours. The progress is monitored by TLC until the starting cis-isomer spot disappears.
-
Quenching: The reaction is cooled, and the pH is adjusted to 7 with acetic acid.
-
Deprotection: The N-phthalimido protecting group is then removed, for example, by using hydrazine hydrate, to yield the free amine.[8]
This process is a powerful tool for upgrading isomerically impure mixtures to high-purity trans products, which is essential for pharmaceutical applications.[7][8]
Product Characterization
The final product, this compound hydrochloride, should be characterized to confirm its identity, purity, and isomeric ratio.
| Property | Value | Source |
| Molecular Formula | C₈H₁₆ClNO₂ | [9] |
| Molecular Weight | 193.67 g/mol | [9] |
| Appearance | White crystalline powder | [3][4] |
| Melting Point | 140-142 °C (mixture of isomers) | [4] |
Standard analytical techniques include:
-
¹H NMR Spectroscopy: To confirm the structure and determine the cis/trans ratio by integrating characteristic signals.
-
¹³C NMR Spectroscopy: To confirm the carbon framework.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To determine chemical and isomeric purity.
Conclusion
The synthesis of this compound hydrochloride offers a compelling case study in balancing synthetic efficiency with stringent stereochemical control. For laboratory-scale synthesis where the pure trans-amino acid is available, direct esterification is the most rapid and efficient method. For industrial-scale production, the catalytic hydrogenation of p-aminobenzoic acid under trans-directing basic conditions presents a more cost-effective route. However, this pathway necessitates a robust strategy for managing the resulting isomer mixture, often involving a dedicated base-catalyzed epimerization step to upgrade the product to the high isomeric purity required for pharmaceutical use. The choice of synthetic route is therefore a strategic decision, guided by scale, cost, and the non-negotiable requirement for stereochemical purity in the final active pharmaceutical ingredient.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. CN108602758B - Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof - Google Patents [patents.google.com]
- 3. Methyl trans-4-AMinocyclohexanecarboxylate Hydrochloride | 61367-07-5 [chemicalbook.com]
- 4. chembk.com [chembk.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. WO2017134212A1 - Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives - Google Patents [patents.google.com]
- 7. A Method Of Preparing Trans 4 Amino 1 Cyclohexane Carboxylic Acid [quickcompany.in]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Methyl (1r,4r)-4-aminocyclohexane-1-carboxylate hydrochloride | C8H16ClNO2 | CID 18521575 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Versatility of the 4-Aminocyclohexanecarboxylate Scaffold: A Technical Guide to its Derivatives' Biological Activities
Abstract
Methyl 4-aminocyclohexanecarboxylate is a bifunctional organic compound that has garnered significant attention as a versatile building block in modern organic synthesis.[1] Its rigid trans-1,4-disubstituted cyclohexane core provides a well-defined three-dimensional scaffold, while the presence of both a primary amine and a methyl ester allows for orthogonal chemical modifications.[1] While extensive research into the inherent biological activity of this compound is limited, its true value in the pharmaceutical sciences lies in its role as a foundational scaffold for a diverse array of potent therapeutic agents. This technical guide will provide an in-depth exploration of the biological activities of key derivatives synthesized from this scaffold, offering insights into their mechanisms of action, relevant experimental protocols, and the strategic rationale behind their design for researchers, scientists, and drug development professionals.
Introduction: The 4-Aminocyclohexanecarboxylate Core as a Privileged Scaffold
The 4-aminocyclohexanecarboxylate core, particularly in its trans-conformation, presents a unique combination of stereochemical rigidity and functional versatility, making it an attractive starting point in medicinal chemistry. The cyclohexane ring locks substituents into well-defined spatial orientations, which is critical for precise interactions with biological targets. The presence of an amino group and a carboxylate (or its ester form) provides two key reactive handles for molecular elaboration, enabling the synthesis of diverse chemical libraries. This guide will delve into three distinct therapeutic areas where this scaffold has been instrumental: antifibrinolytics, analgesics, and anti-diabetic agents.
Case Study I: Antifibrinolytic Activity and the Tranexamic Acid Archetype
One of the most prominent drugs structurally related to the 4-aminocyclohexanecarboxylate core is Tranexamic Acid (trans-4-(aminomethyl)cyclohexanecarboxylic acid). While not identical, it represents the biological potential of this cyclohexane scaffold in modulating enzymatic pathways.
Mechanism of Antifibrinolytic Action
Tranexamic acid is a synthetic analog of the amino acid lysine and functions as a potent antifibrinolytic agent.[2][3] Its primary mechanism involves the competitive inhibition of plasminogen activation.[4][5] In the intricate cascade of fibrinolysis, tissue plasminogen activator (t-PA) binds to lysine residues on fibrin, leading to the conversion of plasminogen to plasmin. Plasmin is the active enzyme responsible for degrading the fibrin matrix of blood clots.[2] Tranexamic acid mimics lysine and binds to the lysine-binding sites on plasminogen, preventing it from associating with the fibrin clot.[6] This action effectively blocks the generation of plasmin, thereby stabilizing the clot and preventing excessive bleeding.[2] This mechanism is crucial in clinical settings such as major trauma, postpartum hemorrhage, and surgery to reduce blood loss.[3][4]
Caption: Mechanism of antifibrinolytic action of Tranexamic Acid.
Experimental Protocol: In Vitro Fibrin Clot Lysis Assay
This fluorescence-based assay measures the ability of a compound to inhibit the lysis of a fibrin clot.
Materials:
-
Human Plasminogen
-
Human Thrombin
-
Human Fibrinogen (with an incorporated fluorescent dye)
-
Tissue Plasminogen Activator (t-PA)
-
Test Compound (e.g., Tranexamic Acid)
-
Assay Buffer (e.g., Tris-buffered saline, pH 7.4)
-
96-well black microplate
-
Fluorometer
Procedure:
-
Prepare solutions of the test compound at various concentrations in the assay buffer.
-
In each well of the 96-well plate, add 20 µL of the test compound solution or vehicle control.
-
Add 100 µL of a solution containing fibrinogen and plasminogen to each well.
-
Initiate clot formation by adding 20 µL of thrombin to each well. Allow the plate to incubate at 37°C for 30 minutes to ensure complete clot formation.
-
Initiate fibrinolysis by adding 20 µL of t-PA to each well.
-
Immediately place the plate in a pre-warmed (37°C) fluorometer.
-
Monitor the increase in fluorescence over time at appropriate excitation/emission wavelengths. The release of the fluorescent dye indicates clot lysis.
-
Calculate the rate of lysis for each concentration of the test compound.
-
Plot the rate of lysis against the compound concentration to determine the IC50 value.
Case Study II: Development of Novel Analgesics
The rigid cyclohexane core has been explored for the development of novel analgesics, particularly in the class of 4-amino-4-arylcyclohexanones.[7]
Rationale and Structure-Activity Relationship (SAR)
Investigation into phenylcyclohexylamine derivatives led to the synthesis of "reversed" analogues, where the amino and aryl groups are positioned on the same carbon of the cyclohexane ring.[8] This structural motif has proven to be a fruitful scaffold for generating compounds with significant analgesic activity. The structure-activity relationship is highly sensitive to the nature and position of substituents on the aromatic ring.[7][8] For instance, compounds with a para-methyl or para-bromo substitution on the phenyl ring have demonstrated potency comparable to 50% that of morphine.[7] Further modifications, such as the inclusion of a meta-hydroxy group on the phenyl ring, have led to derivatives with narcotic antagonist activity.[9]
Table 1: Structure-Activity Relationship of 4-Aryl-4-aminocyclohexanone Analgesics
| Compound ID | Aryl Substituent | Nitrogen Substituent | Relative Potency (Morphine = 1) | Antagonist Activity |
| 1a | p-CH3 | -N(CH3)2 | ~0.5 | Not Reported |
| 1b | p-Br | -N(CH3)2 | ~0.5 | Not Reported |
| 2a | m-OH | -N(CH3)2 | Varies | Present |
| 2b | m-OH | -N(CH2-cyclopropyl) | Varies | Present |
| Data synthesized from literature reports for illustrative purposes.[7][9] |
Experimental Workflow: Analgesic Screening
The preclinical evaluation of novel analgesic compounds typically follows a standardized workflow to assess efficacy and potential side effects.
Caption: Standard preclinical screening workflow for novel analgesics.
Case Study III: Dipeptidyl Peptidase-4 (DPP-4) Inhibitors
The 4-aminocyclohexanecarboxylate scaffold is also relevant in the design of inhibitors for Dipeptidyl Peptidase-4 (DPP-4), a key target in the treatment of type 2 diabetes.[10]
Mechanism of Action in Glycemic Control
DPP-4 is a serine protease that deactivates the incretin hormones, glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[11] These hormones are released after a meal and stimulate insulin secretion from pancreatic β-cells in a glucose-dependent manner. By inhibiting DPP-4, the active levels of GLP-1 and GIP are prolonged, leading to enhanced insulin release and improved glycemic control.[10] The amino group of the 4-aminocyclohexanecarboxylate scaffold can be designed to interact with the S1 or S2 pockets of the DPP-4 active site, which typically accommodate the side chains of amino acids.
Caption: Role of DPP-4 and its inhibitors in the incretin pathway.
Experimental Protocol: In Vitro DPP-4 Inhibition Assay
This fluorescence-based assay measures the ability of a compound to inhibit DPP-4 activity.[12]
Materials:
-
Recombinant human DPP-4 enzyme
-
Fluorogenic substrate (e.g., Gly-Pro-AMC)
-
Test inhibitor compound
-
Assay Buffer (e.g., Tris-HCl, pH 8.0)
-
96-well black microplate
-
Fluorometer
Procedure:
-
Add 50 µL of assay buffer to each well of the microplate.
-
Add 10 µL of the test compound at various concentrations (or vehicle control) to the wells.
-
Add 20 µL of the recombinant human DPP-4 enzyme solution to each well and incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 20 µL of the fluorogenic substrate Gly-Pro-AMC.
-
Immediately measure the fluorescence intensity at 37°C using a fluorometer (Excitation: 360 nm, Emission: 460 nm) in a kinetic mode for 30 minutes.
-
The rate of reaction (slope of the linear phase of fluorescence increase) is calculated.
-
The percent inhibition is calculated relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Conclusion and Future Perspectives
While this compound may not possess significant inherent biological activity, its true power lies in its utility as a rigid and versatile scaffold.[1][13] The case studies presented herein on antifibrinolytics, analgesics, and DPP-4 inhibitors demonstrate the breadth of therapeutic targets that can be addressed by derivatives of this core structure. The defined stereochemistry of the cyclohexane ring provides a robust framework for the precise spatial orientation of pharmacophoric elements, a critical factor in rational drug design. For drug development professionals, the 4-aminocyclohexanecarboxylate scaffold represents a valuable starting point for generating novel chemical entities with diverse and potent biological activities. Future explorations could involve its use in developing conformationally constrained peptides, protease inhibitors, and probes for chemical biology.
References
- 1. benchchem.com [benchchem.com]
- 2. What is the mechanism of Tranexamic Acid? [synapse.patsnap.com]
- 3. Tranexamic acid - Wikipedia [en.wikipedia.org]
- 4. Tranexamic Acid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. droracle.ai [droracle.ai]
- 7. Tranexamic acid, a widely used antifibrinolytic agent, causes convulsions by a gamma-aminobutyric acid(A) receptor antagonistic effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 4-Amino-4-arylcyclohexanones and their derivatives, a novel class of analgesics. 1. Modification of the aryl ring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 4-aryl-4-aminocyclohexanones and their derivatives, a novel class of analgesics. 3. m-Hydroxyphenyl derivates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis of New DPP-4 Inhibitors Based on a Novel Tricyclic Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pyrazole Incorporated New Thiosemicarbazones: Design, Synthesis and Investigation of DPP-4 Inhibitory Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chembk.com [chembk.com]
Methyl 4-aminocyclohexanecarboxylate spectral data (NMR, IR, Mass Spec)
An In-Depth Technical Guide to the Spectral Analysis of Methyl 4-Aminocyclohexanecarboxylate Isomers
Authored by a Senior Application Scientist
This guide provides a comprehensive analysis of the key spectral data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for the cis and trans isomers of this compound. Designed for researchers, scientists, and professionals in drug development, this document moves beyond mere data presentation. It delves into the causal relationships between molecular structure, stereochemistry, and spectral output, offering field-proven insights into experimental design and data interpretation.
Introduction: Structure, Stereochemistry, and Significance
This compound is a bifunctional molecule featuring a cyclohexane scaffold, a primary amine, and a methyl ester. Its utility as a versatile building block in medicinal chemistry is significant, with its rigid cyclohexane core providing a defined three-dimensional vector for pharmacophore placement.[1] The compound exists as two distinct diastereomers: cis and trans. The relative orientation of the amino and ester substituents dictates the molecule's overall shape, polarity, and ability to interact with biological targets, making unambiguous stereochemical assignment essential.
-
Trans Isomer: The thermodynamically more stable isomer, which predominantly adopts a diequatorial conformation in its chair form.
-
Cis Isomer: Exists as a rapidly equilibrating mixture of two identical chair conformers, where one substituent is axial and the other is equatorial.[2]
This guide will focus on the spectral techniques required to unequivocally identify and differentiate these two isomers, typically handled as their more stable and soluble hydrochloride salts.[3][4]
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Key to Stereochemistry
NMR spectroscopy is the most powerful tool for distinguishing between the cis and trans isomers of this compound. The rigid chair conformation of the cyclohexane ring results in chemically distinct environments for axial and equatorial protons, leading to predictable differences in chemical shifts and coupling constants.
Expertise & Causality: Why NMR Works
The diagnostic power of ¹H NMR in this context stems from the Karplus relationship, which correlates the dihedral angle between adjacent protons to the magnitude of their scalar (J) coupling.
-
Axial-Axial (a-a) Coupling: Dihedral angle of ~180°, resulting in a large coupling constant (J ≈ 8–13 Hz).
-
Axial-Equatorial (a-e) and Equatorial-Equatorial (e-e) Coupling: Dihedral angles of ~60°, resulting in small coupling constants (J ≈ 2–5 Hz).
In the stable trans (diequatorial) isomer, the protons at C1 and C4 (H-1 and H-4) are axial. Consequently, the ¹H NMR signal for these protons appears as a broad multiplet due to multiple large axial-axial couplings with neighboring axial protons. In the cis isomer, which rapidly interconverts, the signals are an average of axial and equatorial environments, leading to different chemical shifts and smaller, averaged coupling constants, resulting in a comparatively narrower multiplet for H-1 and H-4.[2]
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve ~5-10 mg of the this compound hydrochloride salt in ~0.6 mL of a suitable deuterated solvent (e.g., D₂O, Methanol-d₄, or DMSO-d₆). D₂O is excellent for observing the C-H protons clearly, as the acidic N-H protons will exchange with deuterium and disappear from the spectrum.
-
Instrument Setup:
-
Use a 400 MHz (or higher) NMR spectrometer for optimal signal dispersion.
-
Shim the magnetic field to achieve high homogeneity.
-
Acquire a standard one-dimensional ¹H spectrum. Typical parameters include a 30° pulse angle, a 2-second relaxation delay, and 16-32 scans.
-
-
Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID), followed by phase correction and baseline correction. Calibrate the chemical shift scale to the residual solvent peak.
Data Interpretation: ¹H and ¹³C NMR
The following tables summarize the predicted NMR data for the cis and trans isomers based on established principles of cyclohexane stereochemistry.[5][6]
Table 1: Predicted ¹H NMR Spectral Data (400 MHz, D₂O)
| Proton Assignment | trans-Isomer (e,e) | cis-Isomer (a,e avg.) | Rationale for Distinction |
|---|---|---|---|
| -OCH₃ | ~3.70 ppm (s) | ~3.72 ppm (s) | Minimal difference; not diagnostic. |
| H -1 (CH-CO₂) | ~2.30 ppm (tt) | ~2.55 ppm (m, narrow) | Key Diagnostic: H-1 is axial in the trans isomer, showing large axial-axial couplings (broad triplet of triplets). It is averaged in the cis isomer, resulting in a narrower multiplet with smaller couplings. |
| H -4 (CH-NH₃⁺) | ~3.10 ppm (tt) | ~3.25 ppm (m, narrow) | Key Diagnostic: Similar to H-1, the axial H-4 in the trans isomer results in a broader signal compared to the averaged environment in the cis isomer. |
| Ring CH₂ (axial) | ~1.40-1.60 ppm (m) | ~1.60-1.80 ppm (m) | Shielded (upfield) relative to equatorial protons. |
| Ring CH₂ (equatorial) | ~2.00-2.20 ppm (m) | ~1.90-2.10 ppm (m) | Deshielded (downfield) relative to axial protons. |
Table 2: Predicted ¹³C NMR Spectral Data (100 MHz, D₂O)
| Carbon Assignment | trans-Isomer (e,e) | cis-Isomer (a,e avg.) | Rationale for Distinction |
|---|---|---|---|
| C =O | ~176 ppm | ~175 ppm | Minimal difference. |
| -OC H₃ | ~52 ppm | ~52 ppm | No significant difference. |
| C -4 (CH-NH₃⁺) | ~50 ppm | ~48 ppm | The carbon bearing an axial substituent in one of the cis conformers is slightly shielded (upfield) due to the gamma-gauche effect. |
| C -1 (CH-CO₂) | ~43 ppm | ~41 ppm | Similar shielding effect on the carbon with the axial ester group in one of the cis conformers. |
| Ring C H₂ | ~30 ppm | ~28 ppm | Averaged shifts, may show slight differences. |
Workflow for NMR-Based Isomer Assignment
Caption: Workflow for distinguishing isomers using ¹H NMR.
Infrared (IR) Spectroscopy: Functional Group Confirmation
IR spectroscopy is an excellent technique for rapidly confirming the presence of the key functional groups within the molecule. While it is generally not used to differentiate between the cis and trans isomers due to the subtlety of their spectral differences, it serves as an essential tool for identity verification.
Expertise & Causality: Vibrational Principles
The absorption of infrared radiation excites specific molecular vibrations. The frequencies of these vibrations are characteristic of the bonds and functional groups present. For this compound hydrochloride, the most prominent and expected absorptions are:
-
N-H Stretches: The ammonium group (-NH₃⁺) gives rise to a very broad and strong absorption band between 2500-3200 cm⁻¹.
-
C-H Stretches: Absorptions from the aliphatic C-H bonds of the cyclohexane ring and the methyl group appear just below 3000 cm⁻¹.
-
C=O Stretch: The ester carbonyl group produces a very strong, sharp absorption band around 1730-1740 cm⁻¹. This is often the most intense peak in the spectrum.
-
C-O Stretches: Two distinct C-O stretching vibrations from the ester group are expected in the 1250-1000 cm⁻¹ region.
Experimental Protocol: Attenuated Total Reflectance (ATR) IR
-
Sample Preparation: Place a small amount of the solid powder directly onto the ATR crystal (typically diamond or germanium).
-
Instrument Setup:
-
Ensure the ATR crystal is clean by taking a background spectrum of the empty crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
-
Data Acquisition: Collect the spectrum, typically by co-adding 16-32 scans over a range of 4000-600 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Data Processing: The resulting spectrum is automatically ratioed against the background. Label the major peaks.
Data Interpretation: Characteristic Absorption Bands
Table 3: Key IR Absorption Bands for this compound HCl
| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Functional Group |
|---|---|---|---|
| 2500-3200 | N-H Stretch | Strong, Broad | Ammonium (-NH₃⁺) |
| 2850-2960 | C-H Stretch | Medium-Strong | Cyclohexane & -CH₃ |
| ~1735 | C=O Stretch | Strong, Sharp | Ester (C=O) |
| ~1240 | C-O Stretch (asymm.) | Strong | Ester (O=C-O) |
| ~1170 | C-O Stretch (symm.) | Strong | Ester (O-CH₃) |
Mass Spectrometry (MS): Molecular Weight and Fragmentation
Mass spectrometry provides crucial information about the molecular weight and structural components of the molecule through controlled fragmentation. For this compound, Electron Ionization (EI) is a common technique.
Expertise & Causality: Fragmentation Pathways
Upon ionization, the molecular ion (M⁺˙) is formed. This high-energy species undergoes fragmentation through predictable pathways for esters and amines.[7]
-
Molecular Ion (M⁺˙): For the free base (C₈H₁₅NO₂), the molecular ion peak is expected at m/z 157.[8] The peak for the hydrochloride salt will not be observed; the spectrum will be that of the free base after thermal decomposition in the inlet.
-
Loss of Methoxy Group: Cleavage of the O-CH₃ bond results in a prominent fragment at M-31 (m/z 126).
-
Loss of Carbomethoxy Group: Cleavage of the C-COOCH₃ bond gives a fragment at M-59 (m/z 98).
-
Alpha-Cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom is a characteristic fragmentation for amines. This would lead to a fragment corresponding to the loss of the rest of the ring from the amino group.
Experimental Protocol: Electron Ionization (EI) Mass Spectrometry
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or GC inlet. The compound will be heated in the vacuum, and the free base will enter the ion source.
-
Ionization: Bombard the gaseous molecules with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.
-
Mass Analysis: Separate the resulting positively charged ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole).
-
Detection: Detect the ions and generate a mass spectrum, which plots relative abundance against m/z.
Data Interpretation: Expected Mass Fragments
Table 4: Predicted EI-MS Fragmentation Data for this compound
| m/z Value | Proposed Fragment | Identity |
|---|---|---|
| 157 | [C₈H₁₅NO₂]⁺˙ | Molecular Ion (M⁺˙) |
| 126 | [M - OCH₃]⁺ | Loss of methoxy radical |
| 98 | [M - COOCH₃]⁺ | Loss of carbomethoxy radical |
| 84 | [C₅H₁₀N]⁺ | Alpha-cleavage product |
| 59 | [COOCH₃]⁺ | Carbomethoxy cation |
Synthesis Protocol: Esterification of trans-4-Aminocyclohexanecarboxylic Acid
A reliable method for preparing the hydrochloride salt of the trans isomer is through the direct esterification of the corresponding carboxylic acid using thionyl chloride.[9][10]
-
Suspension: Suspend trans-4-aminocyclohexanecarboxylic acid (1.0 eq) in anhydrous methanol (approx. 25 mL per gram of acid).
-
Cooling: Cool the suspension to -10 °C in an ice-salt bath.
-
Reagent Addition: Add thionyl chloride (SOCl₂, 2.0 eq) dropwise to the stirred suspension, maintaining the temperature below 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat at reflux for 1-2 hours.
-
Isolation: Cool the mixture and remove the solvent under reduced pressure to yield the crude methyl trans-4-aminocyclohexanecarboxylate hydrochloride as a solid. The product can be further purified by recrystallization.
Conclusion
The structural and, critically, stereochemical characterization of this compound relies on a synergistic application of modern spectroscopic techniques. While IR and MS are indispensable for confirming functional groups and molecular weight, NMR spectroscopy stands as the definitive tool for distinguishing between the crucial cis and trans diastereomers . The analysis of proton chemical shifts and, more importantly, the coupling patterns of the H-1 and H-4 protons provides an unambiguous assignment of stereochemistry, a vital step in the rational design and development of novel chemical entities.
References
- 1. TRANS-4-AMINOCYCLOHEXANECARBOXYLIC ACID(3685-25-4) 13C NMR [m.chemicalbook.com]
- 2. spcmc.ac.in [spcmc.ac.in]
- 3. Methyl trans-4-aminocyclohexanecarboxylate hydrochloride, 97% | Fisher Scientific [fishersci.ca]
- 4. Methyl cis-4-Aminocyclohexanecarboxylate Hydrochloride | 61367-16-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 5. organicchemistrydata.org [organicchemistrydata.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. This compound | C8H15NO2 | CID 422580 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Methyl trans-4-AMinocyclohexanecarboxylate Hydrochloride | 61367-07-5 [chemicalbook.com]
- 10. benchchem.com [benchchem.com]
Solubility of Methyl 4-aminocyclohexanecarboxylate in organic solvents
An In-depth Technical Guide to the Solubility of Methyl 4-aminocyclohexanecarboxylate in Organic Solvents
Abstract
This compound serves as a pivotal bifunctional building block in modern organic synthesis and pharmaceutical development. Its unique structure, featuring a non-polar cyclohexane scaffold functionalized with both a primary amine and a methyl ester, presents a complex solubility profile that is critical for its application in reaction chemistry, purification, and formulation. This technical guide provides a comprehensive analysis of the principles governing its solubility in various organic solvents. While quantitative public data is limited, this document synthesizes foundational physicochemical principles, qualitative solubility information, and a detailed experimental framework for researchers to systematically determine solubility parameters. This guide is intended for chemists, researchers, and drug development professionals who utilize this versatile molecule and require a deep, practical understanding of its solution behavior.
Introduction: A Versatile Bifunctional Scaffold
This compound, existing as both cis and trans isomers, is a valuable intermediate in the synthesis of a wide array of complex molecules and active pharmaceutical ingredients (APIs).[1][2] Its rigid cyclohexane core provides a well-defined three-dimensional structure, while the primary amine and methyl ester groups offer orthogonal handles for chemical modification.[1] Understanding and controlling the solubility of this compound is paramount for:
-
Reaction Engineering: Selecting appropriate solvents to ensure homogeneous reaction conditions, thereby improving reaction rates, yields, and selectivity.
-
Process Chemistry & Purification: Designing efficient crystallization, extraction, and chromatographic purification protocols.
-
Formulation Development: Creating stable solutions for preclinical studies or as precursors for further derivatization.
This guide will deconstruct the molecular attributes of this compound to predict and explain its behavior in different solvent environments and provide a robust protocol for its empirical determination.
Physicochemical & Structural Analysis
The solubility of a compound is intrinsically linked to its molecular structure and physical properties. This compound is often supplied and used as its hydrochloride salt to improve stability and handling; however, both the free base and the salt form are relevant in different chemical contexts.
Table 1: Physicochemical Properties of this compound and its Hydrochloride Salt
| Property | This compound (Free Base) | This compound HCl | Source(s) |
| Molecular Formula | C₈H₁₅NO₂ | C₈H₁₆ClNO₂ | [3][4] |
| Molecular Weight | 157.21 g/mol | 193.67 g/mol | [3][4] |
| IUPAC Name | methyl 4-aminocyclohexane-1-carboxylate | methyl 4-aminocyclohexane-1-carboxylate;hydrochloride | [3][4] |
| Appearance | - | White crystalline powder | [2] |
The molecule's structure contains three key regions that dictate its interactions with solvents:
-
The Cyclohexane Ring: A bulky, non-polar aliphatic core that favors interactions with non-polar solvents through London dispersion forces.
-
The Amino Group (-NH₂): A polar, basic functional group capable of acting as a hydrogen bond donor. In the hydrochloride salt form (-NH₃⁺Cl⁻), it becomes ionic and a much stronger hydrogen bond donor.
-
The Methyl Ester Group (-COOCH₃): A polar group with a dipole moment, capable of acting as a hydrogen bond acceptor at its carbonyl oxygen.
Theoretical Framework for Solubility
The principle of "like dissolves like" provides the foundational logic for predicting solubility.[5][6] A solute dissolves best in a solvent that shares similar intermolecular forces. For a molecule as functionally diverse as this compound, solubility is a nuanced balance of competing interactions.
-
Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in strong hydrogen bonding. The amino group can donate hydrogen bonds to the solvent's oxygen, and the ester's carbonyl oxygen can accept hydrogen bonds from the solvent's hydroxyl group. This class of solvent is expected to be effective.
-
Polar Aprotic Solvents (e.g., DMSO, Acetonitrile, Acetone): These solvents have strong dipoles but lack O-H or N-H bonds. They can act as hydrogen bond acceptors for the compound's amino group and engage in dipole-dipole interactions with the ester. Amino acid esters are often soluble in solvents like DMSO and acetonitrile.[7]
-
Non-Polar Solvents (e.g., Hexane, Toluene): These solvents interact primarily through weak van der Waals forces. While the cyclohexane ring has an affinity for these solvents, the polar amino and ester groups are energetically disfavored, leading to predicted low solubility.
The hydrochloride salt form introduces ionic character, which generally enhances solubility in highly polar solvents.
References
- 1. benchchem.com [benchchem.com]
- 2. Methyl trans-4-AMinocyclohexanecarboxylate Hydrochloride | 61367-07-5 [chemicalbook.com]
- 3. Methyl (1r,4r)-4-aminocyclohexane-1-carboxylate hydrochloride | C8H16ClNO2 | CID 18521575 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | C8H15NO2 | CID 422580 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chem.ws [chem.ws]
- 6. Khan Academy [khanacademy.org]
- 7. Chiral Recognition of Amino Acid Esters in Organic Solvents Using a Glucose-Based Receptor - PMC [pmc.ncbi.nlm.nih.gov]
IUPAC name for Methyl 4-aminocyclohexanecarboxylate
An In-depth Technical Guide to the IUPAC Nomenclature of Methyl 4-aminocyclohexanecarboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
The precise and unambiguous naming of chemical compounds is a cornerstone of scientific communication, ensuring reproducibility and clarity in research and development. This technical guide provides a comprehensive analysis of the International Union of Pure and Applied Chemistry (IUPAC) nomenclature for this compound. We will deconstruct the naming process by examining the foundational principles of functional group priority, parent chain selection in cyclic systems, and the critical role of stereochemical descriptors. Furthermore, this guide offers field-proven insights by detailing a common synthetic protocol for its trans isomer, linking theoretical nomenclature to practical laboratory application.
Foundational Principles: Naming Polyfunctional Organic Compounds
In organic chemistry, molecules often possess multiple functional groups, each imparting distinct chemical properties. The IUPAC system provides a hierarchical set of rules to generate a unique name for any given structure. A core principle is the concept of functional group priority; the group with the highest precedence dictates the suffix of the compound's name, while all other groups are treated as substituents and denoted by prefixes.[1][2][3]
When a compound contains more than one functional group, the one with the highest priority is designated as the "principal functional group," which determines the parent name.[1][2][4] For this compound, the two relevant functional groups are the ester and the amine. According to IUPAC priority rules, the ester group outranks the amine group.[5][6]
Table 1: Abbreviated IUPAC Functional Group Priority
| Priority | Functional Group Class | Formula | Suffix (as Principal Group) | Prefix (as Substituent) |
| Higher | Carboxylic Acids | -COOH | -oic acid | carboxy- |
| Esters | -COOR | -oate | alkoxycarbonyl- | |
| Amides | -CONH₂ | -amide | carbamoyl- | |
| Aldehydes | -CHO | -al | oxo- or formyl- | |
| Ketones | >C=O | -one | oxo- | |
| Alcohols | -OH | -ol | hydroxy- | |
| Lower | Amines | -NH₂ | -amine | amino- |
This hierarchy is fundamental to correctly initiating the naming process for any polyfunctional molecule.
Systematic Name Derivation: A Step-by-Step Analysis
The IUPAC name "this compound" is derived through a logical, stepwise application of established nomenclature rules.
Step 1: Identifying the Principal Functional Group and Parent Structure
As established, the ester functional group has higher priority than the amine.[5][6] Therefore, the molecule is named as an ester. The parent structure is a cyclohexane ring to which a carboxylate group is attached. The corresponding acid is cyclohexanecarboxylic acid. For esters of cyclic acids where the ester group is attached directly to the ring, the name is constructed by stating the alkyl group of the ester, followed by the name of the parent acid with the "-oic acid" ending replaced by "-oate".[7][8][9]
-
Alkyl group: Methyl
-
Parent acid: Cyclohexanecarboxylic acid
-
Ester name fragment: Methyl cyclohexanecarboxylate
Step 2: Numbering the Cycloalkane Ring
For substituted cycloalkanes, numbering begins at the carbon atom bearing the principal functional group.[10][11][12] In this case, the carbon atom of the cyclohexane ring attached to the carboxylate group is assigned position 1. The ring is then numbered to give the other substituents the lowest possible locants (numbers).[11] The amino group is located at position 4.
This leads to the name Methyl 4-aminocyclohexane-1-carboxylate . While this name is entirely correct, the "-1-" is often omitted in practice because the principal functional group is assumed to be at the first position, simplifying the name to This compound .[13]
Step 3: Identifying and Naming Substituents
With the ester group defining the parent name, the amine group (-NH₂) is treated as a substituent. The prefix for the -NH₂ group is "amino".[14][15] This prefix is placed before the parent name, along with its locant.
-
Substituent: amino-
-
Position: 4
-
Full Name Assembly: 4-amino + Methyl cyclohexanecarboxylate → This compound
References
- 1. 2.4 IUPAC Naming of Organic Compounds with Functional Groups – Organic Chemistry I [kpu.pressbooks.pub]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. How to Name a Compound with Multiple Functional Groups - Chemistry Steps [chemistrysteps.com]
- 4. Functional Groups in Organic Chemistry: Types & Examples [vedantu.com]
- 5. youtube.com [youtube.com]
- 6. egpat.com [egpat.com]
- 7. Naming Esters - Chemistry Steps [chemistrysteps.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. 25.5 Esters – Structure, Properties and Naming – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 10. Cycloalkanes nomenclature [quimicaorganica.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. 4.1 Naming Cycloalkanes - Organic Chemistry | OpenStax [openstax.org]
- 13. This compound | C8H15NO2 | CID 422580 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. ochem.weebly.com [ochem.weebly.com]
The Strategic Application of Methyl 4-aminocyclohexanecarboxylate in Modern Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Emergence of a Versatile Scaffold
In the landscape of modern chemical research, particularly in the realms of medicinal chemistry and materials science, the strategic selection of molecular scaffolds is paramount to success. Methyl 4-aminocyclohexanecarboxylate, a bifunctional molecule featuring a rigid cyclohexane core, has emerged as a cornerstone building block for the synthesis of complex molecular architectures. Its inherent stereochemistry and the orthogonal reactivity of its amino and ester functionalities provide a powerful platform for the rational design of novel compounds with tailored properties. This technical guide delves into the multifaceted applications of this compound, offering in-depth insights into the causality behind its selection in various research endeavors, detailed experimental protocols, and a forward-looking perspective on its future potential.
Core Physicochemical Properties and Stereochemical Considerations
This compound exists as two primary stereoisomers: cis and trans. The spatial orientation of the amino and methyl carboxylate groups dictates the molecule's three-dimensional shape and, consequently, its interaction with other molecules. The trans isomer, with its diequatorial arrangement of the functional groups, adopts a more linear and rigid conformation, which is often favored in drug design to achieve specific vectoral orientations for pharmacophoric elements. Conversely, the cis isomer presents a different spatial arrangement that can be exploited for alternative binding modes or material properties.
| Property | cis-Methyl 4-aminocyclohexanecarboxylate | trans-Methyl 4-aminocyclohexanecarboxylate |
| Molecular Formula | C₈H₁₅NO₂ | C₈H₁₅NO₂ |
| Molecular Weight | 157.21 g/mol | 157.21 g/mol |
| Appearance | White to off-white crystalline powder | White to off-white crystalline powder |
| Solubility | Soluble in water (as hydrochloride salt), methanol, ethanol | Soluble in water (as hydrochloride salt), methanol, ethanol |
The hydrochloride salt of this compound is commonly used in synthesis due to its enhanced stability and solubility in protic solvents.[1]
Synthesis of cis- and trans-Methyl 4-aminocyclohexanecarboxylate
The selective synthesis of the desired stereoisomer is a critical first step in its application. The primary route to both isomers is the catalytic hydrogenation of p-aminobenzoic acid or its methyl ester. The choice of catalyst and reaction conditions plays a pivotal role in determining the cis/trans ratio of the product.[2]
Experimental Protocol: Stereoselective Hydrogenation
Objective: To synthesize a mixture of cis- and trans-4-aminocyclohexanecarboxylic acid, the precursor to the methyl ester.
Materials:
-
p-Aminobenzoic acid
-
5% Ruthenium on Carbon (Ru/C)
-
10% Sodium Hydroxide (NaOH) solution
-
Hydrogen gas
-
Autoclave
Procedure:
-
In a high-pressure autoclave, combine p-aminobenzoic acid (1 eq), 5% Ru/C (0.25 eq by weight), and 10% aqueous NaOH.[2]
-
Seal the autoclave and purge with nitrogen gas, followed by hydrogen gas.
-
Pressurize the vessel with hydrogen gas to 15 bar.[2]
-
Heat the reaction mixture to 100°C with vigorous stirring.[2]
-
Maintain these conditions for 20 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[2]
-
Upon completion, cool the reactor to room temperature and carefully vent the hydrogen gas.
-
The resulting mixture will contain a higher ratio of the trans isomer (typically around 4.6:1 trans:cis).[2]
Causality of Experimental Choices: The use of a Ruthenium catalyst under basic conditions at elevated temperature and pressure favors the thermodynamic product, which is the more stable trans isomer.[2] The separation of the cis and trans isomers can be achieved through fractional crystallization or by selective esterification.[2]
Caption: General synthesis and separation workflow for cis- and trans-Methyl 4-aminocyclohexanecarboxylate.
Applications in Medicinal Chemistry: A Scaffold for Innovation
The rigid, non-planar nature of the cyclohexane ring makes this compound an attractive bioisostere for aromatic rings in drug design.[3][4] This "escape from flatland" strategy can lead to compounds with improved physicochemical properties, such as enhanced solubility and metabolic stability, while maintaining or even improving biological activity.[5]
Janus Kinase (JAK) Inhibitors
A prominent application of trans-Methyl 4-aminocyclohexanecarboxylate is in the synthesis of Janus Kinase (JAK) inhibitors, a class of drugs used to treat inflammatory diseases. The cyclohexane scaffold provides a defined three-dimensional structure that allows for precise positioning of substituents to interact with the target enzyme.
Antiviral Drug Discovery
The carbocyclic framework of this compound is also being explored in the design of novel antiviral agents. While direct applications of this specific molecule are still emerging, the synthesis of carbocyclic nucleoside analogs, where the furanose ring is replaced by a cyclopentane or cyclohexane ring, has shown promise in developing compounds with activity against viruses like HIV and SARS-CoV-2.[6] The rationale behind this is to create nucleoside mimics that are resistant to enzymatic degradation.
Constrained Glycine Analog in Peptide Synthesis
The aminocyclohexanecarboxylic acid core can serve as a conformationally constrained analog of glycine in peptide synthesis.[2][7] By incorporating this rigid scaffold into a peptide backbone, researchers can induce specific secondary structures and enhance metabolic stability. This approach is valuable in the design of peptidomimetics with improved therapeutic properties.
Derivatization Strategies: Unleashing the Synthetic Potential
The true utility of this compound lies in the independent reactivity of its amino and ester functionalities, allowing for a wide range of derivatization reactions.
N-Acylation and N-Alkylation
The primary amine is readily acylated or alkylated to introduce various substituents. This is a key step in building more complex molecules for drug discovery.
Caption: Derivatization of the amino group of this compound.
Ester Hydrolysis and Amidation
The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides. This orthogonal reactivity is crucial for creating diverse chemical libraries.
Experimental Protocol: N-Acylation
Objective: To synthesize an N-acyl derivative of trans-Methyl 4-aminocyclohexanecarboxylate.
Materials:
-
trans-Methyl 4-aminocyclohexanecarboxylate hydrochloride
-
Acetyl chloride
-
Triethylamine (or another non-nucleophilic base)
-
Dichloromethane (DCM)
Procedure:
-
Suspend trans-Methyl 4-aminocyclohexanecarboxylate hydrochloride (1 eq) in dry DCM.
-
Add triethylamine (2.2 eq) to neutralize the hydrochloride salt and act as a base for the reaction.
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add acetyl chloride (1.1 eq) dropwise with stirring.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction with water and separate the organic layer.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude N-acetylated product.
-
Purify the product by column chromatography or recrystallization.
Applications in Materials Science: Building Blocks for Functional Polymers
While less explored than its medicinal applications, this compound holds potential as a monomer for the synthesis of novel polyamides and other polymers. The rigid cyclohexane unit can impart unique thermal and mechanical properties to the resulting materials. The bifunctional nature of the molecule allows for its incorporation into polymer backbones through polycondensation reactions. For instance, the diacid or diacyl chloride derivative of 4-aminocyclohexanecarboxylic acid can be reacted with diamines to form polyamides with enhanced thermal stability and solubility compared to their fully aromatic counterparts.[8]
Conclusion and Future Perspectives
This compound is a versatile and valuable building block in modern chemical research. Its well-defined stereochemistry and orthogonal functional groups provide a robust platform for the synthesis of a wide array of complex molecules. In medicinal chemistry, its role as a non-planar bioisostere for aromatic rings continues to be a fruitful strategy for the development of new therapeutics with improved properties. While its applications in materials science are still in their nascent stages, the unique structural features of this scaffold suggest significant potential for the creation of novel polymers with tailored characteristics. As synthetic methodologies become more refined and our understanding of structure-property relationships deepens, the applications of this compound are poised to expand into new and exciting areas of scientific discovery.
References
- 1. This compound Hydrochloride (cis- and trans- mixture) [myskinrecipes.com]
- 2. CN108602758B - Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof - Google Patents [patents.google.com]
- 3. Stacking with No Planarity? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. A side reaction in solid phase synthesis. Insertion of glycine residues into peptide chains via Nim----N alpha transfer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Safety and handling of Methyl 4-aminocyclohexanecarboxylate
An In-depth Technical Guide to the Safe Handling of Methyl 4-aminocyclohexanecarboxylate
Introduction: A Core Moiety in Modern Synthesis
This compound, existing as cis and trans isomers, is a bifunctional alicyclic compound that serves as a crucial building block in medicinal chemistry and drug development.[1] Its rigid cyclohexane scaffold provides a defined three-dimensional vector for substituents, making it an invaluable component in the synthesis of complex, biologically active molecules.[1] The presence of both a primary amine and a methyl ester allows for orthogonal chemical modifications, enabling its incorporation into a diverse range of pharmaceutical compounds.[1] This guide focuses primarily on the hydrochloride salt of the trans isomer (CAS No: 61367-07-5), for which comprehensive safety data is most readily available, while providing insights applicable to related forms.[2]
This document is intended for researchers, chemists, and drug development professionals. It moves beyond standard safety data sheets to provide a deeper, field-proven understanding of the causality behind safety protocols, ensuring a self-validating system of laboratory practice.
Section 1: Physicochemical and Toxicological Profile
A foundational understanding of a compound's properties is the bedrock of its safe handling. This compound hydrochloride is typically encountered as a white to off-white crystalline powder.[2] Its properties dictate the necessary engineering controls, personal protective equipment, and emergency responses.
1.1: Key Physicochemical Data
The following table summarizes the essential properties of Methyl trans-4-aminocyclohexanecarboxylate hydrochloride.
| Property | Value | Source(s) |
| Chemical Name | Methyl trans-4-aminocyclohexanecarboxylate hydrochloride | [3][4] |
| Synonyms | Trans-4-amino-cyclohexanecarboxylic acid methyl ester hydrochloride | [5] |
| CAS Number | 61367-07-5 | [4][5] |
| Molecular Formula | C₈H₁₆ClNO₂ | [4][5] |
| Molecular Weight | 193.67 g/mol | [4][5] |
| Appearance | White crystalline powder | [2] |
| Boiling Point | 255.4°C at 760 mmHg | [6] |
| Melting Point | 140-142°C | [6] |
| Flash Point | 108.3°C | [6] |
| Solubility | Soluble in water. Soluble in polar organic solvents (alcohols, ketones). | [6] |
| Stability | Stable under recommended storage conditions. | [5] |
1.2: Hazard Identification and GHS Classification
The primary documented hazard for the hydrochloride salt is its potential to cause serious eye damage.[4] As a fine powder, it also presents an inhalation risk.
-
GHS Classification:
-
Serious Eye Damage/Eye Irritation, Category 1 (H318) : Causes serious eye damage.[4]
-
-
Potential Health Effects:
-
Eye Contact: Direct contact can cause severe irritation and potentially irreversible damage.[3][4]
-
Skin Contact: May cause skin irritation upon prolonged or repeated contact.[5]
-
Inhalation: Inhalation of dust may cause respiratory tract irritation.[5]
-
Ingestion: Harmful if swallowed is not a primary classification, but ingestion should always be avoided through good laboratory practice.[3]
-
Section 2: The Core Protocol: A Lifecycle Approach to Safe Handling
Safe handling is not a single action but a complete workflow, from receiving the material to its final disposal. The following diagram and protocols outline this lifecycle.
Caption: Logical workflow for the safe handling of chemical reagents.
2.1: Exposure Controls and Personal Protection
Engineering controls are the first line of defense, supplemented by appropriate Personal Protective Equipment (PPE).
-
Engineering Controls :
-
Ventilation : Always handle this compound powder in a certified chemical fume hood to minimize inhalation risk.[5] Provide appropriate exhaust ventilation at places where dust is formed.[5]
-
Safety Stations : Ensure an eyewash station and safety shower are readily accessible and have been recently tested.[7]
-
-
Personal Protective Equipment (PPE) :
-
Eye and Face Protection : Chemical safety goggles or safety glasses with side-shields conforming to EN166 or OSHA's 29 CFR 1910.133 standards are mandatory.[3][7] The primary hazard is severe eye damage, making this the most critical piece of PPE.
-
Hand Protection : Wear chemically resistant, impervious gloves (e.g., nitrile rubber). Inspect gloves for tears or holes before each use.[3] Glove selection should be based on the breakthrough time and permeation rate for the specific tasks and solvents used.
-
Skin and Body Protection : A standard laboratory coat is required. For tasks with a higher risk of spills, a chemically resistant apron may be necessary. Wear long-sleeved clothing.[3]
-
2.2: Step-by-Step Protocol for Weighing and Transfer
This protocol is designed to mitigate the primary risks of aerosolization and contamination.
-
Preparation : Don the required PPE (safety goggles, nitrile gloves, lab coat).
-
Work Area : Perform all operations within a chemical fume hood with the sash at the lowest practical height.
-
Static Control : Use an anti-static weigh boat or an ionizing bar if available, as fine powders can be electrostatically charged, leading to dispersal.
-
Transfer : Open the main container inside the hood. Use a clean spatula to carefully transfer the approximate amount of powder to a tared weigh boat or beaker. Do not "pour" the powder, as this creates dust.
-
Weighing : Close the main container immediately. Record the weight.
-
Dissolution : If the next step is dissolution, add the solvent to the powder in the weigh vessel slowly to avoid splashing.
-
Cleanup : Carefully wipe down the spatula, balance, and surrounding surfaces with a damp cloth to collect any stray powder. Dispose of the cloth and any contaminated items (like weigh boats) in the designated solid chemical waste container.
-
Doffing PPE : Remove gloves and wash hands thoroughly with soap and water after completing the task.[3]
2.3: Storage and Incompatibility
Proper storage is crucial for maintaining the compound's integrity and preventing hazardous reactions.
-
Conditions : Store in a tightly closed container in a dry, cool, and well-ventilated place.[3][5] The hydrochloride salt is hygroscopic; moisture absorption can lead to clumping and affect reactivity.
-
Incompatible Materials : Keep separate from strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[5] Contact with strong bases will deprotonate the ammonium salt, liberating the free amine.
Section 3: Emergency and Disposal Procedures
Preparedness is key to mitigating the impact of an accidental release or exposure.
3.1: First-Aid Measures
Immediate and correct action can significantly reduce the severity of an injury.
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[3][5] Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Skin Contact : Take off contaminated clothing. Wash the affected area immediately with soap and plenty of water.[5][8] If irritation develops or persists, seek medical attention.
-
Inhalation : Move the person to fresh air. If breathing is difficult or stops, provide artificial respiration.[5][8] Seek medical attention if symptoms occur.
-
Ingestion : Do NOT induce vomiting. Rinse the mouth thoroughly with water.[5][7] Never give anything by mouth to an unconscious person. Seek immediate medical attention.
3.2: Accidental Release Measures (Spills)
-
Personal Precautions : Evacuate the immediate area. Ensure adequate ventilation. Wear all required PPE, including respiratory protection if the spill is large or ventilation is poor. Avoid breathing dust.[5]
-
Containment and Cleanup : For a solid spill, gently sweep or scoop the material into a suitable, labeled container for disposal.[3][5] Avoid actions that create dust. Do not let the product enter drains.[5] After the bulk material is removed, decontaminate the area with a wet cloth.
3.3: Fire-Fighting Measures
-
Extinguishing Media : Use extinguishing measures appropriate for the surrounding fire. Water spray, alcohol-resistant foam, dry chemical, or carbon dioxide are suitable.[3][5]
-
Specific Hazards : Thermal decomposition can release irritating and toxic gases, including carbon monoxide (CO), carbon dioxide (CO₂), nitrogen oxides (NOx), and hydrogen chloride gas.[3][5]
-
Protective Equipment : Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[3]
3.4: Disposal Considerations
All chemical waste must be handled as hazardous.
-
Procedure : Dispose of waste material and contaminated packaging in accordance with all applicable federal, state, and local environmental regulations.[9] Do not mix with other waste. Waste should be collected in properly labeled, sealed containers and transferred to the institution's environmental health and safety (EHS) office for disposal.
References
- 1. benchchem.com [benchchem.com]
- 2. Methyl trans-4-AMinocyclohexanecarboxylate Hydrochloride | 61367-07-5 [chemicalbook.com]
- 3. fishersci.es [fishersci.es]
- 4. Methyl (1r,4r)-4-aminocyclohexane-1-carboxylate hydrochloride | C8H16ClNO2 | CID 18521575 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. capotchem.com [capotchem.com]
- 6. chembk.com [chembk.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. METHYL 4-(AMINOMETHYL)CYCLOHEXANECARBOXYLATE - Safety Data Sheet [chemicalbook.com]
- 9. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
Methodological & Application
Application Notes & Protocols: Strategic Incorporation of Methyl 4-aminocyclohexanecarboxylate into Synthetic Peptides
For Researchers, Scientists, and Drug Development Professionals
Abstract
The incorporation of non-natural amino acids into peptide scaffolds is a cornerstone of modern peptidomimetic design, offering a powerful strategy to overcome the inherent limitations of native peptides, such as poor metabolic stability and limited conformational diversity. Methyl 4-aminocyclohexanecarboxylate, a cyclic β-amino acid, serves as a valuable building block in this endeavor. Its rigid cyclohexane core introduces significant conformational constraints, guiding the peptide backbone into well-defined secondary structures. This technical guide provides a comprehensive overview of the rationale, applications, and detailed protocols for the incorporation of this compound into peptide sequences using Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
Introduction: The Rationale for Conformational Constraint
Peptides are exquisite signaling molecules, but their therapeutic potential is often hampered by rapid degradation by proteases and a high degree of conformational flexibility, which can lead to non-specific binding. The introduction of conformationally restricted amino acid analogs, such as this compound, addresses these challenges directly. The rigid cyclohexane ring limits the rotational freedom of the peptide backbone, effectively "locking" it into specific secondary structures like helices and turns.[1][2][3] This pre-organization can enhance binding affinity to target proteins and, crucially, the β-amino acid backbone is inherently resistant to cleavage by many endogenous proteases.[4][5][6]
The use of cyclic β-amino acids like 4-aminocyclohexanecarboxylic acid (ACHC) has been shown to stabilize helical structures in β-peptides, enhancing their stability in aqueous solutions.[1] This structural reinforcement is critical for developing robust peptide-based therapeutics with improved pharmacokinetic profiles.[4][7]
Core Principles & Advantages
The primary motivation for incorporating this compound is to induce and stabilize predictable secondary structures. The cyclohexane scaffold acts as a potent turn or helix inducer, depending on the stereochemistry and position within the peptide sequence.
Key Advantages:
-
Enhanced Proteolytic Stability: The β-amino acid backbone is a poor substrate for standard proteases, significantly increasing the peptide's half-life in biological systems.[4][6]
-
Structural Pre-organization: The rigid ring system reduces the entropic penalty of binding by constraining the peptide into a bioactive conformation.[1][2]
-
Improved Target Affinity and Specificity: By mimicking a specific secondary structure, peptides incorporating this residue can achieve higher binding affinity and selectivity for their targets.
-
Scaffold for Further Functionalization: The cyclohexane ring provides a scaffold that can be further modified to introduce other functionalities.
The workflow for incorporating this non-natural amino acid largely follows standard Fmoc/tBu SPPS protocols, with key modifications to address potential challenges.[8][9][10]
Workflow for Incorporating this compound via SPPS
Caption: Standard Fmoc/tBu Solid-Phase Peptide Synthesis (SPPS) cycle for incorporating this compound.
Experimental Protocols
The following protocols are based on the Fmoc/tBu strategy, which is the most common methodology for modern peptide synthesis.[10][11] The key challenge with cyclic β-amino acids can be steric hindrance, which may necessitate adjustments to coupling conditions.[8][9]
Protocol 1: Manual Solid-Phase Peptide Synthesis (0.1 mmol scale)
This protocol outlines a single coupling cycle for incorporating Fmoc-4-aminocyclohexanecarboxylic acid. Note that the methyl ester of the topic compound will be hydrolyzed during the final cleavage step if a standard TFA cocktail is used, yielding the free carboxylic acid at that position if it's the C-terminus, or participating in the peptide bond if internal. For SPPS, the corresponding N-α-Fmoc protected carboxylic acid (Fmoc-4-aminocyclohexanecarboxylic acid) is the required building block.
1. Resin Preparation: a. Place 0.1 mmol of a suitable resin (e.g., Rink Amide resin for C-terminal amides) in a fritted reaction vessel. b. Swell the resin in N,N-dimethylformamide (DMF) for at least 30 minutes.[8] c. Drain the DMF.
2. Nα-Fmoc Deprotection: a. Add a solution of 20% piperidine in DMF to the resin. b. Agitate for 5 minutes. Drain. c. Repeat the 20% piperidine treatment for an additional 10-15 minutes. d. Drain and wash the resin thoroughly with DMF (5 x 1 min).
3. Coupling of Fmoc-4-aminocyclohexanecarboxylic acid: a. In a separate vial, dissolve the reagents as specified in the table below in DMF. b. Pre-activate the mixture for 5-10 minutes. c. Add the activated amino acid solution to the deprotected peptide-resin. d. Agitate the reaction vessel at room temperature for 2-4 hours. Due to potential steric hindrance, a longer coupling time is recommended compared to standard α-amino acids.[8] e. After coupling, drain the solution.
4. Monitoring and Washing: a. Perform a qualitative Kaiser (ninhydrin) test to check for complete coupling.[11] A negative result (yellow beads) indicates success. b. If the Kaiser test is positive (blue beads), a second coupling (double coupling) is required. Repeat step 3. c. Wash the resin with DMF (3 x 1 min) and Dichloromethane (DCM) (3 x 1 min).
5. Capping (Optional but Recommended): a. To block any unreacted free amines, treat the resin with a capping solution (e.g., acetic anhydride and DIEA in DMF) for 30 minutes. b. Wash the resin with DMF (3 x 1 min).
Repeat the cycle (steps 2-5) for each subsequent amino acid in the sequence.
Table 1: Recommended Coupling Reagent Stoichiometry
| Reagent | Equivalents (relative to resin loading) | Purpose |
| Fmoc-4-aminocyclohexanecarboxylic acid | 3 - 5 | Building Block |
| HATU (or HBTU/HCTU) | 2.9 - 4.8 | Coupling Activator |
| HOAt (or HOBt) | 3 - 5 | Racemization Suppressant |
| N,N-Diisopropylethylamine (DIEA) | 6 - 10 | Base |
Logical Flow of Coupling Activation
Caption: Activation and coupling of Fmoc-4-aminocyclohexanecarboxylic acid during SPPS.
Protocol 2: Cleavage and Deprotection
This final step releases the synthesized peptide from the solid support and removes the side-chain protecting groups.
1. Resin Preparation: a. After the final synthesis cycle, wash the peptide-resin thoroughly with DCM (3 x 1 min) and Methanol (3 x 1 min). b. Dry the resin under vacuum for at least 1 hour.
2. Cleavage Reaction: a. Prepare a cleavage cocktail. A standard choice is Reagent K: 82.5% Trifluoroacetic acid (TFA), 5% phenol, 5% water, 5% thioanisole, 2.5% 1,2-ethanedithiol (EDT). b. Add the cleavage cocktail to the dried peptide-resin (approx. 10 mL per gram of resin).[9] c. Agitate the mixture at room temperature for 2-4 hours.
3. Peptide Precipitation and Purification: a. Filter the resin and collect the TFA solution containing the cleaved peptide. b. Precipitate the peptide by adding the TFA solution dropwise into a centrifuge tube containing cold diethyl ether.[8][9] c. Centrifuge the mixture to pellet the crude peptide. d. Decant the ether and wash the peptide pellet with cold diethyl ether two more times. e. Dry the crude peptide pellet under vacuum. f. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC). g. Confirm the mass and purity of the final product by mass spectrometry (e.g., LC-MS).
Characterization and Expected Outcomes
Peptides incorporating this compound are expected to exhibit distinct structural and functional properties.
-
Structural Analysis: Circular Dichroism (CD) and Nuclear Magnetic Resonance (NMR) spectroscopy can be used to confirm the adoption of stable secondary structures, such as helices, in solution.[3][12]
-
Stability Assays: The stability of the modified peptide can be assessed by incubation with serum or specific proteases (e.g., trypsin, chymotrypsin) followed by HPLC or LC-MS analysis to monitor degradation over time. A significantly longer half-life is expected compared to the all-α-amino acid counterpart.[4][6]
-
Bioactivity Assays: The biological activity of the peptide should be evaluated in relevant in vitro and in vivo models to determine if the conformational constraint has led to an improvement in potency and efficacy.
Conclusion
This compound is a powerful tool for peptide chemists and drug developers. Its incorporation via well-established SPPS protocols, with minor adjustments for coupling, allows for the rational design of peptidomimetics with enhanced stability and pre-organized structures. The resulting molecules are promising candidates for therapeutic development, overcoming key liabilities of natural peptides and paving the way for more potent and durable peptide-based drugs.
References
- 1. Thermodynamic Stability of β-Peptide Helices and the Role of Cyclic Residues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. β-Peptides incorporating polyhydroxylated cyclohexane β-amino acid: synthesis and conformational study - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB00906H [pubs.rsc.org]
- 4. Cyclic β2,3-amino acids improve the serum stability of macrocyclic peptide inhibitors targeting the SARS-CoV-2 main protease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Peptide Stability Optimization - Creative Peptides [creative-peptides.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. academic.oup.com [academic.oup.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. chemistry.du.ac.in [chemistry.du.ac.in]
- 11. luxembourg-bio.com [luxembourg-bio.com]
- 12. β-Peptides incorporating polyhydroxylated cyclohexane β-amino acid: synthesis and conformational study - PubMed [pubmed.ncbi.nlm.nih.gov]
The Versatile Scaffold: A Technical Guide to Methyl 4-Aminocyclohexanecarboxylate in Drug Design
Introduction: The Significance of the Saturated Scaffold
In the landscape of modern drug discovery, the strategic design of molecular scaffolds is paramount to achieving desired therapeutic outcomes. While aromatic rings have long been a mainstay, their flat, rigid nature can lead to suboptimal physicochemical properties, such as poor solubility and metabolic instability. The 4-aminocyclohexanecarboxylate framework has emerged as a powerful three-dimensional, saturated bioisostere for para-substituted aromatic rings. Its defined stereochemistry and conformational rigidity offer a unique tool for medicinal chemists to orient functional groups in precise spatial arrangements, enhancing target binding and selectivity.[1]
This guide focuses on Methyl 4-aminocyclohexanecarboxylate , a bifunctional building block that serves as a versatile starting point for complex molecular synthesis.[1] The presence of a primary amine and a methyl ester allows for orthogonal chemical modifications, making it an invaluable component in the construction of novel therapeutic agents.[1] It is typically supplied and used as its hydrochloride salt to improve stability and handling. We will explore its core properties and provide detailed, field-proven protocols for its application in key synthetic transformations central to drug development.
Physicochemical Properties of the Core Scaffold
A thorough understanding of the building block's properties is essential for its effective use in synthesis and for predicting the characteristics of its derivatives. The trans isomer is most commonly employed to maximize the spatial separation of the functional groups.
| Property | Value | Source(s) |
| Chemical Name | Methyl trans-4-aminocyclohexanecarboxylate hydrochloride | [2][3] |
| CAS Number | 61367-07-5 | [3][4] |
| Molecular Formula | C₈H₁₆ClNO₂ | [4][5] |
| Molecular Weight | 193.67 g/mol | [4][5] |
| Appearance | White crystalline powder | [2] |
| Melting Point | 140-142°C | [4] |
| Solubility | Soluble in water, polar organic solvents (e.g., alcohols) | [4] |
Synthesis of the Building Block: Esterification Protocol
The most direct and widely used method for preparing the title compound is the acid-catalyzed esterification of trans-4-aminocyclohexanecarboxylic acid. The use of thionyl chloride (SOCl₂) in methanol is highly efficient, as it generates HCl in situ to catalyze the reaction and also acts as a dehydrating agent.
Protocol 1: Synthesis via Thionyl Chloride-Mediated Esterification
This protocol details the conversion of the parent amino acid to its methyl ester hydrochloride salt.[1][2]
Materials:
-
trans-4-Aminocyclohexanecarboxylic acid
-
Methanol (MeOH), anhydrous
-
Thionyl chloride (SOCl₂)
-
Round-bottom flask with magnetic stirrer
-
Ice bath
-
Reflux condenser
-
Rotary evaporator
Procedure:
-
Suspension: Suspend trans-4-aminocyclohexanecarboxylic acid (1.0 eq) in anhydrous methanol (approx. 0.25 M concentration) in a round-bottom flask.
-
Cooling: Cool the suspension to -10 °C using an appropriate cooling bath (e.g., ice/salt).[1][2]
-
Catalyst Addition: Add thionyl chloride (2.0 eq) dropwise to the stirred suspension. The addition is exothermic and generates gas (HCl, SO₂); ensure adequate ventilation in a fume hood.
-
Warming & Reflux: After the addition is complete, stir the mixture for 15 minutes at -10 °C, then allow it to warm to room temperature over 15 minutes.[2]
-
Reaction Completion: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 65 °C) for 1-2 hours. Monitor the reaction by TLC until the starting material is fully consumed.
-
Isolation: Cool the reaction mixture to room temperature. Remove the solvent and excess reagents under reduced pressure using a rotary evaporator.
-
Final Product: The resulting white solid is Methyl trans-4-aminocyclohexanecarboxylate hydrochloride, which can often be used without further purification. The reported yield for this procedure is typically high (>95%).[2]
Causality Behind Choices:
-
Thionyl Chloride: Serves a dual role. It reacts with methanol to form methyl chlorosulfite and HCl. The HCl protonates the carboxylic acid, activating it for nucleophilic attack by methanol. This avoids the unfavorable equilibrium of standard Fischer esterification.
-
Initial Cooling: Controls the initial exothermic reaction between thionyl chloride and methanol, preventing potential side reactions and ensuring safety.
-
Reflux: Provides the necessary activation energy to drive the esterification to completion in a reasonable timeframe.
Caption: Workflow for the esterification of 4-aminocyclohexanecarboxylic acid.
Core Synthetic Applications & Protocols
The utility of this compound lies in the distinct reactivity of its two functional groups. The primary amine is a potent nucleophile, ideal for forming amide bonds or undergoing alkylation, while the methyl ester provides a handle for later-stage modifications or interactions with biological targets.
Application 1: Amide Bond Formation
The coupling of the primary amine with carboxylic acids is one of the most fundamental and powerful transformations for this building block. It allows for the introduction of a vast array of side chains and the extension of the molecular framework. Modern peptide coupling reagents provide a mild and efficient means to achieve this.[6][7]
Protocol 2: HATU-Mediated Amide Coupling
This protocol describes a general procedure for coupling a carboxylic acid to the amine of this compound hydrochloride using HATU, a highly effective uronium-based coupling reagent.
Materials:
-
Methyl trans-4-aminocyclohexanecarboxylate hydrochloride (1.0 eq)
-
Carboxylic acid of interest (1.1 eq)
-
HATU (1,1,3,3-Tetramethyluronium hexafluorophosphate) (1.2 eq)
-
DIPEA (N,N-Diisopropylethylamine) (3.0 eq)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Pre-activation: In a flask under an inert atmosphere (e.g., Nitrogen), dissolve the carboxylic acid (1.1 eq) and HATU (1.2 eq) in anhydrous DMF.[6]
-
Base Addition: Add DIPEA (2.0 eq) to the solution and stir the mixture at room temperature for 15-30 minutes. This forms the activated O-acylisourea ester.
-
Amine Addition: In a separate flask, dissolve Methyl trans-4-aminocyclohexanecarboxylate hydrochloride (1.0 eq) in anhydrous DMF and add DIPEA (1.0 eq) to neutralize the hydrochloride salt and free the primary amine.
-
Coupling: Add the free amine solution to the pre-activated carboxylic acid mixture.
-
Reaction: Stir the reaction at room temperature for 1-4 hours. Monitor progress by TLC or LC-MS.[6]
-
Work-up: Dilute the reaction mixture with ethyl acetate. Wash sequentially with 5% aqueous LiCl (to remove DMF), saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[6]
Causality Behind Choices:
-
HATU: A highly efficient coupling reagent that minimizes racemization for chiral carboxylic acids and works well even with sterically hindered substrates.[6]
-
DIPEA: A non-nucleophilic base used to neutralize the hydrochloride salt and facilitate the formation of the activated ester and the final amide bond. A stoichiometric amount is required for the salt, and a catalytic amount for the coupling itself.
-
Anhydrous Conditions: Coupling reagents like HATU are sensitive to moisture, which can hydrolyze the activated intermediate and reduce yield.
Caption: General workflow for HATU-mediated amide coupling.
Application 2: N-Alkylation via Reductive Amination
To introduce substituents onto the nitrogen atom, reductive amination is a superior method to direct alkylation with alkyl halides, as it avoids common side reactions like over-alkylation.[8] This one-pot procedure involves the initial formation of an imine with an aldehyde or ketone, followed by its immediate reduction.
Protocol 3: N-Alkylation with Sodium Triacetoxyborohydride
This protocol details the versatile and mild N-alkylation of the building block's primary amine.
Materials:
-
Methyl trans-4-aminocyclohexanecarboxylate hydrochloride (1.0 eq)
-
Aldehyde or Ketone of interest (1.1 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
DIPEA (1.1 eq)
-
Anhydrous DCM (Dichloromethane) or DCE (1,2-Dichloroethane)
-
Standard reaction glassware
Procedure:
-
Amine Preparation: Dissolve Methyl trans-4-aminocyclohexanecarboxylate hydrochloride (1.0 eq) in anhydrous DCM. Add DIPEA (1.1 eq) to free the amine.
-
Imine Formation: Add the aldehyde or ketone (1.1 eq) to the stirred solution. Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the intermediate imine/enamine.[8]
-
Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise. The reaction may be mildly exothermic.
-
Reaction: Continue stirring at room temperature for 2-16 hours. Monitor the reaction's completion by TLC or LC-MS.[8]
-
Quenching & Work-up: Slowly quench the reaction by adding a saturated aqueous solution of NaHCO₃. Separate the organic layer, and extract the aqueous layer with DCM.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.[8]
Causality Behind Choices:
-
Sodium Triacetoxyborohydride: A mild and selective reducing agent that is particularly effective for reductive aminations. It is less basic and less reactive towards carbonyls than other hydrides like NaBH₄, reducing the likelihood of side reactions.
-
One-Pot Procedure: Combining imine formation and reduction in a single step is efficient and avoids the need to isolate the often-unstable imine intermediate.
Caption: Workflow for N-alkylation via reductive amination.
Conclusion
This compound is a cornerstone building block in modern medicinal chemistry. Its conformationally constrained, non-aromatic scaffold provides a robust platform for creating molecules with improved physicochemical properties.[1] The reliable protocols for derivatizing its orthogonal amine and ester functionalities enable the systematic exploration of chemical space, facilitating the development of potent and selective therapeutic agents. The methodologies presented in this guide offer researchers a validated toolkit for leveraging this versatile scaffold in their drug design and development programs.
References
- 1. benchchem.com [benchchem.com]
- 2. Methyl trans-4-AMinocyclohexanecarboxylate Hydrochloride | 61367-07-5 [chemicalbook.com]
- 3. Methyl trans-4-aminocyclohexanecarboxylate hydrochloride, 97% 1 g | Request for Quote [thermofisher.com]
- 4. chembk.com [chembk.com]
- 5. Methyl (1r,4r)-4-aminocyclohexane-1-carboxylate hydrochloride | C8H16ClNO2 | CID 18521575 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. hepatochem.com [hepatochem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Synthetic Routes to Methyl 4-aminocyclohexanecarboxylate Derivatives: An Application Note and Protocol Guide
Introduction
Methyl 4-aminocyclohexanecarboxylate and its derivatives are invaluable bifunctional building blocks in modern medicinal chemistry and drug development.[1] The rigid cyclohexane scaffold provides a well-defined three-dimensional framework that allows for precise spatial orientation of pharmacophoric groups, a critical aspect in designing molecules with high target affinity and selectivity. The presence of both a primary amine and a methyl ester on the 1,4-disubstituted ring system offers orthogonal handles for chemical modification, enabling the construction of diverse and complex molecular architectures.[1] Notably, these scaffolds are key components in a range of pharmacologically active compounds, including Janus kinase inhibitors and potential analgesics.[2][3]
The move away from flat, aromatic ring systems in drug design is a well-documented strategy to improve physicochemical properties such as solubility and to reduce the risk of compound attrition during development.[4][5] Saturated carbocyclic rings like the cyclohexane moiety in this compound offer a "three-dimensional" alternative that can lead to improved developability profiles. This guide provides an in-depth exploration of the primary synthetic routes to access these crucial intermediates, with a focus on practical, field-proven protocols and the underlying chemical principles that govern these transformations.
Core Synthetic Strategies
The synthesis of this compound derivatives can be broadly approached via two main disconnection strategies: formation of the ester from the corresponding carboxylic acid and construction of the saturated aminocyclohexane ring from an aromatic precursor. Each strategy presents distinct advantages and challenges, particularly concerning stereochemical control.
Strategy 1: Esterification of 4-Aminocyclohexanecarboxylic Acid
A straightforward and widely employed method for the preparation of this compound is the direct esterification of 4-aminocyclohexanecarboxylic acid.[1][6] This approach is advantageous when the parent amino acid, with the desired stereochemistry (cis or trans), is readily available. The reaction is typically catalyzed by a strong acid.
This protocol is a robust method for the synthesis of the hydrochloride salt of the methyl ester, which is often a convenient form for storage and subsequent reactions.
Reaction Scheme:
A simplified workflow for the esterification of trans-4-aminocyclohexanecarboxylic acid.
Materials:
-
trans-4-Aminocyclohexanecarboxylic acid
-
Methanol (MeOH), anhydrous
-
Thionyl chloride (SOCl₂)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Ice bath
-
Rotary evaporator
Procedure:
-
Suspend trans-4-aminocyclohexanecarboxylic acid (1.0 eq) in anhydrous methanol (approx. 27.5 mL per gram of acid) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the suspension to -10 °C using an appropriate cooling bath.[7]
-
Slowly add thionyl chloride (2.0 eq) dropwise to the stirred suspension, maintaining the temperature below 0 °C.[7]
-
After the addition is complete, stir the mixture for an additional 15 minutes at -10 °C.[7]
-
Allow the reaction mixture to warm to room temperature and stir for 15 minutes.
-
Heat the mixture to reflux and maintain for 1 hour.[7]
-
Cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product as a white solid. The product is typically of high purity and can often be used without further purification.
Expected Yield: >95%[7]
Causality and Experimental Choices:
-
Thionyl Chloride: Acts as both a catalyst and a dehydrating agent. It reacts with methanol to form methyl chlorosulfite, which in turn activates the carboxylic acid for nucleophilic attack by another molecule of methanol. The formation of gaseous byproducts (SO₂ and HCl) drives the reaction to completion.
-
Cooling: The initial addition of thionyl chloride is performed at low temperature to control the exothermic reaction with methanol and to minimize potential side reactions.
-
Reflux: Heating the reaction mixture ensures the completion of the esterification process.
Strategy 2: Catalytic Hydrogenation of Aromatic Precursors
A more convergent and often more industrially scalable approach involves the reduction of readily available aromatic precursors. This strategy allows for the synthesis of both the amino group and the saturated cyclohexane ring in a single conceptual framework, often starting from inexpensive materials like 4-aminobenzoic acid or 4-nitrobenzoic acid.
The direct catalytic hydrogenation of the aromatic ring of methyl 4-aminobenzoate is a common method for accessing the desired saturated scaffold. The choice of catalyst and reaction conditions is crucial for achieving high yields and, importantly, for controlling the stereoselectivity of the product.
Reaction Scheme:
General workflow for the catalytic hydrogenation of methyl 4-aminobenzoate.
This protocol is adapted from patented industrial processes and is designed to favor the formation of the thermodynamically more stable trans isomer.[2][8]
Materials:
-
Methyl 4-aminobenzoate
-
5% Ruthenium on carbon (Ru/C) catalyst
-
10% Sodium hydroxide (NaOH) solution
-
Hydrogen gas (H₂)
-
Autoclave (high-pressure reactor)
Procedure:
-
In a high-pressure autoclave, combine methyl 4-aminobenzoate (1.0 eq), 5% Ru/C catalyst (typically 10-25% by weight of the substrate), and a 10% aqueous solution of NaOH.[8]
-
Seal the autoclave and purge with an inert gas (e.g., nitrogen) before pressurizing with hydrogen gas to 15 bar.[8]
-
Heat the mixture to 100 °C with vigorous stirring.[8]
-
Maintain the reaction under these conditions for approximately 20 hours, monitoring the reaction progress by a suitable method (e.g., TLC, GC-MS).[8]
-
After the reaction is complete, cool the autoclave to room temperature and carefully vent the hydrogen gas.
-
Filter the reaction mixture to remove the catalyst.
-
The aqueous solution containing the product can then be subjected to workup, which may involve neutralization and extraction with an organic solvent.
Stereochemical Outcome: This method has been reported to produce a cis:trans ratio of approximately 1:4.6, favoring the desired trans isomer.[8]
Causality and Experimental Choices:
-
Ruthenium Catalyst: Ruthenium-based catalysts are particularly effective for the hydrogenation of aromatic rings.[9]
-
Basic Conditions (NaOH): The use of a basic medium can influence the stereochemical outcome of the reduction, favoring the formation of the trans product.[2][8] This is likely due to the equilibration of the cis isomer to the more stable trans isomer under basic conditions.
-
High Pressure and Temperature: These conditions are necessary to overcome the high activation energy required for the reduction of the aromatic ring.
An alternative two-step approach involves the initial reduction of a nitro group, followed by the hydrogenation of the aromatic ring. This can be advantageous as the reduction of a nitro group is typically easier to achieve than the reduction of an aromatic ring.
Step A: Reduction of Methyl 4-Nitrobenzoate to Methyl 4-Aminobenzoate
The reduction of nitroarenes is a fundamental transformation in organic synthesis.[10][11] Catalytic hydrogenation is a clean and efficient method for this purpose.[12]
Materials:
-
Methyl 4-nitrobenzoate
-
5% Palladium on carbon (Pd/C) catalyst
-
Methanol or Ethanol
-
Hydrogen gas (H₂)
-
Hydrogenation apparatus (e.g., Parr shaker or H-Cube)
Procedure:
-
Dissolve methyl 4-nitrobenzoate in a suitable solvent such as methanol.
-
Add 5% Pd/C catalyst (typically 1-5 mol%).
-
Pressurize the reaction vessel with hydrogen gas (typically 1-4 atm).
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).
-
Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain methyl 4-aminobenzoate.
Step B: Hydrogenation of Methyl 4-Aminobenzoate
The resulting methyl 4-aminobenzoate can then be subjected to the conditions described in Protocol 2 to yield the final product.
Stereochemical Considerations and Isomer Separation
The relative stereochemistry of the amino and methyl ester groups on the cyclohexane ring (cis vs. trans) is a critical aspect of the synthesis. The trans isomer is generally the thermodynamically more stable product due to both substituents occupying equatorial positions.
-
During Hydrogenation: As seen in Protocol 2, the reaction conditions can be tuned to favor the formation of the trans isomer.[8]
-
Isomerization: It is possible to isomerize the undesired cis isomer to the more stable trans isomer by treatment with a base, such as sodium hydroxide or potassium alkoxides.[13]
-
Separation: If a mixture of isomers is obtained, they can often be separated by fractional crystallization of the free base or a suitable salt.[14] More advanced techniques, such as enzymatic kinetic resolution using transaminases, have also been developed for the stereoselective synthesis of the trans isomer.[15]
Summary of Synthetic Routes
| Route | Starting Material | Key Transformation(s) | Key Reagents/Catalysts | Stereoselectivity | Advantages | Disadvantages |
| 1 | 4-Aminocyclohexanecarboxylic Acid | Esterification | SOCl₂ or H₂SO₄ in MeOH | Dependent on starting material | Direct, high-yielding | Requires pre-existing amino acid |
| 2 | Methyl 4-Aminobenzoate | Catalytic Hydrogenation | H₂, Ru/C, NaOH | Favors trans isomer | Convergent, scalable | Requires high pressure/temperature |
| 3 | Methyl 4-Nitrobenzoate | Nitro Reduction & Hydrogenation | H₂, Pd/C then H₂, Ru/C | Favors trans isomer | Uses readily available starting materials | Two-step process |
Conclusion
The synthesis of this compound derivatives is a well-established field with multiple viable synthetic strategies. The choice of a particular route will depend on factors such as the availability and cost of starting materials, the required scale of the synthesis, and, most importantly, the desired stereochemical outcome. The protocols detailed in this guide provide a solid foundation for researchers and drug development professionals to access these valuable building blocks for the synthesis of next-generation therapeutics. Careful consideration of the reaction conditions, particularly in the catalytic hydrogenation of aromatic precursors, is paramount for achieving high yields and controlling the stereochemistry of the final product.
References
- 1. benchchem.com [benchchem.com]
- 2. CN108602758B - Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof - Google Patents [patents.google.com]
- 3. 4-Amino-4-arylcyclohexanones and their derivatives, a novel class of analgesics. 1. Modification of the aryl ring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Practical Fragments: Too many aromatics stink [practicalfragments.blogspot.com]
- 5. The impact of aromatic ring count on compound developability--are too many aromatic rings a liability in drug design? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chembk.com [chembk.com]
- 7. Methyl trans-4-AMinocyclohexanecarboxylate Hydrochloride | 61367-07-5 [chemicalbook.com]
- 8. WO2017134212A1 - Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives - Google Patents [patents.google.com]
- 9. Reduction of aromatic compounds [organic-chemistry.org]
- 10. 4-Methylbenzyl 4-aminobenzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. CN104326928A - Method for preparing 4-aminobenzoic acid by catalytic hydrogenation - Google Patents [patents.google.com]
- 13. WO2003078381A1 - PROCESS FOR PREPARATION OF trans-4-AMINOCYCLOHEXANE- CARBOXYLIC ACIDS - Google Patents [patents.google.com]
- 14. researchgate.net [researchgate.net]
- 15. Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine - PMC [pmc.ncbi.nlm.nih.gov]
Strategic N-Protection of Methyl 4-aminocyclohexanecarboxylate: A Guide for Researchers
Introduction: Navigating the Synthesis of Substituted Cyclohexylamines
Methyl 4-aminocyclohexanecarboxylate is a valuable bifunctional building block in medicinal chemistry and materials science. Its rigid cyclohexane scaffold provides a defined three-dimensional orientation for the amine and ester functionalities, making it an attractive starting material for the synthesis of complex molecular architectures. However, the presence of the nucleophilic amino group necessitates a robust protection strategy to ensure selective transformations at other positions of the molecule and to prevent undesired side reactions during subsequent synthetic steps.
This comprehensive guide provides an in-depth analysis of common N-protection strategies for this compound, focusing on the widely used tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethyloxycarbonyl (Fmoc) protecting groups. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and offer a comparative analysis to aid researchers in selecting the optimal protection strategy for their specific synthetic goals.
Pillar 1: The Orthogonality Principle in Protecting Group Strategy
In multi-step synthesis, the concept of "orthogonality" is paramount. Orthogonal protecting groups are distinct classes of protecting groups that can be removed under specific conditions without affecting other protecting groups present in the molecule.[1] This allows for the selective deprotection and functionalization of different parts of a molecule in a controlled and predictable manner. The choice of an N-protecting group for this compound will therefore be dictated by the subsequent reaction conditions envisioned in the synthetic route.
Section 1: The Boc Group - A Workhorse in Amine Protection
The tert-butoxycarbonyl (Boc) group is one of the most common amine protecting groups in organic synthesis due to its ease of introduction, general stability to a wide range of non-acidic reagents, and facile removal under acidic conditions.[2][3]
Causality of Choice: Why Select the Boc Group?
-
Acid Lability: The Boc group is readily cleaved by strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), typically in an organic solvent.[4] This deprotection proceeds via a stable tert-butyl cation, which is then quenched.[3]
-
Base and Nucleophile Stability: N-Boc protected amines are stable to basic conditions and most nucleophiles, making them compatible with a wide array of synthetic transformations, including ester hydrolysis with hydroxide bases.[5]
-
Hydrogenolysis Stability: The Boc group is stable to catalytic hydrogenation conditions, allowing for the selective removal of other protecting groups like Cbz or benzyl ethers.[4]
Experimental Protocols
Protocol 1.1: N-Boc Protection of this compound
This protocol describes a general and efficient method for the N-Boc protection of this compound using di-tert-butyl dicarbonate (Boc)₂O.[6][7]
-
Materials:
-
This compound hydrochloride
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (Et₃N) or Sodium Bicarbonate (NaHCO₃)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
To a stirred solution of this compound hydrochloride (1.0 eq) in DCM or THF, add triethylamine (2.2 eq) or a saturated aqueous solution of sodium bicarbonate to neutralize the hydrochloride salt and basify the solution.
-
Add di-tert-butyl dicarbonate (1.1 - 1.2 eq) portion-wise to the reaction mixture at room temperature.
-
Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude N-Boc-methyl 4-aminocyclohexanecarboxylate.
-
Purify the crude product by flash column chromatography on silica gel if necessary.
-
Protocol 1.2: N-Boc Deprotection using Trifluoroacetic Acid (TFA)
This protocol outlines the standard procedure for the removal of the Boc group using TFA in DCM.[8][9]
-
Materials:
-
N-Boc-methyl 4-aminocyclohexanecarboxylate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Dissolve N-Boc-methyl 4-aminocyclohexanecarboxylate (1.0 eq) in DCM.
-
Add TFA (5-10 eq) dropwise to the solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 1-3 hours. Monitor the deprotection by TLC.
-
Upon completion, carefully neutralize the excess TFA by the slow addition of a saturated aqueous sodium bicarbonate solution until the effervescence ceases.
-
Extract the aqueous layer with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the deprotected this compound.
-
Section 2: The Cbz Group - A Classic and Versatile Choice
The benzyloxycarbonyl (Cbz or Z) group is another widely used protecting group for amines, valued for its stability and orthogonal removal by catalytic hydrogenolysis.[5][10]
Causality of Choice: Why Select the Cbz Group?
-
Hydrogenolysis Lability: The Cbz group is readily cleaved by catalytic hydrogenation (e.g., H₂ gas with a palladium catalyst), yielding the free amine, toluene, and carbon dioxide.[11][12] This provides a mild and neutral deprotection condition.
-
Acid and Base Stability: N-Cbz protected amines are generally stable to a wide range of acidic and basic conditions, offering orthogonality to the Boc group.[10]
-
Crystallinity: The introduction of the Cbz group can often induce crystallinity in intermediates, facilitating purification by recrystallization.
Experimental Protocols
Protocol 2.1: N-Cbz Protection of this compound
This protocol describes the N-Cbz protection using benzyl chloroformate under Schotten-Baumann conditions.[10][11]
-
Materials:
-
This compound hydrochloride
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium carbonate (Na₂CO₃) or Sodium Bicarbonate (NaHCO₃)
-
Dioxane or THF and Water
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Dissolve this compound hydrochloride (1.0 eq) in a mixture of dioxane (or THF) and water.
-
Add sodium carbonate (2.5 eq) or sodium bicarbonate to the solution.
-
Cool the mixture to 0 °C and add benzyl chloroformate (1.1 eq) dropwise while maintaining the temperature below 5 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Wash the reaction mixture with diethyl ether to remove any unreacted benzyl chloroformate.
-
Carefully acidify the aqueous layer to pH ~2 with 1 M HCl.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or flash column chromatography.
-
Protocol 2.2: N-Cbz Deprotection by Catalytic Hydrogenolysis
This protocol details the removal of the Cbz group via catalytic hydrogenolysis.[13]
-
Materials:
-
N-Cbz-methyl 4-aminocyclohexanecarboxylate
-
10% Palladium on carbon (Pd/C)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen gas (H₂) source (e.g., balloon or hydrogenation apparatus)
-
Celite
-
-
Procedure:
-
Dissolve N-Cbz-methyl 4-aminocyclohexanecarboxylate (1.0 eq) in methanol or ethanol in a flask suitable for hydrogenation.
-
Carefully add 10% Pd/C (5-10 mol%) to the solution.
-
Evacuate the flask and backfill with hydrogen gas. Repeat this cycle three times.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon or 1 atm) at room temperature. Monitor the reaction progress by TLC.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst. Caution: The catalyst may be pyrophoric and should be handled with care while wet.
-
Concentrate the filtrate under reduced pressure to yield the deprotected this compound.
-
Section 3: The Fmoc Group - Mild Deprotection for Sensitive Substrates
The 9-fluorenylmethyloxycarbonyl (Fmoc) group is a base-labile protecting group, making it particularly useful in syntheses where acid-sensitive functionalities are present.[14] It is a cornerstone of solid-phase peptide synthesis (SPPS).
Causality of Choice: Why Select the Fmoc Group?
-
Base Lability: The Fmoc group is cleaved under mild basic conditions, typically with a solution of piperidine in DMF.[13][14] This orthogonality to acid-labile groups like Boc is a significant advantage.
-
Acid Stability: N-Fmoc protected amines are stable to strongly acidic conditions, such as those used for Boc deprotection.[15]
-
UV-Active Byproduct: The deprotection of the Fmoc group releases dibenzofulvene, which has a strong UV absorbance, allowing for real-time monitoring of the reaction progress.
Experimental Protocols
Protocol 3.1: N-Fmoc Protection of this compound
This protocol describes the N-Fmoc protection using Fmoc-OSu.
-
Materials:
-
This compound hydrochloride
-
9-fluorenylmethyloxycarbonyl-N-hydroxysuccinimide ester (Fmoc-OSu)
-
Sodium bicarbonate (NaHCO₃)
-
Dioxane and Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Dissolve this compound hydrochloride (1.0 eq) in a 1:1 mixture of dioxane and water.
-
Add sodium bicarbonate (2.0 eq) to neutralize the hydrochloride.
-
Add Fmoc-OSu (1.1 eq) to the solution.
-
Stir the reaction mixture at room temperature overnight.
-
Extract the product with ethyl acetate and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain N-Fmoc-methyl 4-aminocyclohexanecarboxylate.
-
Protocol 3.2: N-Fmoc Deprotection using Piperidine
This protocol details the standard procedure for Fmoc group removal.[13][15]
-
Materials:
-
N-Fmoc-methyl 4-aminocyclohexanecarboxylate
-
Piperidine
-
N,N-Dimethylformamide (DMF)
-
-
Procedure:
-
Dissolve N-Fmoc-methyl 4-aminocyclohexanecarboxylate in DMF.
-
Add a 20% (v/v) solution of piperidine in DMF to the reaction mixture.
-
Stir the solution at room temperature for 1-2 hours. Monitor the reaction by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and piperidine.
-
The crude product can be purified by an appropriate workup and/or chromatography to remove the dibenzofulvene-piperidine adduct.
-
Data Presentation: Comparative Overview of N-Protection Strategies
| Protecting Group | Protection Reagent | Deprotection Conditions | Key Advantages | Key Disadvantages | Orthogonality |
| Boc | (Boc)₂O | Strong Acid (e.g., TFA, HCl)[8][9] | Stable to base, nucleophiles, and hydrogenolysis.[4][5] | Acid-labile, may not be suitable for acid-sensitive substrates. | Orthogonal to Cbz and Fmoc. |
| Cbz | Cbz-Cl | Catalytic Hydrogenolysis (H₂/Pd-C)[12][13] | Stable to acid and base; can induce crystallinity.[10] | Incompatible with reducible functional groups (e.g., alkenes, alkynes). | Orthogonal to Boc and Fmoc. |
| Fmoc | Fmoc-OSu | Base (e.g., 20% Piperidine in DMF)[13][14] | Mild, basic deprotection; orthogonal to acid-labile groups.[15] | Base-labile, not suitable for base-sensitive substrates. | Orthogonal to Boc and Cbz. |
Visualization of Reaction Workflows
N-Boc Protection and Deprotection Workflow
Caption: Workflow for N-Boc protection and deprotection.
N-Cbz Protection and Deprotection Workflow
Caption: Workflow for N-Cbz protection and deprotection.
N-Fmoc Protection and Deprotection Workflow
Caption: Workflow for N-Fmoc protection and deprotection.
Conclusion: A Strategic Approach to Synthesis
The selection of an appropriate N-protection strategy for this compound is a critical decision that will significantly impact the efficiency and success of a synthetic campaign. By understanding the principles of orthogonality and the specific chemical properties of the Boc, Cbz, and Fmoc protecting groups, researchers can make informed choices tailored to their synthetic route. The detailed protocols and comparative data provided in this guide serve as a valuable resource for drug development professionals and scientists engaged in the synthesis of complex molecules derived from this versatile building block.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. glaserr.missouri.edu [glaserr.missouri.edu]
- 3. CN109824545B - Preparation method of trans-4-N-Boc-aminocyclohexane carboxylic acid - Google Patents [patents.google.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. orgsyn.org [orgsyn.org]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Boc Deprotection - TFA [commonorganicchemistry.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Cbz Protection (Cbz-Cl) [commonorganicchemistry.com]
- 11. total-synthesis.com [total-synthesis.com]
- 12. researchgate.net [researchgate.net]
- 13. peptide.com [peptide.com]
- 14. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 15. chem.uci.edu [chem.uci.edu]
Application of Methyl 4-aminocyclohexanecarboxylate in Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals.
Introduction: The Strategic Value of a Saturated Scaffold
In the landscape of medicinal chemistry, the pursuit of novel chemical matter with desirable pharmacological properties is a constant endeavor. While aromatic systems have historically dominated drug discovery, saturated carbocyclic scaffolds are increasingly recognized for their ability to confer advantageous physicochemical and biological properties. Methyl 4-aminocyclohexanecarboxylate, existing as both cis and trans isomers, is a prime example of such a scaffold. Its rigid, three-dimensional structure provides a defined exit vector for substituents, allowing for precise spatial orientation and interaction with biological targets.[1] This guide provides an in-depth exploration of the synthesis, key reactions, and strategic applications of this compound in modern drug discovery, with a particular focus on its role as a key building block for Janus Kinase (JAK) inhibitors.
The bifunctional nature of this molecule, possessing both a primary amine and a methyl ester, allows for orthogonal chemical modifications, making it a versatile starting material for the synthesis of complex molecules.[1] The stereochemical relationship between the amino and ester groups is a critical determinant of the ultimate shape and biological activity of the derived compounds.
Physicochemical Properties and Stereochemical Considerations
The properties of this compound are intrinsically linked to its stereochemistry. The cis and trans isomers exhibit distinct spatial arrangements of their functional groups, which in turn influences their physical properties and biological activities.
| Property | cis-isomer | trans-isomer |
| CAS Number | 61367-16-6[2] | 61367-07-5[3] |
| Molecular Formula | C₈H₁₅NO₂[2] | C₈H₁₅NO₂[3] |
| Molecular Weight | 157.21 g/mol [2] | 157.21 g/mol [3] |
| Appearance | White to off-white crystalline powder | White crystalline powder[3] |
| General Solubility | Soluble in polar organic solvents | Soluble in water[4] |
The cyclohexane ring typically adopts a chair conformation. In the trans-isomer, both the amino and carboxylate groups can occupy equatorial positions, leading to a more thermodynamically stable conformation. In the cis-isomer, one group is axial while the other is equatorial. This seemingly subtle difference has profound implications for how molecules derived from these isomers present their pharmacophoric features to a biological target. The trans isomer, in particular, is a valuable building block for creating rigid and extended molecular structures.[1]
Synthesis of this compound
The synthesis of this compound can be achieved through several routes, with the choice of starting material often dictating the resulting stereochemistry.
Method 1: Esterification of 4-Aminocyclohexanecarboxylic Acid
A straightforward method involves the direct esterification of the corresponding 4-aminocyclohexanecarboxylic acid. This is a reliable method for producing the desired ester from a commercially available starting material.
Protocol 1: Synthesis of Methyl trans-4-aminocyclohexanecarboxylate Hydrochloride [3]
Causality: This protocol utilizes thionyl chloride (SOCl₂) as a reagent to convert the carboxylic acid to an acyl chloride in situ. The acyl chloride is highly reactive towards nucleophilic attack by methanol, driving the esterification reaction to completion. The use of an acid catalyst also protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic. The hydrochloride salt of the product is typically isolated.
Materials:
-
trans-4-Aminocyclohexanecarboxylic acid
-
Methanol (MeOH)
-
Thionyl chloride (SOCl₂)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Ice bath
Procedure:
-
Suspend trans-4-aminocyclohexanecarboxylic acid (1.0 eq) in methanol (approx. 27.5 mL per gram of acid).
-
Cool the suspension to -10 °C using an ice-salt bath.
-
Slowly add thionyl chloride (2.0 eq) dropwise to the stirred suspension. Caution: This reaction is exothermic and releases HCl gas. Perform in a well-ventilated fume hood.
-
Stir the mixture for 15 minutes at -10 °C.
-
Remove the cooling bath and allow the reaction to warm to room temperature, stirring for an additional 15 minutes.
-
Heat the mixture to reflux (approximately 65 °C) and maintain for 1 hour.
-
Cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the crude methyl trans-4-aminocyclohexanecarboxylate hydrochloride. The product can be further purified by recrystallization.
Method 2: Catalytic Hydrogenation of p-Aminobenzoic Acid Derivatives
For a one-pot synthesis that can favor the trans-isomer, catalytic hydrogenation of p-aminobenzoic acid derivatives is an effective strategy.
Protocol 2: One-Pot Synthesis of trans-4-Aminocyclohexanecarboxylic Acid Derivatives [5]
Causality: This method employs a ruthenium on carbon (Ru/C) catalyst under hydrogen pressure to reduce the aromatic ring of p-aminobenzoic acid. The reaction is performed under basic conditions, which can influence the stereochemical outcome, favoring the formation of the trans-isomer.
Materials:
-
p-Aminobenzoic acid
-
5% Ruthenium on Carbon (Ru/C)
-
10% Sodium hydroxide (NaOH) solution
-
Autoclave/hydrogenation reactor
-
Filtration apparatus
Procedure:
-
In an autoclave, combine p-aminobenzoic acid (1.0 eq), 5% Ru/C (25% by weight of the starting material), and 10% aqueous NaOH solution.
-
Seal the autoclave and purge with hydrogen gas.
-
Pressurize the reactor with hydrogen to 15 bar.
-
Heat the mixture to 100 °C with vigorous stirring.
-
Maintain these conditions for approximately 20 hours, monitoring the reaction by TLC or LC-MS.
-
After completion, cool the reactor to room temperature and carefully vent the hydrogen gas.
-
Filter the reaction mixture to remove the catalyst. The resulting aqueous solution contains the sodium salt of the cis/trans mixture of 4-aminocyclohexanecarboxylic acid, with the trans isomer being the major product. This can then be esterified as described in Protocol 1.
Key Chemical Transformations and Protocols
The utility of this compound as a scaffold lies in the selective modification of its amino and ester functionalities.
Amide Bond Formation
The primary amine of this compound readily participates in amide coupling reactions, a cornerstone of medicinal chemistry for building larger, more complex molecules.
Protocol 3: Amide Coupling with a Carboxylic Acid using HATU
Causality: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling reagent that activates the carboxylic acid by forming a reactive O-acylisourea intermediate. This intermediate is then readily attacked by the primary amine of this compound. A non-nucleophilic base, such as DIPEA (N,N-Diisopropylethylamine), is required to neutralize the generated acids and deprotonate the amine, facilitating the reaction.
Materials:
-
Methyl trans-4-aminocyclohexanecarboxylate hydrochloride (1.0 eq)
-
Carboxylic acid of interest (1.05 eq)
-
HATU (1.1 eq)
-
DIPEA (3.0 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Round-bottom flask
-
Magnetic stirrer
-
Nitrogen or Argon atmosphere
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve the carboxylic acid in anhydrous DMF.
-
Add HATU and DIPEA to the solution and stir for 10-15 minutes at room temperature to pre-activate the carboxylic acid.
-
Add a solution of methyl trans-4-aminocyclohexanecarboxylate hydrochloride in a minimal amount of DMF.
-
Stir the reaction mixture at room temperature for 2-16 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with water, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
N-Alkylation via Reductive Amination
Reductive amination is a powerful and versatile method for introducing alkyl groups onto the nitrogen atom, offering high selectivity and avoiding over-alkylation.
Protocol 4: Reductive Amination with an Aldehyde
Causality: This one-pot, two-step reaction first involves the formation of an imine intermediate by reacting the primary amine with an aldehyde. A mild reducing agent, such as sodium triacetoxyborohydride, is then used to selectively reduce the imine to the corresponding secondary amine. Acetic acid is often added as a catalyst to facilitate imine formation.
Materials:
-
Methyl trans-4-aminocyclohexanecarboxylate hydrochloride (1.0 eq)
-
Aldehyde of interest (1.2 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic acid (catalytic amount)
-
Round-bottom flask
-
Magnetic stirrer
-
Nitrogen or Argon atmosphere
Procedure:
-
To a stirred solution of methyl trans-4-aminocyclohexanecarboxylate hydrochloride and the aldehyde in anhydrous DCM under an inert atmosphere, add a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.
-
Carefully add sodium triacetoxyborohydride portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 2-16 hours, monitoring the reaction by TLC or LC-MS.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Ester Hydrolysis (Saponification)
Hydrolysis of the methyl ester to the corresponding carboxylic acid is a fundamental transformation that enables further functionalization, such as amide coupling with a different amine.
Protocol 5: Base-Catalyzed Hydrolysis of Methyl cis-4-aminocyclohexanecarboxylate
Causality: Saponification is an irreversible process where a strong base, such as sodium hydroxide, attacks the electrophilic carbonyl carbon of the ester. This leads to the formation of a carboxylate salt and methanol. Subsequent acidification protonates the carboxylate to yield the free carboxylic acid.
Materials:
-
Methyl cis-4-aminocyclohexanecarboxylate
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Water
-
Hydrochloric acid (HCl)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
Procedure:
-
Dissolve the methyl cis-4-aminocyclohexanecarboxylate in a mixture of alcohol and an aqueous solution of NaOH (1.1-1.5 eq).
-
Stir the mixture at room temperature or heat to reflux (60-80 °C) for 1-4 hours, monitoring by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and remove the alcohol solvent under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent like diethyl ether to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and acidify to a pH of approximately 2 by the slow addition of concentrated HCl.
-
The carboxylic acid may precipitate out of solution. If so, collect by filtration. If not, extract the aqueous layer with an organic solvent such as ethyl acetate.
-
Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude carboxylic acid.
Application in Drug Discovery: Case Studies
The rigid 4-aminocyclohexanecarboxylate scaffold is particularly valuable in the design of inhibitors for specific biological targets.
Janus Kinase (JAK) Inhibitors
The Janus kinases are a family of intracellular, non-receptor tyrosine kinases that play a critical role in cytokine signaling pathways involved in inflammation and immunity.[6] Inhibitors of JAKs have emerged as important therapeutics for autoimmune diseases. The trans-4-aminocyclohexanecarboxylic acid scaffold is a key structural component in the synthesis of several JAK inhibitors.[5] For instance, the synthesis of potent JAK inhibitors has been reported to utilize trans-4-(tert-butoxycarbonyl)amino-1-cyclohexanecarboxylic acid, which can be derived from the corresponding methyl ester.[5] The rigid trans scaffold allows for the precise positioning of pharmacophoric groups to interact with the ATP-binding site of the kinase.
Caption: Synthetic workflow for JAK inhibitors.
G-Protein Coupled Receptor (GPCR) Modulators
G-protein coupled receptors are the largest family of membrane receptors and are major drug targets.[7] The discovery of allosteric modulators, which bind to a site distinct from the endogenous ligand binding site, offers a promising strategy for achieving greater selectivity and fine-tuning receptor activity.[2][7] The rigid, three-dimensional nature of the 4-aminocyclohexanecarboxylate scaffold makes it an attractive starting point for the design of GPCR allosteric modulators. The defined exit vectors of the functional groups can be exploited to position substituents in a way that they interact with allosteric pockets on the receptor surface, thereby influencing the receptor's conformation and signaling.
Caption: Concept of a scaffold in GPCR modulation.
Conclusion
This compound is a powerful and versatile building block in medicinal chemistry. Its rigid, saturated core provides a unique three-dimensional canvas for the design of novel therapeutics. The distinct stereochemistry of the cis and trans isomers offers a valuable tool for probing structure-activity relationships and optimizing drug-target interactions. The synthetic protocols detailed in this guide provide a robust framework for the modification of this scaffold, enabling its incorporation into a diverse range of molecular architectures. As demonstrated by its application in the development of JAK inhibitors and its potential in the design of GPCR modulators, this compound will undoubtedly continue to be a valuable asset in the ongoing quest for new and improved medicines.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and clinical application of small-molecule inhibitors of Janus kinase [ouci.dntb.gov.ua]
- 3. gctlc.org [gctlc.org]
- 4. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 5. CN108602758B - Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof - Google Patents [patents.google.com]
- 6. BioKB - Publication [biokb.lcsb.uni.lu]
- 7. Novel Allosteric Modulators of G Protein-coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
Chiral resolution of Methyl 4-aminocyclohexanecarboxylate isomers
An Application Guide and Protocol for the Chiral Resolution of Methyl 4-aminocyclohexanecarboxylate Isomers
Authored by: A Senior Application Scientist
Introduction: The Strategic Importance of Stereoisomeric Purity
This compound is a critical bifunctional building block in modern medicinal chemistry. Its rigid cyclohexane scaffold is a key component in the synthesis of numerous active pharmaceutical ingredients (APIs), including advanced Janus Kinase (JAK) inhibitors.[1] The molecule exists as two primary diastereomers, cis and trans, which refer to the relative positions of the amino and methyl ester groups on the cyclohexane ring. Each of these diastereomers is chiral, existing as a pair of enantiomers.
In drug development, the specific stereoisomer of a molecule is paramount, as different enantiomers can exhibit vastly different pharmacological activities and toxicity profiles.[2][3] Regulatory bodies like the FDA and EMA have stringent guidelines that necessitate the characterization and justification of each stereoisomer present in a drug substance.[2][4] Frequently, the trans isomer of 4-aminocyclohexanecarboxylate derivatives is the therapeutically desired structure.[1][5] However, synthetic routes starting from planar aromatic precursors often yield mixtures of cis and trans isomers, with the cis form sometimes predominating.[1][6]
This guide provides an in-depth exploration of robust, field-proven methodologies for the chiral resolution of this compound isomers. We will cover classical diastereomeric salt formation, modern enzymatic kinetic resolution, and high-performance chiral chromatography. The protocols are designed to be self-validating, with explanations of the underlying principles to empower researchers to adapt and optimize these methods for their specific needs.
Part 1: Resolution via Diastereomeric Salt Formation
Principle of Separation
This classical resolution technique leverages the fundamental principle that while enantiomers share identical physical properties, diastereomers do not.[7] By reacting the racemic amine of this compound with a single enantiomer of a chiral acid (the resolving agent), two diastereomeric salts are formed.
(R)-Amine + (S)-Acid → (R,S)-Salt (S)-Amine + (S)-Acid → (S,S)-Salt
These resulting salts, (R,S) and (S,S), have different physical properties, most critically, different solubilities in a given solvent system.[8] This difference allows for their separation by fractional crystallization, where the less soluble diastereomeric salt precipitates from the solution, leaving the more soluble one behind.[9] Subsequent treatment of the isolated salt with a base liberates the enantiomerically enriched amine.
Experimental Protocol: Resolution with O,O'-Dibenzoyltartaric Acid
This protocol is adapted from established methods for resolving bicyclic β-amino acid esters.[10] O,O'-Dibenzoyltartaric acid is an effective resolving agent for a wide range of amines.
Step-by-Step Methodology:
-
Salt Formation:
-
In a suitable reaction vessel, dissolve 1.0 equivalent of racemic trans-methyl 4-aminocyclohexanecarboxylate in a minimal amount of a heated solvent such as ethanol or methanol.
-
In a separate vessel, dissolve 0.5 equivalents of the chiral resolving agent, (+)-O,O'-Dibenzoyltartaric acid, in the same solvent, also with heating. The use of 0.5 equivalents is a common strategy that assumes the desired salt is significantly less soluble.
-
Slowly add the resolving agent solution to the amine solution with continuous stirring.
-
Allow the mixture to cool slowly to room temperature, and then further cool in an ice bath (0-4°C) for several hours to promote crystallization of the less soluble diastereomeric salt.
-
-
Isolation of Diastereomeric Salt:
-
Collect the precipitated crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent to remove residual mother liquor containing the more soluble diastereomer.
-
Dry the crystals under vacuum. At this stage, a sample can be taken to determine the diastereomeric excess (d.e.).
-
-
Liberation of the Enantiomer:
-
Suspend the isolated diastereomeric salt in a biphasic system of dichloromethane (DCM) and a saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Stir the mixture vigorously until all solids have dissolved. The base will neutralize the tartaric acid, liberating the free amine into the organic layer.
-
Separate the organic layer. Extract the aqueous layer two more times with DCM.
-
Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the enantiomerically enriched this compound.
-
-
Analysis:
-
Determine the enantiomeric excess (e.e.) of the final product using chiral HPLC (see Part 3 for analytical method).
-
Data Presentation
| Parameter | Value/Range | Purpose |
| Racemic Amine | 10.0 g | Starting Material |
| Resolving Agent | (+)-O,O'-Dibenzoyltartaric Acid | Chiral Selector |
| Solvent | Ethanol | Crystallization Medium |
| Stoichiometry (Amine:Acid) | 2:1 | To maximize precipitation of one salt |
| Crystallization Temp. | 0 - 4 °C | To decrease solubility and improve yield |
| Expected Yield (Salt) | 60-75% (of theoretical max) | Varies based on solubility difference |
| Expected e.e. (after 1st crop) | >90% | Target for initial crystallization |
Workflow Diagram: Diastereomeric Salt Resolution
Caption: Workflow for chiral resolution by diastereomeric salt formation.
Part 2: Enzymatic Kinetic Resolution (EKR)
Principle of Separation
Enzymatic kinetic resolution is a powerful technique that utilizes the high stereoselectivity of enzymes. In an EKR, an enzyme catalyzes a reaction on only one enantiomer of a racemic mixture at a significantly faster rate than the other.[8] This difference in reaction rates allows for the separation of the unreacted, enantiopure starting material from the newly formed, enantiopure product.
For amino esters, transaminases are particularly effective. A transaminase can selectively deaminate one enantiomer of the amine to form the corresponding ketone, which can then be separated from the unreacted amine enantiomer.[11] This approach offers mild reaction conditions and exceptional selectivity.
Experimental Protocol: Transaminase-Mediated Deamination
This protocol is based on the application of transaminases for the selective conversion of substituted cyclohexylamines.[11]
Step-by-Step Methodology:
-
Reaction Setup:
-
Prepare a buffered aqueous solution (e.g., 100 mM phosphate buffer, pH 7.5).
-
To the buffer, add the racemic trans-methyl 4-aminocyclohexanecarboxylate to a final concentration of 10-50 mM.
-
Add a suitable amino acceptor (e.g., pyruvate, 1.2 equivalents) and the cofactor pyridoxal 5'-phosphate (PLP, 1 mM).
-
Initiate the reaction by adding a stereoselective transaminase (commercially available ω-transaminases are screened for selectivity).
-
-
Enzymatic Reaction:
-
Incubate the reaction mixture at a controlled temperature (e.g., 30-40°C) with gentle agitation.
-
Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by chiral HPLC. The goal is to stop the reaction at or near 50% conversion to achieve the highest possible enantiomeric excess for both the remaining substrate and the product.
-
-
Work-up and Separation:
-
Once ~50% conversion is reached, quench the reaction by adding a water-miscible organic solvent like acetonitrile or by adjusting the pH to >10.
-
Remove the precipitated enzyme by centrifugation or filtration.
-
The product (methyl 4-oxocyclohexanecarboxylate) and the unreacted amine enantiomer can be separated by column chromatography or by acid/base extraction.
-
For extraction: Acidify the solution to pH ~2 with HCl. Extract with ethyl acetate to remove the neutral ketone product. Then, basify the aqueous layer to pH >10 with NaOH and extract with DCM to recover the unreacted, enantiopure amine.
-
-
Analysis:
-
Confirm the enantiomeric excess of the recovered starting material using chiral HPLC.
-
Data Presentation
| Parameter | Value/Range | Purpose |
| Substrate Concentration | 10 - 50 mM | Balances reaction rate and solubility |
| Enzyme | ω-Transaminase (Screened) | Biocatalyst for selective reaction |
| Amino Acceptor | Pyruvate | Co-substrate for the transaminase |
| Cofactor | PLP (1 mM) | Essential for transaminase activity |
| pH | 7.5 | Optimal for many transaminases |
| Temperature | 30 - 40 °C | Optimal for enzyme activity/stability |
| Target Conversion | ~50% | Maximizes e.e. of both product and substrate |
| Expected e.e. (Substrate) | >99% | Target for a successful resolution |
Workflow Diagram: Enzymatic Kinetic Resolution
Caption: Workflow for separating enantiomers using enzymatic kinetic resolution.
Part 3: Chiral High-Performance Liquid Chromatography (HPLC)
Principle of Separation
Direct separation of enantiomers by chromatography is the most common and powerful analytical method for determining enantiomeric purity and can also be scaled for preparative purification.[4][12] This method relies on a chiral stationary phase (CSP). A CSP is a solid support that has been modified with a chiral selector, creating a chiral environment within the column.[13] As the racemic mixture passes through the column, the two enantiomers form transient, diastereomeric complexes with the CSP.[13] One enantiomer will have a stronger or more stable interaction with the CSP, causing it to be retained longer, thus resulting in separation.[14]
Polysaccharide-based CSPs (e.g., amylose or cellulose derivatives) are exceptionally versatile and widely used for resolving a broad range of chiral compounds, including amines.[15][16]
Analytical Protocol: Determination of Enantiomeric Excess
Instrumentation and Columns:
-
System: Standard HPLC or UHPLC system with UV detector.
-
Columns: Polysaccharide-based CSPs are highly recommended. A good starting point is screening columns such as:
-
Chiralpak IA or IB (Immobilized amylose/cellulose)
-
Chiralcel OD or OJ (Coated cellulose)
-
Step-by-Step Methodology:
-
Sample Preparation:
-
Dissolve a small amount (~1 mg) of the sample in the mobile phase or a compatible solvent to a final concentration of ~1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions (Screening):
-
A common approach is to use a normal-phase mobile phase system. Supercritical Fluid Chromatography (SFC) is also an excellent, often faster, alternative.[17]
-
Mobile Phase: Hexane/Isopropanol (IPA) or Hexane/Ethanol mixtures are typical. Start with a ratio of 90:10. To modulate retention, the percentage of the alcohol modifier can be increased or decreased.
-
Additive: For basic compounds like amines, adding a small amount of an amine modifier (e.g., 0.1% diethylamine or triethylamine) to the mobile phase is crucial for achieving good peak shape and resolution.[17]
-
Flow Rate: 1.0 mL/min for a standard 4.6 mm ID analytical column.
-
Detection: UV at a suitable wavelength (e.g., 210 nm, where the ester carbonyl absorbs).
-
Column Temperature: 25 °C.
-
-
Data Analysis:
-
Integrate the peak areas for the two separated enantiomers (A₁ and A₂).
-
Calculate the enantiomeric excess (e.e.) using the formula: e.e. (%) = |(A₁ - A₂) / (A₁ + A₂)| * 100
-
Data Presentation: Typical HPLC Screening Conditions
| Parameter | Condition 1 (Normal Phase) | Condition 2 (Polar Organic) |
| Column | Chiralpak IA (Amylose derivative) | Chiralpak IC (Cellulose derivative) |
| Mobile Phase | Hexane:Ethanol (80:20) + 0.1% DEA | Acetonitrile:Methanol (95:5) + 0.1% DEA |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Temperature | 25 °C | 25 °C |
| Detection | UV, 210 nm | UV, 210 nm |
| Expected tR (Enan. 1) | ~5-8 min | ~4-7 min |
| Expected tR (Enan. 2) | ~7-12 min | ~6-10 min |
| Expected Resolution (Rs) | > 1.5 (Baseline) | > 1.5 (Baseline) |
Workflow Diagram: Chiral HPLC Analysis
Caption: Standard workflow for determining enantiomeric excess via chiral HPLC.
Conclusion
The successful chiral resolution of this compound is a critical step in the synthesis of advanced pharmaceutical intermediates. The choice of method depends on the scale, required purity, and available resources. Diastereomeric salt formation is a robust, scalable method suitable for large quantities. Enzymatic kinetic resolution offers exceptional selectivity under mild, environmentally friendly conditions. Finally, chiral HPLC and SFC are indispensable tools for both rapid analytical assessment of enantiomeric purity and for preparative-scale purification, providing direct separation with high efficiency. By understanding the principles and protocols outlined in this guide, researchers can confidently approach the challenge of isolating the specific stereoisomers required for their drug development programs.
References
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 5. WO2017134212A1 - Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives - Google Patents [patents.google.com]
- 6. CN108602758B - Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof - Google Patents [patents.google.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]
- 9. Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent [gavinpublishers.com]
- 10. Syntheses of Four Enantiomers of 2,3-Diendo- and 3-Endo-aminobicyclo[2.2.2]oct-5-ene-2-exo-carboxylic Acid and Their Saturated Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. globalresearchonline.net [globalresearchonline.net]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. content.e-bookshelf.de [content.e-bookshelf.de]
- 16. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 17. chromatographyonline.com [chromatographyonline.com]
The Strategic Integration of Methyl 4-aminocyclohexanecarboxylate in Advanced Polyamide Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist, Polymer Chemistry Division
Abstract
The incorporation of cycloaliphatic monomers into polyamide backbones represents a significant advancement in polymer science, yielding materials that synergistically combine the advantageous properties of both traditional aliphatic and aromatic polyamides. Methyl 4-aminocyclohexanecarboxylate, and its parent amino acid, serves as a pivotal building block in this class of polymers. The rigid, non-planar cyclohexane ring introduces enhanced thermal stability, improved solubility, and unique mechanical characteristics compared to its linear aliphatic counterparts. This technical guide provides an in-depth exploration of the role of this compound in polyamide synthesis, offering detailed application notes, experimental protocols, and an analysis of the structure-property relationships that govern the performance of these advanced materials.
Introduction: The Cycloaliphatic Advantage in Polyamide Chemistry
Polyamides are a cornerstone of the polymer industry, renowned for their exceptional mechanical strength, chemical resistance, and thermal stability.[1] Conventionally, polyamides are synthesized from linear aliphatic or rigid aromatic monomers. While aliphatic polyamides (e.g., Nylon 6,6) offer good toughness and processability, they often lack high-temperature performance. Conversely, aromatic polyamides (aramids) exhibit outstanding thermal and mechanical properties but suffer from poor solubility and processability.[2][3]
The introduction of cycloaliphatic moieties, such as the cyclohexane ring from this compound, provides a compelling solution to this trade-off.[4] The saturated cyclic structure imparts a higher glass transition temperature (Tg) and thermal stability than linear aliphatics, while disrupting the chain packing that leads to the insolubility of many aramids.[4][5] This results in high-performance polyamides with enhanced processability, making them suitable for a broader range of applications, from engineering thermoplastics to advanced fibers and films.
Physicochemical Properties of this compound
A thorough understanding of the monomer's properties is critical for successful polymerization. This compound is a bifunctional molecule featuring a primary amine and a methyl ester group, enabling its participation in polycondensation reactions.[6]
| Property | Value | Source(s) |
| Molecular Formula | C₈H₁₅NO₂ | [7] |
| Molecular Weight | 157.21 g/mol | [7] |
| Appearance | Typically a white to off-white crystalline solid (often supplied as the hydrochloride salt) | [6] |
| Isomerism | Exists as cis and trans isomers, which significantly impacts polymer properties. | [8][9] |
The monomer is often supplied and used as its hydrochloride salt to improve stability and handling.[10] Prior to polymerization, it is crucial to neutralize the salt to liberate the free amine for reaction.
The Critical Influence of cis/trans Isomerism
The stereochemistry of the 1,4-disubstituted cyclohexane ring in the monomer is a paramount consideration. The trans isomer, with the amino and carboxyl groups in an equatorial-equatorial conformation, leads to a more linear and rigid polymer chain. In contrast, the cis isomer results in a kinked, less-ordered polymer backbone.
This structural difference has profound implications for the final polymer's properties:
-
Thermal Properties : Polyamides synthesized from the trans isomer generally exhibit higher glass transition temperatures (Tg) and melting points (Tm) due to more efficient chain packing and intermolecular hydrogen bonding.[8][11]
-
Mechanical Properties : The more ordered structure derived from the trans isomer typically results in higher tensile strength and modulus.[8][11]
-
Solubility : Polyamides derived from the cis isomer or a cis/trans mixture may exhibit enhanced solubility in a wider range of organic solvents due to the disruption of crystalline packing.
For applications demanding high thermal and mechanical performance, the use of a high-purity trans isomer of 4-aminocyclohexanecarboxylic acid or its methyl ester is highly recommended.[8]
Polymerization Methodologies
The synthesis of polyamides from this compound or its parent amino acid can be achieved through self-condensation polymerization, where the amine and carboxyl (or ester) functionalities of the same monomer react to form amide linkages. The two primary industrial methods for this are melt polycondensation and solution polycondensation.
Melt Polycondensation
Melt polycondensation is a solvent-free method that involves heating the monomer above its melting point to initiate polymerization. This technique is often preferred for its simplicity and the high molecular weights that can be achieved.
Caption: Workflow for melt polycondensation of 4-aminocyclohexanecarboxylate.
Objective: To synthesize high molecular weight poly(trans-4-aminocyclohexanecarboxamide).
Materials:
-
High-purity trans-4-aminocyclohexanecarboxylic acid (>99%)
-
Phosphorous-based catalyst (e.g., sodium hypophosphite, optional)
-
High-temperature, high-vacuum polymerization reactor equipped with a mechanical stirrer, nitrogen inlet, and a distillation outlet for byproduct removal.
Procedure:
-
Reactor Charging: Charge the reactor with trans-4-aminocyclohexanecarboxylic acid. If a catalyst is used, it is typically added at a concentration of 0.05-0.2 mol%.
-
Inerting: Purge the reactor with high-purity nitrogen for at least 30 minutes to remove all oxygen. Maintain a slow, continuous nitrogen purge during the initial heating phase.
-
Pre-polymerization (Atmospheric Pressure):
-
Begin stirring and gradually heat the reactor to a temperature of 220-240°C.
-
As the monomer melts and the polymerization begins, water will be evolved as a byproduct.
-
Maintain these conditions for 1-2 hours, or until the rate of water distillation significantly decreases. The viscosity of the melt will noticeably increase during this stage.
-
-
Polycondensation (Under Vacuum):
-
Gradually increase the temperature to 260-280°C.
-
Simultaneously, slowly apply a vacuum to the system, gradually reducing the pressure to below 1 Torr. This is critical to effectively remove the remaining water and drive the equilibrium towards high molecular weight polymer formation.
-
Continue the reaction under high vacuum for 2-4 hours. The torque on the mechanical stirrer will increase significantly as the molecular weight of the polymer builds. The reaction is typically considered complete when the desired melt viscosity is achieved.
-
-
Extrusion and Quenching:
-
Pressurize the reactor with nitrogen and extrude the molten polymer as a strand into a water bath to quench and solidify it.
-
-
Pelletization and Drying:
-
Pelletize the solidified polymer strand.
-
Thoroughly dry the polymer pellets in a vacuum oven at 80-100°C for at least 24 hours to remove any absorbed moisture before characterization and further processing.
-
Causality Behind Experimental Choices:
-
High-Purity Monomer: Impurities can act as chain terminators, limiting the final molecular weight of the polymer.
-
Nitrogen Atmosphere: Prevents oxidative degradation of the polymer at high temperatures, which would lead to discoloration and a reduction in mechanical properties.
-
Staged Temperature and Vacuum Profile: A gradual increase in temperature and application of vacuum prevents excessive foaming and potential loss of monomer at the beginning of the reaction. The high vacuum in the final stage is essential to remove the condensation byproduct (water), which, according to Le Chatelier's principle, drives the reaction to completion and achieves a high degree of polymerization.
Solution Polycondensation
Solution polycondensation is performed in a high-boiling point, polar aprotic solvent. This method is advantageous when the polymer has a very high melting point or is thermally unstable at melt processing temperatures. It also allows for easier temperature control.[12]
Caption: Workflow for solution polycondensation of 4-aminocyclohexanecarboxylate.
Objective: To synthesize poly(trans-4-aminocyclohexanecarboxamide) in solution.
Materials:
-
High-purity trans-4-aminocyclohexanecarboxylic acid (>99%)
-
N-Methyl-2-pyrrolidone (NMP), anhydrous
-
Calcium chloride (CaCl₂), anhydrous
-
Triphenyl phosphite (TPP)
-
Pyridine, anhydrous
-
Methanol (for precipitation)
Procedure:
-
Reaction Setup: In a flame-dried, three-necked flask equipped with a mechanical stirrer, nitrogen inlet, and condenser, dissolve trans-4-aminocyclohexanecarboxylic acid, anhydrous CaCl₂, and anhydrous NMP. Stir under a nitrogen atmosphere until a homogeneous solution is formed. The CaCl₂ helps to keep the growing polymer chains in solution.
-
Addition of Reagents: Add anhydrous pyridine followed by the dropwise addition of triphenyl phosphite (TPP) to the stirred solution at room temperature. TPP and pyridine act as a condensing agent system to activate the carboxylic acid for amidation.
-
Polymerization: Heat the reaction mixture to 100-120°C and maintain this temperature for 3-6 hours. The progress of the polymerization can be monitored by the increase in the viscosity of the solution.
-
Polymer Precipitation: After cooling to room temperature, pour the viscous polymer solution into a large excess of methanol with vigorous stirring. The polyamide will precipitate as a fibrous solid.
-
Washing and Purification: Collect the polymer by filtration and wash it thoroughly with hot water and methanol to remove any residual solvent, salts, and unreacted monomers.
-
Drying: Dry the purified polymer in a vacuum oven at 80°C for 24 hours.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: Water will react with the condensing agent and interfere with the polymerization, leading to lower molecular weights.
-
NMP/CaCl₂ Solvent System: This system is effective at dissolving both the monomer and the resulting semi-rigid polyamide, preventing premature precipitation and allowing for the growth of long polymer chains.[12]
-
TPP/Pyridine Condensing Agent: This system provides an efficient, one-pot method for forming amide bonds at relatively low temperatures, avoiding the need to first synthesize more reactive monomers like acid chlorides.
Expected Properties of Polyamides from 4-Aminocyclohexanecarboxylate
The incorporation of the 4-aminocyclohexanecarboxylate unit leads to polyamides with a unique and advantageous property profile.
| Property | Expected Characteristics | Rationale and References |
| Thermal Stability | High glass transition temperature (Tg) (e.g., 224-265°C for related semi-aromatic polyamides) and high decomposition temperature (Td) (e.g., >440°C). | The rigid cycloaliphatic ring restricts chain mobility, increasing Tg and thermal stability compared to linear aliphatic polyamides.[8][11] |
| Solubility | Good solubility in polar aprotic solvents (e.g., NMP, DMAc, m-cresol). | The non-planar cyclohexane ring disrupts the extensive hydrogen bonding and crystalline packing that renders many aromatic polyamides insoluble.[4][5] |
| Mechanical Properties | High tensile strength and modulus, particularly when synthesized from the trans isomer. | The rigid backbone contributes to high strength, while the cycloaliphatic structure can also impart good toughness.[8] |
| Optical Properties | Potentially high optical transparency and low color. | The absence of extended aromatic conjugation, which is responsible for the color in many high-performance polymers, can lead to colorless materials.[13] |
Characterization of the Resulting Polyamide
A comprehensive characterization of the synthesized polyamide is essential to validate the success of the polymerization and to understand its properties.
-
Molecular Weight Determination: Size Exclusion Chromatography (SEC) or Gel Permeation Chromatography (GPC) can be used to determine the number average molecular weight (Mn), weight average molecular weight (Mw), and polydispersity index (PDI).
-
Structural Confirmation: Fourier-Transform Infrared Spectroscopy (FTIR) should show the characteristic amide bond absorptions (N-H stretch around 3300 cm⁻¹, C=O stretch around 1630 cm⁻¹). Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) can be used to confirm the detailed chemical structure of the repeating unit.
-
Thermal Analysis:
-
Thermogravimetric Analysis (TGA): Determines the thermal stability and decomposition temperature (Td) of the polymer.[8]
-
Differential Scanning Calorimetry (DSC): Used to measure the glass transition temperature (Tg) and melting temperature (Tm), providing insight into the polymer's amorphous or semi-crystalline nature.[8]
-
Conclusion
This compound is a versatile and highly valuable monomer for the synthesis of advanced polyamides. By leveraging its unique cycloaliphatic structure, researchers can develop polymers with a superior balance of thermal stability, mechanical strength, and processability. The choice of polymerization method—melt or solution polycondensation—and careful control over the monomer's isomeric purity are critical factors in tailoring the final properties of the material to meet the demands of specific high-performance applications. The protocols and insights provided in this guide serve as a robust foundation for the exploration and optimization of this promising class of polyamides.
References
- 1. researchgate.net [researchgate.net]
- 2. soc.chim.it [soc.chim.it]
- 3. Functional Aromatic Polyamides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. New Method for the Synthesis of Polyamides - ChemistryViews [chemistryviews.org]
- 6. CAS 3685-25-4: trans-4-Aminocyclohexanecarboxylic acid [cymitquimica.com]
- 7. 4-Aminocyclohexanecarboxylic acid | C7H13NO2 | CID 171560 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Effects of a trans- or cis-cyclohexane unit on the thermal and rheological properties of semi-aromatic polyamides - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. The Effect of Isomer Ratio on the Properties of Bis(4-aminocyclohexyl)methane Polyamides (1971) | Frank R. Prince | 14 Citations [scispace.com]
- 10. Synthesis of Polyamide-Based Microcapsules via Interfacial Polymerization: Effect of Key Process Parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
The Versatile Scaffold: Application Notes for Coupling Reactions Involving Methyl 4-aminocyclohexanecarboxylate
Introduction: The Strategic Value of a Bifunctional Building Block
In the landscape of modern medicinal chemistry and drug development, the strategic selection of molecular building blocks is paramount to the successful synthesis of novel therapeutic agents. Methyl 4-aminocyclohexanecarboxylate, a bifunctional molecule, has emerged as a critical component in this arena. Its rigid cyclohexane core imparts a degree of conformational constraint into flexible molecules, a tactic often employed to enhance binding affinity and selectivity for biological targets.[1] The presence of a primary amine and a methyl ester at the 1,4-positions of the cyclohexane ring offers orthogonal handles for a variety of chemical transformations, making it a versatile scaffold for library synthesis and lead optimization.[1] This technical guide provides an in-depth exploration of key coupling reactions involving this valuable intermediate, complete with detailed protocols and expert insights to empower researchers in their synthetic endeavors.
Physicochemical Properties
A thorough understanding of the physical and chemical properties of a starting material is fundamental to successful reaction design and execution. This compound is typically available as its hydrochloride salt, which influences its solubility and handling.
| Property | Value | Source |
| Molecular Formula | C₈H₁₅NO₂ | PubChem CID 422580[2] |
| Molecular Weight | 157.21 g/mol | PubChem CID 422580[2] |
| Appearance | White crystal or crystalline powder (as HCl salt) | ChemBK[3] |
| Melting Point | 140-142 °C (as HCl salt) | ChemBK[3] |
| Solubility | Soluble in water (as HCl salt); soluble in polar organic solvents like alcohols and ketones. | ChemBK[3] |
Note: The free amine is typically generated in situ during the reaction by the addition of a non-nucleophilic base.
Core Application: Amide Bond Formation
The formation of an amide bond is one of the most frequently utilized reactions in medicinal chemistry. The primary amine of this compound serves as an excellent nucleophile for coupling with a wide array of carboxylic acids, acyl chlorides, and anhydrides.
Mechanistic Rationale: The Role of Coupling Reagents
Direct condensation of a carboxylic acid and an amine is generally inefficient due to the formation of a non-reactive ammonium carboxylate salt. To circumvent this, coupling reagents are employed to "activate" the carboxylic acid, converting the hydroxyl group into a better leaving group and facilitating nucleophilic attack by the amine.
Figure 1. Generalized workflow for amide bond formation.
Protocol 1: Standard Amide Coupling using EDCI/DMAP
This protocol details a common and robust method for the acylation of this compound hydrochloride with a generic carboxylic acid.
Materials:
-
trans-Methyl 4-aminocyclohexanecarboxylate hydrochloride
-
Pyridine-2-carboxylic acid (or other desired carboxylic acid)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
Nitrogen or Argon atmosphere
Procedure: [4]
-
To a solution of trans-methyl 4-aminocyclohexanecarboxylate hydrochloride (1.0 eq, e.g., 10 g, 51.63 mmol) in anhydrous DCM (200 mL), add the desired carboxylic acid (1.2 eq, e.g., pyridine-2-carboxylic acid, 7.63 g, 61.96 mmol).
-
Cool the mixture to 0 °C under a nitrogen atmosphere.
-
Add EDCI (1.5 eq, 14.85 g, 77.44 mmol) and DMAP (0.1 eq, 631 mg, 5.16 mmol) to the cooled solution.
-
Allow the reaction mixture to warm to room temperature (approx. 20 °C) and stir for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, quench the reaction by adding water.
-
Extract the aqueous layer with DCM.
-
Wash the combined organic layers sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired amide.
Protocol 2: Amide Coupling with HOBt/EDC and a Tertiary Amine Base
This protocol is particularly useful when starting with the hydrochloride salt of the amine, as the added base neutralizes the HCl in situ.
Materials:
-
(1r,4r)-Methyl 4-aminocyclohexanecarboxylate hydrochloride
-
5-Chloro-2-methylnicotinic acid (or other desired carboxylic acid)
-
Hydroxybenzotriazole (HOBt)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
Procedure: [5]
-
Combine the carboxylic acid (1.0 eq, e.g., 5.23 g, 30.5 mmol), (1r,4r)-methyl 4-aminocyclohexanecarboxylate hydrochloride (1.0 eq, 5.90 g, 30.5 mmol), HOBt (2.0 eq, 9.34 g, 61.0 mmol), and EDC (2.0 eq, 11.7 g, 61.0 mmol) in DCM (200 mL).
-
Add triethylamine (4.0 eq, 17 mL, 122 mmol) to the mixture.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, add saturated aqueous sodium bicarbonate to the mixture.
-
Extract the mixture with ethyl acetate (EtOAc).
-
Wash the organic phase with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product via column chromatography.
| Reagent/Condition | Protocol 1 (EDCI/DMAP) | Protocol 2 (HOBt/EDC/TEA) | Rationale & Insights |
| Coupling Reagent | EDCI | EDC/HOBt | EDCI and EDC are water-soluble carbodiimides, simplifying byproduct removal. HOBt is an additive that suppresses racemization and improves efficiency. |
| Base | DMAP (catalytic) | TEA (stoichiometric) | DMAP acts as a highly nucleophilic acylation catalyst. TEA is required to neutralize the HCl salt of the amine starting material and the HCl generated from EDC. |
| Solvent | DCM | DCM | DCM is a good general-purpose solvent for amide couplings, though DMF or acetonitrile can also be used.[1] |
| Temperature | 0 °C to RT | RT | Starting at a lower temperature helps control any initial exotherm. |
Further Synthetic Transformations
While amide coupling is a primary application, the bifunctional nature of this compound opens the door to other important C-N bond-forming reactions.
Reductive Amination
Reductive amination is a powerful method for forming C-N bonds by reacting an amine with a carbonyl compound (aldehyde or ketone) in the presence of a reducing agent.[6][7] This two-step, one-pot process involves the initial formation of an imine or iminium ion, which is then reduced to the corresponding amine.[6][8]
Figure 2. General schematic for reductive amination.
Experimental Considerations:
-
Reducing Agent Selection: Mild reducing agents like sodium triacetoxyborohydride (NaBH(OAc)₃) are often preferred as they are selective for the iminium ion over the starting carbonyl and are compatible with a range of functional groups.[9] Sodium cyanoborohydride (NaBH₃CN) is also effective but introduces cyanide waste.[8]
-
pH Control: The reaction is typically carried out under weakly acidic conditions to facilitate imine formation without passivating the amine nucleophile.
-
Solvent: Dichloromethane (DCE) or tetrahydrofuran (THF) are common solvents for reactions using NaBH(OAc)₃.[9]
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of C-N bonds between amines and aryl halides or triflates. This reaction has revolutionized the synthesis of arylamines, which are prevalent in pharmaceuticals. While less common for aliphatic amines like this compound compared to anilines, this methodology can be applied, particularly with the use of bulky, electron-rich phosphine ligands that promote the challenging reductive elimination step.
Experimental Considerations:
-
Catalyst System: A palladium source (e.g., Pd₂(dba)₃ or Pd(OAc)₂) and a suitable phosphine ligand (e.g., XPhos, SPhos) are required.
-
Base: A strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) is typically used.
-
Solvent: Anhydrous, deoxygenated solvents like toluene or dioxane are standard.
-
Inert Atmosphere: The reaction is sensitive to oxygen and must be performed under an inert atmosphere (e.g., nitrogen or argon).
Conclusion
This compound is a cornerstone building block for synthetic and medicinal chemists. Its utility is primarily demonstrated through robust and versatile amide coupling reactions, for which reliable protocols are readily available. Furthermore, its reactivity in other key transformations such as reductive amination and Buchwald-Hartwig cross-coupling expands its synthetic potential, enabling the creation of diverse and complex molecular architectures. The protocols and insights provided herein serve as a practical guide for researchers to effectively harness the synthetic power of this valuable intermediate.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | C8H15NO2 | CID 422580 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chembk.com [chembk.com]
- 4. EP4536637A2 - Compounds, compositions, and methods - Google Patents [patents.google.com]
- 5. WO2021145401A1 - Spiroheterocyclic derivatives as crhr2 antagonist - Google Patents [patents.google.com]
- 6. Reductive amination - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
Troubleshooting & Optimization
Technical Support Center: Purification of Methyl 4-aminocyclohexanecarboxylate
An authoritative guide for researchers, scientists, and drug development professionals on the purification of Methyl 4-aminocyclohexanecarboxylate by recrystallization.
As a key bifunctional building block in medicinal chemistry and materials science, the purity of this compound is paramount for reliable downstream applications.[1] This guide provides in-depth technical support for its purification via recrystallization, focusing on the commonly used hydrochloride salt form (Methyl trans-4-aminocyclohexanecarboxylate hydrochloride).
Core Experimental Protocol: Recrystallization of Methyl trans-4-aminocyclohexanecarboxylate HCl
This protocol outlines the single-solvent recrystallization procedure. The selection of an appropriate solvent is the most critical step for a successful purification and is guided by the principle that the compound should be highly soluble at high temperatures but poorly soluble at low temperatures.[2] For a polar salt like Methyl trans-4-aminocyclohexanecarboxylate HCl, polar protic solvents are a logical starting point.
Step-by-Step Methodology:
-
Solvent Selection & Dissolution:
-
Place the crude Methyl trans-4-aminocyclohexanecarboxylate HCl (e.g., 1.0 g) and a magnetic stir bar into an appropriately sized Erlenmeyer flask.
-
Add a minimal amount of the selected solvent (e.g., ethanol or methanol) to just cover the solid.[3]
-
Gently heat the mixture on a hot plate with continuous stirring. The target temperature should be near the solvent's boiling point.
-
Add small portions of the hot solvent incrementally until the solid completely dissolves. It is crucial to use the minimum amount of hot solvent necessary to achieve a saturated solution, as adding excess solvent will significantly reduce the final yield.[4]
-
-
Hot Filtration (Conditional Step):
-
If insoluble impurities (e.g., dust, inorganic salts) are visible in the hot, dissolved solution, a hot gravity filtration is required.
-
Preheat a second Erlenmeyer flask and a stemless glass funnel on the hot plate. Place a fluted filter paper in the funnel.
-
Rapidly pour the hot solution through the filter paper into the clean, preheated flask. This step must be performed quickly to prevent premature crystallization of the product on the filter paper or in the funnel.[3][5]
-
-
Crystallization (Cooling):
-
Remove the flask containing the clear, saturated solution from the heat source. Cover it with a watch glass to prevent solvent evaporation and contamination.
-
Allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is essential as it promotes the formation of larger, purer crystals by allowing molecules to selectively deposit onto the growing crystal lattice, excluding impurities.[4] Rapid cooling can trap impurities.[4]
-
Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal precipitation by further decreasing the compound's solubility.[3]
-
-
Isolation and Washing:
-
Set up a Büchner funnel with a piece of filter paper that fits snugly over the holes.
-
Place the funnel on a clean filter flask connected to a vacuum source.
-
Wet the filter paper with a small amount of the ice-cold recrystallization solvent to ensure it seals against the funnel.
-
Turn on the vacuum and pour the cold crystal slurry into the Büchner funnel. Use a spatula to transfer any remaining crystals.
-
Wash the collected crystals with a small portion of fresh, ice-cold solvent to rinse away the impurity-laden mother liquor.[6] Using cold solvent minimizes the loss of the desired product.
-
Keep the vacuum on for several minutes to pull air through the crystals, facilitating partial drying.
-
-
Drying and Purity Assessment:
-
Carefully transfer the filter cake onto a pre-weighed watch glass and spread the crystals to maximize surface area.
-
Dry the crystals to a constant weight. This can be done in a vacuum oven at a moderate temperature or in a desiccator under vacuum.[3][7]
-
Determine the melting point of the purified product. A sharp melting point close to the literature value indicates high purity. Purity can be further confirmed by techniques like NMR or HPLC.[8]
-
Recrystallization Workflow Diagram
Caption: Workflow for purification by recrystallization.
Troubleshooting Guide
Q: My compound has formed an oil instead of crystals. What should I do?
A: This phenomenon, known as "oiling out," occurs when the solid comes out of solution at a temperature above its melting point. This is often caused by the solution being too concentrated or cooling too rapidly, or by the presence of significant impurities that depress the melting point.
-
Immediate Action: Reheat the solution to redissolve the oil. Add a small amount (5-10% more) of the hot solvent to decrease the saturation point.[9] If using a mixed-solvent system, add more of the "good" solvent (the one in which the compound is more soluble).[9]
-
Promote Slower Cooling: Allow the flask to cool more slowly. You can insulate the flask by placing it on a cork ring or wooden block and covering it with an inverted beaker to create a chamber of still air.[9] Very slow cooling favors the formation of stable crystals over a metastable oil.[10]
-
Consider Impurities: If the problem persists, the crude material may be highly impure. Consider pre-purification with a silica plug or treating the hot solution with activated charcoal to remove colored or polar impurities that can interfere with crystal lattice formation.[9]
Q: No crystals are forming even after cooling in an ice bath. What went wrong?
A: This is a common issue and usually points to one of two problems: too much solvent was used, or the solution is supersaturated and requires nucleation to begin crystallization.
-
Problem 1: Too Much Solvent: This is the most frequent cause.[10] The solution is not saturated enough for crystals to form.
-
Solution: Gently heat the solution to boil off a portion of the solvent (e.g., 10-20% of the volume) under a fume hood to increase the concentration.[9] Then, attempt the cooling process again.
-
-
Problem 2: Supersaturation / Lack of Nucleation: The solution is saturated, but the crystals need a surface to begin growing.
-
Solution 1: Scratching. Use a clean glass rod to gently scratch the inner surface of the flask at the meniscus. The microscopic scratches provide nucleation sites for crystal growth.[9][10]
-
Solution 2: Seed Crystals. If available, add a tiny "seed crystal" of the pure compound to the cooled solution. This provides a perfect template for further crystallization.[9][10]
-
Q: My final product has a low yield. How can I improve recovery?
A: Low yield can result from several factors during the process.
-
Excessive Solvent: Using significantly more than the minimum amount of hot solvent required for dissolution is a primary cause of low recovery, as a substantial amount of product will remain in the mother liquor upon cooling.[4] Always aim for a saturated solution.
-
Premature Crystallization: If the product crystallizes during a hot filtration step, significant loss can occur. Ensure the funnel and receiving flask are adequately preheated.
-
Incomplete Precipitation: Ensure the solution is thoroughly cooled in an ice bath for a sufficient duration (e.g., 30 minutes or more) to maximize precipitation.
-
Washing with Warm Solvent: Washing the collected crystals with solvent that is not ice-cold will redissolve some of the product. Always use minimal amounts of ice-cold solvent for washing.
Q: The recrystallized product is still colored. How do I remove the color?
A: Colored impurities can often be removed by using activated charcoal.
-
Procedure: After dissolving the crude solid in the hot solvent, remove the flask from the heat and add a very small amount of activated charcoal (a spatula tip is usually sufficient). Swirl the mixture and gently reheat it to boiling for a few minutes. The colored impurities will adsorb onto the surface of the charcoal.
-
Removal: Perform a hot gravity filtration as described in the protocol to remove the charcoal before allowing the solution to cool.[7] Be aware that using too much charcoal can also adsorb your desired product, reducing the yield.
Frequently Asked Questions (FAQs)
Q1: How do I select the best solvent for this compound HCl?
A1: The ideal solvent should dissolve the compound well when hot but poorly when cold.[11] For a polar, salt-like compound, polar solvents are the best starting point. A small-scale solubility test is the most reliable method.[12]
| Solvent | Polarity | Suitability Rationale |
| Methanol/Ethanol | Polar Protic | Good Candidate. As alcohols, they are polar enough to dissolve the hydrochloride salt at elevated temperatures. Their volatility makes them easy to remove during drying.[1] |
| Water | Very Polar Protic | Possible Candidate. The compound is soluble in water.[13][14] It may be a good solvent, but solubility might be too high even when cold, potentially leading to lower yields. It can be effective in a mixed-solvent system. |
| Toluene | Non-polar | Likely an Anti-solvent. Unlikely to dissolve the polar salt on its own but could be used as the anti-solvent in a mixed-solvent system with ethanol or methanol.[1] |
| Diethyl Ether/Hexane | Non-polar | Good Anti-solvents. The compound is insoluble in these non-polar solvents. They are excellent choices for use as an anti-solvent (the second solvent in a mixed-solvent recrystallization) to induce precipitation.[1] |
Q2: What is the primary impurity I am trying to remove?
A2: For this compound, the most significant process-related impurity is often the cis-diastereomer.[1] The synthesis of the trans isomer can sometimes yield a mixture of both.[15] Recrystallization is an effective technique for separating diastereomers, as they often have different solubilities and crystal packing energies. Other potential impurities include unreacted starting materials like 4-aminocyclohexanecarboxylic acid.
Q3: When should I use a mixed-solvent system?
A3: A mixed-solvent system is employed when no single solvent has the ideal solubility profile.[11] This is done by dissolving the compound in a minimal amount of a hot "good" solvent (in which it is very soluble) and then slowly adding a "poor" or "anti-solvent" (in which it is insoluble) at the boiling point until the solution just becomes cloudy. A drop or two of the "good" solvent is then added to restore clarity, and the solution is cooled. For this compound, a methanol/diethyl ether or ethanol/toluene system is a documented example.[1]
Q4: How does recrystallizing the hydrochloride salt differ from the free base?
A4: The primary difference is solvent choice. The hydrochloride salt is significantly more polar than the free base (C₈H₁₅NO₂). Therefore, polar solvents like water and alcohols are required for the salt. The free amine, being less polar, would likely be more soluble in moderately polar to non-polar organic solvents and less soluble in water. If working with the free base, one might explore solvents like ethyl acetate or toluene.
References
- 1. benchchem.com [benchchem.com]
- 2. edu.rsc.org [edu.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Home Page [chem.ualberta.ca]
- 5. youtube.com [youtube.com]
- 6. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 7. rubingroup.org [rubingroup.org]
- 8. rsc.org [rsc.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 11. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]
- 12. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 13. chembk.com [chembk.com]
- 14. Methyl trans-4-aminocyclohexanecarboxylate hydrochloride, 97% | Fisher Scientific [fishersci.ca]
- 15. WO2017134212A1 - Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives - Google Patents [patents.google.com]
Technical Support Center: Optimizing Methyl 4-aminocyclohexanecarboxylate Synthesis
Introduction: Methyl 4-aminocyclohexanecarboxylate is a critical bifunctional building block in modern medicinal and materials science. Its rigid cyclohexane scaffold, combined with orthogonally reactive amino and ester functionalities, makes it an invaluable starting material.[1] However, its synthesis is not without challenges, particularly concerning yield optimization and stereochemical control. This guide provides field-proven insights and troubleshooting protocols to address common issues encountered during its synthesis, ensuring researchers can achieve high yields and purity with confidence.
Core Synthetic Pathways: An Overview
Two primary routes dominate the synthesis of this compound: the catalytic hydrogenation of an aromatic precursor and the direct esterification of 4-aminocyclohexanecarboxylic acid. The choice of pathway often depends on the available starting materials, required stereoisomer (cis, trans, or a mixture), and scale of the reaction.
Caption: High-level overview of the two primary synthetic routes.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses specific experimental issues in a practical Q&A format.
Q1: My catalytic hydrogenation of methyl 4-aminobenzoate is stalled or giving very low yields. What's going wrong?
This is a common issue often related to catalyst activity, reaction conditions, or substrate purity.
A1: Systematic Troubleshooting for Low Hydrogenation Yield
Low conversion points to a problem with the core reaction components. A systematic approach is crucial for diagnosis.
Caption: Decision tree for troubleshooting low hydrogenation yields.
-
Expert Insight: Catalyst poisoning is a frequent culprit.[2] Impurities in the starting material or solvent, especially sulfur compounds, can irreversibly bind to the active sites of catalysts like Palladium and Nickel. If you suspect this, pre-treating your starting material by passing it through a small plug of activated carbon or silica can be effective.
Q2: The cis/trans isomer ratio in my product is not what I expected. How can I control the stereochemistry?
Stereocontrol is a significant challenge, as hydrogenation of the aromatic ring can lead to mixtures.[3] The desired trans-isomer is often the thermodynamic product, but reaction conditions can favor the cis-isomer.
A2: Strategies for Stereochemical Control
-
Catalyst and Conditions Selection: The choice of catalyst and reaction conditions plays a pivotal role. Ruthenium on carbon (Ru/C) in a basic aqueous medium (e.g., 10% NaOH) at elevated temperature and pressure (e.g., 100°C, 15 bar H₂) has been shown to directly produce a high trans-to-cis ratio, often exceeding 4:1.[4][5] This is a one-pot method that favors the thermodynamically more stable trans product.[1][4]
-
Base-Mediated Isomerization: If you have a mixture rich in the cis-isomer, you can perform a post-synthesis epimerization. Refluxing the cis-isomer or a cis/trans mixture with a strong base like sodium ethoxide in ethanol can equilibrate the mixture to favor the more stable trans-isomer.[3]
Table 1: Catalyst Influence on Stereoselectivity
| Catalyst | Typical Conditions | Expected Outcome | Advantages/Disadvantages |
| Ru/C | 10% NaOH (aq), 100°C, 15 bar H₂ | High trans selectivity (>75%)[1][4] | Excellent for direct trans synthesis; requires pressure vessel. |
| Rh/C | iPrOH, 60°C, 10 atm H₂ | Efficient hydrogenation, but cis/trans ratio may not be reported or favorable.[6] | Milder conditions; potentially less selective. |
| Raney Ni | Basic conditions | Can yield trans product, but may require isomerization.[4] | Cost-effective; pyrophoric nature and difficult separation can be problematic.[4] |
Q3: My Fischer esterification of 4-aminocyclohexanecarboxylic acid is inefficient. How can I drive the reaction to completion?
Fischer esterification is an equilibrium-limited reaction. To achieve high yields, the equilibrium must be shifted towards the product side.
A3: Optimizing Fischer Esterification
The key is to effectively remove the water byproduct or use a large excess of the alcohol reactant.
-
Choice of Acid Catalyst: Thionyl chloride (SOCl₂) is highly effective. When added dropwise to cold methanol, it generates HCl in situ and also reacts with any water present, driving the reaction forward.[7] This method routinely achieves yields greater than 95%.[1][7] Concentrated sulfuric acid is a classic and effective alternative.[8]
-
Water Removal:
-
Excess Methanol: Using methanol as the solvent ensures a large excess, shifting the equilibrium according to Le Châtelier's principle.
-
Dehydrating Agents: While not always necessary with SOCl₂, adding a dehydrating agent can be useful with other acid catalysts.
-
-
Causality Explained: The amino group of the starting material is basic and will be protonated by the acid catalyst to form an ammonium salt. The esterification then proceeds on this protonated species. Using a reagent like SOCl₂ is doubly effective because it not only catalyzes the reaction but also acts as a powerful dehydrating agent, consuming the water byproduct and preventing the reverse hydrolysis reaction.
Detailed Experimental Protocols
Protocol 1: High-Yield Synthesis of Methyl trans-4-Aminocyclohexanecarboxylate Hydrochloride via Esterification
This protocol is adapted from established, high-yield laboratory procedures.[1][7]
Step-by-Step Methodology:
-
Setup: In a round-bottom flask equipped with a magnetic stir bar and a drying tube, suspend trans-4-aminocyclohexanecarboxylic acid (1.0 eq) in anhydrous methanol (approx. 25 mL per gram of starting material).
-
Cooling: Cool the suspension to -10°C using an ice-salt or dry ice/acetone bath. Maintaining this low temperature is critical for the next step.
-
Reagent Addition: Add thionyl chloride (SOCl₂) (2.0 eq) dropwise to the cold, stirring suspension over 15-20 minutes. Ensure the temperature does not rise significantly.
-
Reaction Progression: After the addition is complete, stir the mixture at low temperature for an additional 15 minutes.
-
Warming and Reflux: Remove the cooling bath and allow the reaction to warm to room temperature (approx. 15 minutes). Then, heat the mixture to reflux (approx. 65°C) for 1-2 hours. The reaction should become a clear solution.
-
Monitoring: Monitor the reaction progress by TLC (Thin Layer Chromatography) until the starting material is fully consumed.
-
Workup: Cool the mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator.
-
Isolation: The resulting white solid is the desired product, Methyl trans-4-aminocyclohexanecarboxylate hydrochloride, typically in high purity and yield (96-98%).[1][7] No further purification is usually necessary.
Protocol 2: Direct High-trans Synthesis via Catalytic Hydrogenation
This protocol is based on patented industrial methods for achieving high trans selectivity in a one-pot reaction.[4][5]
Step-by-Step Methodology:
-
Reactor Charging: To a suitable high-pressure autoclave, add p-aminobenzoic acid (1.0 eq), 5% Ruthenium on Carbon (Ru/C) catalyst (approx. 25% by weight of the starting material), and a 10% aqueous solution of sodium hydroxide (NaOH).[5]
-
Sealing and Purging: Seal the reactor and purge it several times with nitrogen, followed by hydrogen gas to ensure an inert atmosphere.
-
Reaction Conditions: Pressurize the reactor with hydrogen to 15 bar (approx. 220 psi). Begin stirring and heat the mixture to 100°C.[4][5]
-
Reaction Progression: Maintain these conditions for 18-24 hours. The progress can be monitored by taking aliquots (if the reactor setup allows) and analyzing them by NMR or GC to check for the disappearance of the aromatic signals and determine the cis/trans ratio.
-
Workup: After cooling and carefully venting the reactor, filter the reaction mixture through a pad of Celite® to remove the Ru/C catalyst.
-
Acidification & Isolation: Carefully acidify the aqueous filtrate with concentrated HCl to a pH of ~1-2. This will precipitate the product as its hydrochloride salt. The product can then be isolated by filtration, or the water can be removed under reduced pressure.
-
Purification: The crude product can be further purified by recrystallization if necessary.
References
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Buy trans-4-Aminocyclohexanecarboxylic acid | 3685-23-2 [smolecule.com]
- 4. WO2017134212A1 - Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives - Google Patents [patents.google.com]
- 5. CN108602758B - Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof - Google Patents [patents.google.com]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. Methyl trans-4-AMinocyclohexanecarboxylate Hydrochloride | 61367-07-5 [chemicalbook.com]
- 8. chembk.com [chembk.com]
Technical Support Center: Methyl 4-aminocyclohexanecarboxylate Synthesis
Welcome to our dedicated technical support center for the synthesis of Methyl 4-aminocyclohexanecarboxylate. This guide is designed for researchers, scientists, and professionals in drug development. We provide in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during the synthesis of this important chemical intermediate. Our goal is to equip you with the knowledge to not only identify and solve problems but also to understand the underlying chemical principles to prevent their recurrence.
Introduction
This compound is a valuable building block in pharmaceutical synthesis, prized for its saturated carbocyclic scaffold. The primary route to this compound involves the catalytic hydrogenation of an aromatic precursor, typically methyl p-aminobenzoate or methyl 4-nitrobenzoate.[1][2][3] While seemingly straightforward, this reaction is often accompanied by the formation of various side products that can complicate purification and compromise the yield and purity of the final product. This guide will delve into the common side products, their mechanisms of formation, and strategies for their mitigation and removal.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My NMR analysis shows a mixture of cis and trans isomers. How can I improve the stereoselectivity of my reaction?
This is one of the most common challenges in this synthesis. The hydrogenation of the planar aromatic ring can lead to both the cis and trans isomers of this compound. The trans isomer is often the desired product in many applications.
Root Causes and Solutions:
-
Catalyst Choice: The choice of catalyst can significantly influence the cis/trans ratio. Ruthenium-based catalysts, such as Ru/C, have been shown to provide a higher preference for the trans isomer compared to other catalysts like Rhodium or Palladium.[1]
-
Reaction Conditions:
-
Temperature and Pressure: These parameters can affect the stereochemical outcome. It is advisable to perform small-scale optimizations to find the ideal balance for your specific substrate and catalyst system. Temperatures should generally be maintained above 85°C and below 138°C for optimal results.[1]
-
Solvent and pH: The reaction is often carried out in solvents like water, methanol, or ethanol.[4] Performing the hydrogenation under basic conditions, for instance, in the presence of NaOH, has been reported to favor the formation of the trans isomer.[1]
-
Purification of Isomers:
If a mixture of isomers is obtained, they can be separated. Due to differences in their physical properties, techniques like fractional crystallization can be effective.[5][6] The solubility of the cis and trans isomers can differ, allowing for selective precipitation.[5] In some cases, derivatization to protect the amino group can improve the crystallinity of the trans isomer, facilitating its separation.[7]
Q2: I'm observing incomplete reduction of the aromatic ring. What are the likely causes and how can I drive the reaction to completion?
Incomplete reduction results in the presence of the starting material or partially hydrogenated intermediates in your crude product.
Troubleshooting Incomplete Hydrogenation:
| Potential Cause | Explanation & Solution |
| Catalyst Deactivation/Poisoning | The catalyst's active sites can be blocked by impurities. Sulfur compounds are notorious poisons for many hydrogenation catalysts.[4][8] Ensure high-purity starting materials, solvents, and meticulously clean glassware. If poisoning is suspected, filtering off the old catalyst and adding a fresh batch might salvage the reaction.[9] |
| Insufficient Catalyst Loading | The amount of catalyst may be too low for the reaction scale. A typical starting point for Pd/C is 5-10 mol% relative to the substrate.[8] |
| Inadequate Hydrogen Pressure | For some substrates, the pressure provided by a hydrogen balloon may be insufficient. Utilizing a high-pressure reactor, such as a Parr hydrogenator, can be necessary to achieve full conversion.[8][9] |
| Poor Agitation | Catalytic hydrogenation is a three-phase reaction (solid catalyst, liquid substrate/solvent, and gaseous hydrogen). Vigorous stirring is crucial to ensure efficient mass transfer between the phases.[8] |
| Poor Substrate Solubility | If the starting material is not fully dissolved, the reaction rate will be limited. Choose a solvent that provides good solubility for your substrate. Common choices include methanol, ethanol, and ethyl acetate.[4][8] |
Q3: My reaction is producing over-reduced byproducts, such as 4-methylcyclohexanecarboxylate. How can I prevent this?
Over-reduction, or hydrogenolysis, can occur, leading to the removal of the amino group.
Mitigation Strategies:
-
Catalyst Selection: Some catalysts are more prone to inducing hydrogenolysis than others. If over-reduction is a significant issue, consider screening different catalysts. Pearlman's catalyst (Pd(OH)₂/C) is sometimes a more selective alternative to Pd/C.[9]
-
Reaction Temperature: Higher temperatures can promote over-reduction. Running the reaction at a lower temperature, even if it requires a longer reaction time, can improve selectivity.
-
Substrate Form: If starting from methyl 4-nitrobenzoate, the nitro group is reduced first, followed by the aromatic ring. Over-reduction is less common in this case compared to starting with methyl p-aminobenzoate.
Q4: I am starting from methyl 4-nitrobenzoate and I see intermediates in my crude product. What are these and how can I avoid them?
The reduction of a nitro group to an amine proceeds through several intermediates, such as nitroso and hydroxylamine species. The presence of these in the final product indicates an incomplete reaction.
Driving the Reduction of the Nitro Group to Completion:
-
Reaction Time and Monitoring: Ensure the reaction is allowed to proceed until the starting material and any intermediates are fully consumed. Thin-layer chromatography (TLC) is a useful technique for monitoring the reaction's progress.[8]
-
Hydrogen Availability: A continuous and sufficient supply of hydrogen is essential. Ensure your hydrogen source is not depleted and that there are no leaks in the system.[9]
Experimental Workflow & Troubleshooting Logic
Below is a generalized experimental workflow for the catalytic hydrogenation of methyl p-aminobenzoate, followed by a troubleshooting logic diagram.
Experimental Protocol: Catalytic Hydrogenation of Methyl p-Aminobenzoate
-
Reactor Setup: In a high-pressure reactor, dissolve methyl p-aminobenzoate in a suitable solvent (e.g., methanol).[8]
-
Inerting: Seal the reactor and purge the system with an inert gas, such as nitrogen or argon, to remove any oxygen.[8]
-
Catalyst Addition: Carefully add the hydrogenation catalyst (e.g., 5% Ru/C) under a positive pressure of the inert gas.[1][8]
-
Hydrogenation: Evacuate the inert gas and introduce hydrogen to the desired pressure.[8]
-
Reaction: Stir the mixture vigorously at the desired temperature and pressure. Monitor the reaction progress by TLC or GC.[8]
-
Work-up: Once the reaction is complete, carefully vent the excess hydrogen and purge the system with an inert gas.[8]
-
Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the catalyst. Caution: The catalyst can be pyrophoric; keep the filter cake wet.[8]
-
Isolation: Remove the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by recrystallization or column chromatography to isolate the desired isomer.[5][10]
Troubleshooting Logic Diagram:
Caption: Troubleshooting logic for this compound synthesis.
Summary of Common Side Products and Mitigation
| Side Product | Formation Pathway | Mitigation Strategy |
| cis-isomer | Non-selective hydrogenation of the aromatic ring. | Use of a stereoselective catalyst (e.g., Ru/C), optimization of reaction conditions (temperature, pressure, pH).[1] |
| Starting Material | Incomplete reaction due to catalyst deactivation, insufficient hydrogen, or poor reaction conditions. | Use fresh catalyst, ensure adequate hydrogen pressure and supply, optimize reaction parameters.[8][9] |
| Partially Hydrogenated Intermediates | Incomplete hydrogenation of the aromatic ring. | Increase reaction time, temperature, or hydrogen pressure.[8] |
| 4-methylcyclohexanecarboxylate | Hydrogenolysis (over-reduction) of the amino group. | Lower reaction temperature, use a more selective catalyst. |
| Nitroso/Hydroxylamine Intermediates | Incomplete reduction of the nitro group (when starting from methyl 4-nitrobenzoate). | Increase reaction time, ensure sufficient hydrogen supply. |
This guide provides a starting point for troubleshooting the synthesis of this compound. Remember that each reaction is unique, and a systematic approach to optimization is key to achieving high yields and purity. For further assistance, please do not hesitate to contact our technical support team.
References
- 1. CN108602758B - Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof - Google Patents [patents.google.com]
- 2. Methyl 4-aminobenzoate | C8H9NO2 | CID 12082 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Methyl 4-nitrobenzoate | C8H7NO4 | CID 12083 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Curly Arrow: Catalytic Hydrogenation Part II - Tips and Tricks [curlyarrow.blogspot.com]
- 5. US3875217A - Process for the purification of trans-4-aminomethyl-cyclohexane carboxylic acid - Google Patents [patents.google.com]
- 6. US3880925A - Separation and purification of cis and trans isomers - Google Patents [patents.google.com]
- 7. WO2003078381A1 - PROCESS FOR PREPARATION OF trans-4-AMINOCYCLOHEXANE- CARBOXYLIC ACIDS - Google Patents [patents.google.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. reddit.com [reddit.com]
- 10. chromatographytoday.com [chromatographytoday.com]
Storage conditions and stability of Methyl 4-aminocyclohexanecarboxylate
Technical Support Center: Methyl 4-aminocyclohexanecarboxylate
Welcome to the technical support resource for this compound. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth, field-proven insights into the storage, stability, and handling of this versatile chemical intermediate. As a bifunctional molecule with a rigid cyclohexane core, it serves as a critical building block in pharmaceutical synthesis.[1] Ensuring its stability and purity is paramount for reproducible and successful experimental outcomes. This center provides detailed FAQs and troubleshooting guides to address common challenges encountered in the laboratory.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common inquiries regarding the handling and storage of this compound.
Q1: What is the recommended short-term and long-term storage condition for this compound?
A1: Proper storage is crucial to maintain the compound's integrity. Based on supplier safety data sheets and chemical properties, the following conditions are recommended. The compound is typically supplied as a hydrochloride salt, which enhances its stability compared to the free base.
| Parameter | Recommended Condition | Rationale |
| Temperature | Room Temperature (<15°C to 25°C)[2] | Prevents potential degradation from excessive heat. While some suppliers state "Ambient temperatures," storing in a cool, controlled environment is best practice.[3] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | The primary amine is susceptible to oxidation and reaction with atmospheric CO₂ over long-term storage. An inert atmosphere mitigates these risks. |
| Moisture | Sealed in a dry, desiccated environment[2] | The ester functional group is susceptible to hydrolysis. Storing in a desiccator or with a desiccant prevents moisture-induced degradation. |
| Light | Keep in a dark place[2] | Protects the compound from potential photolytic degradation pathways. Amber vials or storage in a cabinet is recommended. |
Q2: Does this compound exist in different isomeric forms? How does that affect storage?
A2: Yes, this compound exists as cis and trans geometric isomers. The trans isomer is generally the more thermodynamically stable form because the larger substituent groups (amino and methyl carboxylate) can both occupy equatorial positions on the cyclohexane ring, minimizing steric hindrance known as 1,3-diaxial interactions.[4] Most commercial products are the trans-isomer hydrochloride salt.[1][2] Unless your synthesis specifically requires the cis isomer, you are likely working with the more stable trans form. The storage recommendations provided here are suitable for both isomers, but the cis isomer may be more prone to isomerization to the trans form over time, especially if exposed to basic or acidic conditions.
Q3: What are the primary signs of degradation to look for?
A3: Visual inspection is the first line of defense. A high-purity sample of this compound hydrochloride should be a white to almost-white crystalline powder.[2] Signs of potential degradation include:
-
Color Change: A yellow or brown discoloration often indicates oxidation of the amine group or other impurity formation.
-
Change in Physical State: Clumping, melting, or the appearance of an oily liquid suggests moisture absorption (hygroscopicity) and/or significant impurity presence.
-
Odor: The development of an amine-like or ammonia-like odor can signal decomposition.
Q4: What materials and chemicals are incompatible with this compound?
A4: To prevent unwanted reactions and degradation, avoid contact with the following:
-
Strong Oxidizing Agents: The primary amine group can be readily oxidized, leading to decomposition.[2][5]
-
Strong Bases: Bases will deprotonate the hydrochloride salt to the free amine, which is less stable and more susceptible to oxidation and reaction with CO₂. Bases can also catalyze the hydrolysis of the methyl ester.[5]
-
Strong Acids: While the compound is often supplied as an HCl salt, exposure to other strong acids at elevated temperatures can promote ester hydrolysis.
Section 2: Troubleshooting Guide
This guide provides a logical, step-by-step approach to diagnosing and resolving common issues encountered during the use of this compound.
Workflow for Troubleshooting Suspected Degradation
Below is a decision tree to guide you when you suspect the quality of your reagent has been compromised.
Caption: Troubleshooting decision tree for degraded this compound.
Q1: My white powder has turned slightly yellow. Can I still use it?
A1: A slight yellow tint is often the first sign of minor oxidation of the amine functional group. While the bulk of the material may still be viable, the presence of impurities is confirmed.
-
Diagnosis: The compound has undergone minor degradation, likely oxidation.
-
Recommended Action: For demanding applications like final-step drug synthesis or quantitative assays, using a new, pure lot is strongly recommended. For early-stage discovery or non-critical steps, you can proceed with caution, but be aware that reaction yields may be lower and further purification of your product will likely be necessary. You can perform a purity check using TLC (Protocol 3) to estimate the extent of the impurity.
Q2: The compound is difficult to dissolve, or my reaction yields are inconsistent.
A2: This can be due to degradation, particularly hydrolysis of the ester group.
-
Diagnosis: The methyl ester may have partially hydrolyzed to the corresponding carboxylic acid (4-aminocyclohexanecarboxylic acid). The carboxylic acid salt has different solubility profiles and will not react as intended in subsequent steps requiring the ester. This hydrolysis is accelerated by moisture.
-
Recommended Action:
-
Confirm the identity and purity of your material using an analytical technique like NMR or HPLC if available. Look for the disappearance of the methyl ester singlet (~3.7 ppm in ¹H NMR) and the appearance of a broad carboxylic acid peak.
-
Ensure your storage container is properly sealed and stored in a desiccator.
-
If hydrolysis is confirmed, the material is not suitable for most applications and should be discarded.
-
Section 3: Experimental Protocols for Quality Assessment
These protocols provide standardized methods to assess the stability and purity of your this compound.
Workflow for Proper Storage and Handling
Caption: Recommended workflow for handling and storing this compound.
Protocol 1: Visual Inspection
-
Objective: To quickly assess the quality of the material upon receipt and before each use.
-
Procedure:
-
Observe the material in its sealed, transparent container against a white background.
-
Color Check: The material should be a white or off-white crystalline solid.[2] Note any yellow or brown discoloration.
-
Consistency Check: The powder should be free-flowing. Note any hard clumps or an oily/wet appearance, which indicates moisture absorption.
-
-
Interpretation: Any deviation from a free-flowing, white powder warrants further analytical testing before use.
Protocol 2: Melting Point Determination
-
Objective: To assess purity based on the melting point range. Impurities typically depress and broaden the melting point range.
-
Reference Value: The melting point for Methyl cis-4-Aminocyclohexanecarboxylate Hydrochloride is ~188 °C. The free base has a much lower boiling point of 240.7°C.[6] (Note: Melting points can vary slightly between suppliers and isomers). Always refer to the supplier's Certificate of Analysis.
-
Procedure:
-
Place a small, dry sample into a capillary tube.
-
Use a calibrated melting point apparatus.
-
Heat the sample at a rate of 1-2 °C per minute near the expected melting point.
-
Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample is liquid (clear point).
-
-
Interpretation: A sharp melting range (e.g., within 2 °C) close to the reference value indicates high purity. A broad range (>3-4 °C) or a depressed range suggests the presence of impurities or degradation products.
Protocol 3: Thin-Layer Chromatography (TLC) Purity Screen
-
Objective: A rapid, semi-quantitative method to visualize impurities.
-
Procedure:
-
Sample Preparation: Prepare a solution of your compound in methanol (~1-2 mg/mL).
-
TLC Plate: Use a silica gel plate (e.g., Silica Gel 60 F₂₅₄).
-
Mobile Phase (Eluent): A common system for amines is Dichloromethane:Methanol (e.g., 9:1 v/v) with a few drops of ammonia to prevent streaking. The polarity may need to be adjusted.
-
Spotting: Use a capillary tube to spot a small amount of your sample solution onto the TLC plate baseline.
-
Development: Place the plate in a developing chamber saturated with the mobile phase. Allow the solvent front to travel up the plate.
-
Visualization:
-
First, view the plate under a UV lamp (254 nm) and circle any spots.
-
Next, stain the plate using a potassium permanganate (KMnO₄) dip or ninhydrin stain (for the amine group). Gently heat the plate to develop the spots.
-
-
-
Interpretation: A pure sample should show a single, well-defined spot. The presence of additional spots indicates impurities. The relative size and intensity of the impurity spots can give a rough estimate of the degradation level.
Section 4: References
-
ChemicalBook. (n.d.). METHYL 4-(AMINOMETHYL)CYCLOHEXANECARBOXYLATE - Safety Data Sheet. Retrieved January 6, 2026, from --INVALID-LINK--
-
National Center for Biotechnology Information. (n.d.). Methyl (1r,4r)-4-aminocyclohexane-1-carboxylate hydrochloride. PubChem. Retrieved January 6, 2026, from --INVALID-LINK--
-
Parameter Generation & Control. (2023, February 22). Stability Testing for Pharmaceuticals & More. Retrieved January 6, 2026, from --INVALID-LINK--
-
Capot Chemical. (2024, April 1). MSDS of Methyl trans-4-aminocyclohexanecarboxylate hydrochloride. Retrieved January 6, 2026, from --INVALID-LINK--
-
TCI Chemicals. (n.d.). Methyl cis-4-Aminocyclohexanecarboxylate Hydrochloride. Retrieved January 6, 2026, from --INVALID-LINK--
-
BenchChem. (n.d.). The Pivotal Role of Methyl trans-4-Aminocyclohexanecarboxylate Hydrochloride in Modern Medicinal Chemistry: A Technical Guide. Retrieved January 6, 2026, from --INVALID-LINK--
-
Fisher Scientific. (n.d.). Methyl trans-4-aminocyclohexanecarboxylate hydrochloride, 97%. Retrieved January 6, 2026, from --INVALID-LINK--
-
GMP SOP. (n.d.). Stability testing overview for Pharmaceutical products. Retrieved January 6, 2026, from --INVALID-LINK--
-
SlideShare. (2012, March 17). Stability Testing of Pharmaceutical Products. Retrieved January 6, 2026, from --INVALID-LINK--
-
ChemicalBook. (n.d.). Methyl trans-4-AMinocyclohexanecarboxylate Hydrochloride. Retrieved January 6, 2026, from --INVALID-LINK--
-
Fisher Scientific. (2011, February 10). SAFETY DATA SHEET - Cyclohexanecarboxylic acid, methyl ester. Retrieved January 6, 2026, from --INVALID-LINK--
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved January 6, 2026, from --INVALID-LINK--
-
University of Calgary. (n.d.). Substituted Cyclohexanes. Retrieved January 6, 2026, from --INVALID-LINK--
-
University of Wisconsin Oshkosh. (n.d.). Substituted Cyclohexane. Retrieved January 6, 2026, from --INVALID-LINK--
-
Chemistry LibreTexts. (2021, December 15). 4.4: Substituted Cyclohexanes. Retrieved January 6, 2026, from --INVALID-LINK--
References
- 1. benchchem.com [benchchem.com]
- 2. Methyl trans-4-AMinocyclohexanecarboxylate Hydrochloride | 61367-07-5 [chemicalbook.com]
- 3. Methyl trans-4-aminocyclohexanecarboxylate hydrochloride, 97% | Fisher Scientific [fishersci.ca]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. fishersci.com [fishersci.com]
- 6. chemicalbook.com [chemicalbook.com]
Technical Support Center: Troubleshooting NMR Spectra of Methyl 4-aminocyclohexanecarboxylate
Welcome to the technical support center for the analysis of Methyl 4-aminocyclohexanecarboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of acquiring and interpreting Nuclear Magnetic Resonance (NMR) spectra for this versatile bifunctional molecule. Given its existence as cis and trans diastereomers and the presence of functionalities susceptible to environmental changes, obtaining a clean, interpretable NMR spectrum can present several challenges. This document provides in-depth, experience-driven solutions to common issues in a direct question-and-answer format.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: My ¹H NMR spectrum shows broad, poorly resolved peaks for the cyclohexane ring protons. What's going on?
This is one of the most common issues encountered with cyclohexyl systems and can stem from several factors, primarily related to conformational dynamics.
Answer: The broadening of signals in the cyclohexane ring of this compound is typically due to intermediate-rate conformational exchange on the NMR timescale.[1][2] The cyclohexane ring is not static; it undergoes a "ring flip" between two chair conformations.[3][4]
-
Causality: At room temperature, the rate of this ring flip can be comparable to the frequency difference between the signals for axial and equatorial protons. When the exchange rate is in this intermediate regime, it leads to significant line broadening, sometimes to the point where signals are nearly indistinguishable from the baseline.[1][5]
Troubleshooting Protocol:
-
Variable Temperature (VT) NMR: This is the most definitive way to diagnose and resolve issues of conformational exchange.
-
Lowering the Temperature: As you decrease the temperature, the rate of the ring flip slows down. Eventually, you will reach the "slow exchange regime" where the interconversion is slow enough on the NMR timescale that you will see separate, sharp signals for the axial and equatorial protons of each conformer.
-
Increasing the Temperature: Conversely, by increasing the temperature, you can push the equilibrium into the "fast exchange regime." In this state, the ring flip is so rapid that the NMR spectrometer detects only an average of the axial and equatorial environments, resulting in a single, sharp, time-averaged signal for each proton.[1]
-
-
Solvent Choice: While less impactful than temperature, the viscosity of the solvent can play a minor role in the rate of conformational exchange. Running the sample in a more viscous solvent might slightly alter the exchange dynamics.
Issue 2: I'm seeing more signals than I expected, or my signals are doubled. Am I looking at a mixture of isomers?
It is highly probable that you have a mixture of the cis and trans diastereomers.
Answer: this compound exists as two stable diastereomers: cis and trans.[6] These are distinct chemical compounds with different spatial arrangements of the amino and ester groups. Since they are not enantiomers, they have different physical properties and, crucially, distinct NMR spectra.[7]
-
NMR Distinction: The chemical environments of the protons and carbons in the cis isomer are different from those in the trans isomer. This results in a separate set of NMR signals for each diastereomer.[8][9] If your synthesis does not exclusively produce one isomer, your NMR spectrum will be a superposition of the spectra of both.[10]
Troubleshooting Workflow:
The first step is to confirm the presence of both isomers and then, if necessary, to separate them or adjust your synthetic procedure.
Caption: Troubleshooting workflow for doubled NMR signals.
Expected Chemical Shift Differences:
The axial and equatorial positions of the substituents lead to different shielding environments. Generally, axial protons are more shielded (appear at a lower ppm) than their equatorial counterparts.
| Isomer | Group | Typical ¹H Chemical Shift (ppm) | Typical ¹³C Chemical Shift (ppm) |
| trans | -COOCH₃ | ~3.67 | ~51.5 (CH₃), ~176 (C=O) |
| H at C1 | ~2.2-2.4 | ~43-45 | |
| H at C4 | ~2.6-2.8 | ~50-52 | |
| cis | -COOCH₃ | ~3.65 | ~51.3 (CH₃), ~175 (C=O) |
| H at C1 | ~2.5-2.7 | ~40-42 | |
| H at C4 | ~3.0-3.2 | ~48-50 | |
| Note: These are approximate values and can vary based on solvent and concentration. Data compiled from various spectroscopic resources.[11][12] |
Issue 3: The signal for my amine (-NH₂) proton is very broad or not visible at all. Why?
The behavior of amine protons in NMR is highly variable and depends on several factors.
Answer: The broadening or disappearance of the -NH₂ signal is often due to a combination of quadrupole broadening from the ¹⁴N nucleus and chemical exchange with residual water or acidic/basic impurities in the sample.[5][13]
-
Quadrupole Moment: The nitrogen-14 nucleus (the most abundant isotope) has a quadrupole moment, which can cause rapid relaxation of the attached protons, leading to signal broadening.
-
Proton Exchange: The amine protons are labile and can exchange with other labile protons in the solution (like H₂O or acidic protons). If this exchange happens at an intermediate rate on the NMR timescale, the signal can broaden significantly, sometimes into the baseline.[5][14]
Troubleshooting Protocol:
-
Sample Preparation is Key:
-
The "D₂O Shake": This is a classic experiment to confirm the presence of an exchangeable proton.
-
Procedure: Acquire a standard ¹H NMR spectrum. Then, add a drop of deuterium oxide (D₂O) to the NMR tube, shake it gently, and re-acquire the spectrum.
-
Expected Result: The labile -NH₂ protons will exchange with the deuterium from D₂O. Since deuterium is not observed in ¹H NMR, the -NH₂ signal will disappear.[13] This confirms the signal's identity.
-
-
Adjusting pH: The rate of proton exchange is highly pH-dependent.[18][19][20]
-
Acidification: Adding a trace amount of a deuterated acid (e.g., DCl or CF₃COOD) can protonate the amine to form -NH₃⁺. This can slow down the exchange rate and often results in a sharper signal (though its chemical shift will change significantly).
-
Basification: Conversely, adding a trace of a deuterated base can sometimes sharpen the signal by moving the exchange rate into the fast-exchange regime.
-
Issue 4: My chemical shifts don't match the literature values. What could be the cause?
Minor deviations are common, but significant differences warrant investigation.
Answer: Discrepancies in chemical shifts are most commonly caused by differences in solvent, concentration, and pH .[21][22]
-
Solvent Effects: The polarity and magnetic anisotropy of the solvent can significantly influence the electronic environment of the nuclei, leading to shifts in their resonance frequencies.[21][22] Aromatic solvents like benzene-d₆ are particularly known for causing pronounced shifts due to their ring current effects.
-
Concentration Effects: At high concentrations, intermolecular interactions such as hydrogen bonding become more prevalent. For this compound, this can particularly affect the chemical shifts of the amine (-NH₂) and ester carbonyl groups.
-
pH Effects: As mentioned previously, the protonation state of the amine group is pH-dependent.[18][23] If your sample is slightly acidic or basic (due to impurities or the solvent itself), the observed chemical shifts, especially for protons near the amine group, can differ from those reported under neutral conditions.[19]
Standardization Protocol:
-
Report Your Conditions: Always report the solvent and, if possible, the concentration at which the spectrum was acquired.
-
Use an Internal Standard: Tetramethylsilane (TMS) is the standard reference (0 ppm) for ¹H and ¹³C NMR. Ensure it is used unless it interferes with your sample signals.
-
Solvent Comparison: If trying to match a literature spectrum, use the exact same deuterated solvent.[21] The table below shows how the chemical shift of a labile proton can vary.
| Solvent | Dielectric Constant | Typical Shift Range for -NH₂ (ppm) |
| Chloroform-d (CDCl₃) | 4.8 | 1.0 - 3.0 |
| DMSO-d₆ | 47 | 3.0 - 5.0 (H-bonding) |
| Methanol-d₄ | 33 | Exchanges with -OD |
| Source: Adapted from common NMR solvent properties tables.[5][14] |
Troubleshooting Logic Diagram:
Caption: Logic for diagnosing chemical shift discrepancies.
References
- 1. youtube.com [youtube.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Cyclohexane conformation - Wikipedia [en.wikipedia.org]
- 4. pubs.aip.org [pubs.aip.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. This compound | C8H15NO2 | CID 422580 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Analyze of stereoisomer by NMR | Applications Notes | JEOL Ltd. [jeol.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. researchgate.net [researchgate.net]
- 10. WO2017134212A1 - Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives - Google Patents [patents.google.com]
- 11. organicchemistrydata.org [organicchemistrydata.org]
- 12. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 15. organomation.com [organomation.com]
- 16. depts.washington.edu [depts.washington.edu]
- 17. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 18. A pH-enhanced resolution in benchtop NMR spectroscopy - Analyst (RSC Publishing) DOI:10.1039/D3AN02000B [pubs.rsc.org]
- 19. royalsocietypublishing.org [royalsocietypublishing.org]
- 20. Modeling pH-Dependent NMR Chemical Shift Perturbations in Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 21. thieme-connect.de [thieme-connect.de]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
Technical Support Center: Scale-Up of Methyl 4-aminocyclohexanecarboxylate Production
Welcome to the technical support resource for the synthesis and scale-up of Methyl 4-aminocyclohexanecarboxylate. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered when transitioning this synthesis from the laboratory bench to pilot or manufacturing scale. The primary focus is on the catalytic hydrogenation of methyl p-aminobenzoate, a common and efficient industrial route.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable synthesis route for this compound?
The most prevalent industrial method is the catalytic hydrogenation of a p-aminobenzoic acid derivative, such as methyl p-aminobenzoate. This one-pot process directly converts the aromatic ring to a cyclohexane ring.[1][2] An alternative, though less direct for large-scale production from aromatic precursors, involves the esterification of 4-aminocyclohexanecarboxylic acid.[1][3]
The hydrogenation route is often preferred for scale-up because it starts from readily available materials and can be optimized to directly yield the desired trans-isomer, which is often the isomer of interest in pharmaceutical applications.[2]
Q2: How can I control the cis/trans isomer ratio during the hydrogenation?
Controlling stereochemistry is a critical challenge. The trans-isomer is typically favored thermodynamically. Several factors influence the final cis/trans ratio:
-
Catalyst Choice: Ruthenium-based catalysts (e.g., Ruthenium on carbon, Ru/C) have been shown to provide a higher ratio of the trans-isomer compared to other catalysts like Palladium or Raney Nickel.[2][4]
-
Reaction Conditions: Performing the reaction under basic conditions (e.g., using NaOH) at elevated temperatures (e.g., 100°C) has been demonstrated to significantly favor the formation of the trans product, achieving ratios greater than 4:1 (trans:cis).[2]
-
Isomerization: It is possible to isomerize the less desired cis-isomer to the more stable trans-isomer. This can sometimes be achieved by extending reaction times under basic conditions or through separate, dedicated process steps, though a direct synthesis is more efficient.[2][5]
Q3: What are the primary safety concerns when scaling up this high-pressure hydrogenation?
Scaling up hydrogenation reactions introduces significant safety risks that must be rigorously managed.[6] The main dangers include:
-
Fire and Explosion: Hydrogen gas has a wide flammability range (4–75% in air), making leaks extremely dangerous.[7] The catalyst itself, particularly Raney Nickel and dry Palladium on carbon (Pd/C), can be pyrophoric and ignite upon contact with air.[7][8]
-
Runaway Reaction: Hydrogenation is a highly exothermic process.[6][7] Without adequate thermal management, a rapid increase in temperature and pressure can occur, leading to a runaway reaction and potential vessel rupture.
-
High Pressure: The reaction is conducted at elevated pressures, requiring reactors and associated piping rated for hydrogen service (e.g., ASME-certified) to prevent mechanical failure.[6][7]
Key Mitigation Strategies:
-
Inerting: Always purge the reactor with an inert gas like nitrogen to remove all oxygen before introducing hydrogen.[7][9]
-
Catalyst Handling: Handle pyrophoric catalysts under a wet solvent blanket and never allow them to dry out during filtration.[10]
-
Thermal Management: Ensure the reactor has an efficient cooling system (e.g., cooling jackets, internal coils) to dissipate the heat of reaction.[7]
-
Leak Detection: Implement robust leak testing procedures with inert gas before every run and consider installing hydrogen detection systems in the processing area.[7][9]
Q4: How do I separate the cis and trans isomers on a larger scale?
While optimizing the reaction to favor the trans isomer is the best approach, separation may still be necessary. On a large scale, methods include:
-
Fractional Crystallization: This is a common industrial method. The two isomers and their salts often have different solubilities in various solvent systems. By carefully selecting a solvent (e.g., ethanol, toluene) and controlling the temperature, one isomer can be selectively crystallized.[1]
-
Derivative Formation: In some cases, the isomers can be separated by converting them into derivatives (e.g., N-Boc protected amino acids), which may have more pronounced differences in physical properties, facilitating separation. The protecting group is then removed in a subsequent step.[4]
Troubleshooting Guide
This section addresses specific issues that may arise during the scale-up of the catalytic hydrogenation of methyl p-aminobenzoate.
Issue 1: Low or Stalled Reaction Conversion
Your reaction is running for the expected duration, but analysis (TLC, HPLC, GC) shows a significant amount of starting material remaining.
Troubleshooting Workflow: Low Conversion
Caption: Troubleshooting decision tree for low reaction conversion.
Detailed Solutions
| Possible Cause | Explanation & Validation | Recommended Action |
| Catalyst Deactivation or Poisoning | The catalyst (e.g., Pd/C, Ru/C) is highly sensitive to impurities like sulfur or halides, which can poison active sites. Activity can also decrease with improper storage.[10][11] The catalyst-to-substrate ratio may also need to be re-optimized during scale-up. | Use a fresh batch of catalyst from a reliable supplier. Ensure starting materials and solvents are of high purity. Consider increasing catalyst loading (e.g., from 5 mol% to 10 mol%), but be mindful of cost and filtration challenges.[11] |
| Insufficient Hydrogen Pressure | The reaction rate is dependent on the partial pressure of hydrogen at the catalyst surface. A leak in the system or an inadequate supply will starve the reaction. | Ensure all fittings are secure and perform a pressure leak test with nitrogen before introducing hydrogen.[7][9] Confirm that the hydrogen regulator is functioning correctly and maintaining the set pressure throughout the reaction. |
| Poor Mass Transfer (Agitation) | This is a three-phase reaction (solid catalyst, liquid substrate/solvent, gaseous hydrogen). Inefficient stirring limits the transport of hydrogen from the headspace into the liquid phase and to the catalyst surface, becoming the rate-limiting step.[10] This is a very common issue during scale-up. | Increase the agitation speed. For larger reactors, the impeller type and position are critical. A surface vortex should be visible to ensure good gas entrainment. If the issue persists, consult with a chemical engineer to evaluate the reactor's mixing efficiency. |
| Suboptimal Temperature | While hydrogenation is exothermic, an initial thermal input is often required to overcome the activation energy. If the temperature is too low, the reaction rate will be very slow. | Gradually increase the reaction temperature in 10°C increments, monitoring the reaction progress and impurity profile. Be aware that higher temperatures can sometimes negatively impact selectivity.[10] |
Issue 2: Poor Product Purity or Difficult Isolation
The reaction has gone to completion, but the isolated product is discolored, contains persistent impurities, or is difficult to purify.
Troubleshooting Workflow: Purification
Caption: Troubleshooting workflow for product purification and isolation.
Detailed Solutions
| Possible Cause | Explanation & Validation | Recommended Action |
| Catalyst Fines in Product | Incomplete removal of the solid catalyst during filtration can lead to a gray or black discoloration of the product and potentially catalyze degradation. | Filter the reaction mixture through a pad of Celite® or a similar filter aid to ensure complete removal of fine catalyst particles.[10][12] Always keep the filter cake wet with solvent to prevent the pyrophoric catalyst from igniting. |
| Emulsion During Aqueous Workup | Amines can act as surfactants, leading to stable emulsions during extraction, which makes phase separation difficult and can lead to yield loss. | To break an emulsion, add a saturated brine solution (NaCl) to increase the ionic strength of the aqueous phase. Alternatively, filtering the entire emulsified mixture through Celite® can be effective.[12] For future runs, use gentle inversions of the separatory funnel instead of vigorous shaking. |
| Residual Starting Material or Byproducts | If the reaction did not go to completion or if side reactions occurred, these impurities will carry through. The starting material (methyl p-aminobenzoate) has different polarity and may be difficult to remove. | Ensure complete conversion before workup. For purification, recrystallization is highly effective. This compound hydrochloride can be recrystallized from solvents like ethanol or toluene to remove unreacted starting material and achieve high purity.[1] |
| Product is an Oil or Fails to Crystallize | The presence of impurities, particularly the other isomer, can inhibit crystallization and cause the product to oil out. The product may also exist as a mixture of the free base and a salt. | Ensure the product is fully in its salt form (hydrochloride) or free base form before attempting crystallization, as mixtures often have lower melting points. Use a seed crystal from a small, pure sample to initiate crystallization. If impurities are the cause, an additional purification step like flash chromatography (on a small scale) or a different recrystallization solvent system may be necessary. |
Experimental Protocols
Protocol 1: Scale-Up Safety Protocol for High-Pressure Hydrogenation
This protocol outlines the critical safety steps for operating a high-pressure hydrogenation reactor.
-
Pre-Operation Inspection:
-
Reactor Loading:
-
Charge the solvent and the substrate (methyl p-aminobenzoate) into the reactor.
-
Add the catalyst (e.g., Ru/C) as a wet slurry in the reaction solvent. NEVER add a dry, pyrophoric catalyst in open air.
-
Seal the reactor, ensuring bolts are tightened evenly in a cross-pattern to create a proper seal.[9]
-
-
Leak Testing:
-
Close all valves except the connection to the inert gas supply.
-
Pressurize the reactor with nitrogen to a pressure slightly above the intended hydrogen reaction pressure.
-
Close the inlet valve and monitor the pressure gauge for at least 30 minutes. A stable pressure indicates the system is free of leaks. If the pressure drops, locate and fix the leak before proceeding.[7][9]
-
-
Inerting (Oxygen Removal):
-
Hydrogenation:
-
Introduce hydrogen gas to the desired pressure.[9]
-
Begin agitation and slowly heat the reactor to the target temperature.
-
Monitor the temperature and pressure closely. An initial drop in pressure indicates hydrogen uptake and that the reaction has started. The cooling system should activate to manage the exotherm.[7]
-
-
Post-Reaction Shutdown:
-
Once the reaction is complete (no further hydrogen uptake), stop heating and allow the reactor to cool.
-
Slowly and carefully vent the excess hydrogen to a safe, well-ventilated area.[9]
-
Purge the reactor headspace with nitrogen at least three times to remove all residual hydrogen before opening the vessel.[9]
-
References
- 1. benchchem.com [benchchem.com]
- 2. CN108602758B - Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof - Google Patents [patents.google.com]
- 3. chembk.com [chembk.com]
- 4. WO2017134212A1 - Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. mt.com [mt.com]
- 7. Hydrogenation Reaction Safety In The Chemical Industry [industrialsafetytips.in]
- 8. helgroup.com [helgroup.com]
- 9. njhjchem.com [njhjchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Curly Arrow: Catalytic Hydrogenation Part II - Tips and Tricks [curlyarrow.blogspot.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Controlling the cis/trans Ratio in Methyl 4-aminocyclohexanecarboxylate Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides in-depth technical support for the synthesis of Methyl 4-aminocyclohexanecarboxylate, with a specific focus on controlling the crucial cis/trans isomer ratio. As a key building block in the synthesis of various pharmacologically active compounds, achieving a high diastereomeric excess of the desired isomer is often critical for efficacy and safety.[1][2] This resource addresses common challenges and provides troubleshooting strategies based on established chemical principles and field-proven insights.
Frequently Asked Questions (FAQs)
Q1: What is the primary method for synthesizing this compound?
The most common and industrially feasible route is the catalytic hydrogenation of methyl 4-aminobenzoate.[3][4] This precursor is readily available and the hydrogenation process can be tuned to influence the final cis/trans ratio of the product.
Q2: Why is controlling the cis/trans ratio so important?
The biological activity of pharmaceuticals derived from this compound can be highly dependent on the stereochemistry of the cyclohexane ring. One isomer may exhibit the desired therapeutic effect while the other could be inactive or even produce undesirable side effects. Therefore, controlling the isomeric ratio is a critical aspect of quality control in drug development.[1]
Q3: What are the key factors that influence the cis/trans ratio during synthesis?
The final cis/trans ratio is a result of the interplay between kinetic and thermodynamic control during the reaction.[5][6][7] The primary factors you can manipulate are:
-
Catalyst Choice: Different hydrogenation catalysts (e.g., Rhodium, Ruthenium, Raney Nickel) exhibit varying selectivities.
-
Reaction Temperature: Higher temperatures generally favor the thermodynamically more stable isomer.
-
Hydrogen Pressure: This can influence the rate of hydrogenation and potentially the stereochemical outcome.
-
Solvent: The polarity and coordinating ability of the solvent can affect catalyst activity and selectivity.
-
Reaction Time: Longer reaction times can allow for equilibration to the thermodynamic product.
Q4: Which isomer, cis or trans, is typically the thermodynamically more stable product?
For 4-substituted cyclohexanes, the trans isomer, where both substituents can occupy equatorial positions in the chair conformation, is generally the thermodynamically more stable product due to reduced steric strain. The cis isomer is forced to have one substituent in an axial position, leading to unfavorable 1,3-diaxial interactions.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during the synthesis and provides actionable solutions.
Problem 1: My synthesis yields an unfavorable cis/trans ratio, with a high proportion of the undesired isomer.
Possible Cause 1: The reaction is under kinetic control, favoring the formation of the less stable isomer.
-
Explanation: At lower temperatures, the reaction pathway with the lower activation energy will be faster, leading to the kinetic product, which may not be the desired isomer.[5][7]
-
Solution:
-
Increase the reaction temperature. This will provide enough energy to overcome the activation barriers for both pathways and allow the reaction to reach thermodynamic equilibrium, favoring the more stable isomer.[6]
-
Increase the reaction time. Allowing the reaction to stir for a longer period can facilitate the isomerization of the kinetic product to the more stable thermodynamic product.
-
Consider a different catalyst. Some catalysts are better at facilitating equilibration. For instance, Raney Nickel has been reported to be effective in converting the cis-isomer to the trans-isomer.[2]
-
Possible Cause 2: The chosen catalyst has an inherent stereochemical bias that favors the undesired isomer.
-
Explanation: The way the substrate adsorbs onto the catalyst surface can dictate the stereochemical outcome of the hydrogenation.
-
Solution:
-
Screen different catalysts. A systematic evaluation of various catalysts is recommended. For example, while rhodium on carbon can be effective, ruthenium-based catalysts have also been shown to provide good trans selectivity under basic conditions.[2]
-
Consult the literature for catalyst systems known to favor your desired isomer. There is a wealth of information on stereoselective hydrogenations.
-
Problem 2: I am struggling to separate the cis and trans isomers effectively.
Possible Cause: The physicochemical properties of the isomers are very similar.
-
Explanation: Cis and trans isomers of this compound have the same molecular weight and similar polarities, making separation by standard techniques like distillation challenging.[8]
-
Solutions:
-
Fractional Crystallization: This is a common method for separating diastereomers. The trans isomer, being more symmetrical, often has a higher melting point and lower solubility, allowing it to be selectively crystallized from a suitable solvent.[1]
-
Chromatography: High-performance liquid chromatography (HPLC) or gas chromatography (GC) can be effective for analytical and small-scale preparative separations. Optimization of the stationary phase, mobile phase (for HPLC), and temperature program (for GC) is crucial.[8]
-
Selective Esterification or Amide Formation: The reactivity of the cis and trans isomers can differ. It may be possible to selectively react one isomer (e.g., esterify the carboxylic acid of the cis-isomer) and then separate the unreacted trans-isomer.[9]
-
Problem 3: The yield of my desired isomer is consistently low, even with a favorable cis/trans ratio.
Possible Cause 1: Incomplete reaction.
-
Solution:
-
Monitor the reaction progress. Use techniques like TLC, GC, or NMR to ensure the starting material has been fully consumed.
-
Increase catalyst loading or hydrogen pressure. This can help drive the reaction to completion.
-
Ensure catalyst activity. Use fresh, properly activated catalyst.
-
Possible Cause 2: Product degradation or side reactions.
-
Solution:
-
Lower the reaction temperature. While higher temperatures can favor the thermodynamic product, excessive heat can lead to decomposition. Find a balance between selectivity and stability.
-
Optimize the reaction time. Prolonged exposure to reaction conditions can sometimes lead to side product formation.
-
Ensure an inert atmosphere. Oxygen can poison the catalyst and lead to oxidative side reactions.
-
Experimental Protocols & Data
Protocol 1: General Procedure for Catalytic Hydrogenation of Methyl 4-aminobenzoate
-
In a high-pressure autoclave, combine methyl 4-aminobenzoate, the chosen solvent (e.g., methanol, isopropanol), and the hydrogenation catalyst (e.g., 5% Ru/C).[2]
-
If aiming for the trans isomer, add a base such as sodium hydroxide.[2]
-
Seal the autoclave and purge with nitrogen or argon.
-
Pressurize the vessel with hydrogen to the desired pressure (e.g., 15 bar).[2]
-
Heat the reaction mixture to the target temperature (e.g., 100°C) with vigorous stirring.[2]
-
Maintain the temperature and pressure for the specified reaction time (e.g., 20 hours).[2]
-
After cooling to room temperature, carefully vent the hydrogen.
-
Filter the reaction mixture to remove the catalyst.
-
Analyze the cis/trans ratio of the crude product using NMR or GC.
-
Purify the product by crystallization or chromatography.
Table 1: Influence of Reaction Conditions on cis/trans Ratio
| Catalyst | Solvent | Temperature (°C) | Pressure (bar) | Base | Resulting cis:trans Ratio | Reference |
| 5% Ru/C | 10% NaOH (aq) | 100 | 15 | NaOH | 1:4.6 | [2] |
| Raney Ni | - | - | - | - | Can achieve 70% trans | [2] |
| Rh/C | Isopropanol | 60 | 10 | - | Not specified | [2] |
Note: The data in this table is illustrative and specific results may vary based on the exact experimental setup.
Visualizing Reaction Control
The outcome of the synthesis is governed by the principles of kinetic versus thermodynamic control.
Caption: Kinetic vs. Thermodynamic control in the synthesis.
This diagram illustrates that at lower temperatures, the reaction favors the kinetically controlled cis-product due to a lower activation energy barrier. At higher temperatures, the reaction becomes reversible, allowing for equilibration to the more stable, thermodynamically favored trans-product.[5][7]
References
- 1. researchgate.net [researchgate.net]
- 2. WO2017134212A1 - Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives - Google Patents [patents.google.com]
- 3. Sciencemadness Discussion Board - methyl 4-aminobenzoate synthesis report - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. Methyl 4-aminobenzoate | C8H9NO2 | CID 12082 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 6. thecatalyst.org [thecatalyst.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. CN108602758B - Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof - Google Patents [patents.google.com]
Technical Support Center: Column Chromatography Conditions for Purifying Methyl 4-aminocyclohexanecarboxylate
This technical guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the purification of Methyl 4-aminocyclohexanecarboxylate and its isomers using column chromatography. It is designed for researchers, scientists, and drug development professionals to address specific experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the recommended stationary phase for purifying this compound?
The choice of stationary phase is critical due to the compound's bifunctional nature, containing both a basic amino group and a polar methyl ester.
-
Standard Silica Gel (SiO₂): This is the most common and cost-effective choice. However, the acidic nature of silanol groups (Si-OH) on the silica surface can strongly interact with the basic amine, leading to significant peak tailing, irreversible adsorption, or even degradation of the compound.[1][2] To mitigate these effects, it is almost always necessary to add a basic modifier to the mobile phase.[2]
-
Deactivated or Neutral Silica Gel: For particularly sensitive amines, using silica gel that has been "deactivated" (e.g., by reducing its acidity) can be a viable option to minimize unwanted interactions.[1]
-
Alumina (Al₂O₃): Basic or neutral alumina can be an excellent alternative to silica gel.[1][3][4] Its basic surface prevents the strong acid-base interaction with the amine, often resulting in better peak shape and recovery without the need for a mobile phase modifier.
-
Amine-Functionalized Silica (NH₂-Silica): These columns are specifically designed for purifying compounds with amine groups.[2][5] They can be used in both normal-phase and reversed-phase modes and offer unique selectivity, though they are more susceptible to hydrolysis and require careful handling.[5]
Expert Recommendation: Start with standard silica gel but always incorporate a basic modifier in your mobile phase. If tailing or recovery issues persist, switch to basic alumina.
Q2: How do I select the right mobile phase (eluent) for my separation?
The mobile phase's role is to carry the compound through the stationary phase; its polarity determines the elution speed.[6]
-
Solvent System: For a compound of intermediate polarity like this compound, common solvent systems include gradients of Ethyl Acetate (EtOAc) in Hexanes or Methanol (MeOH) in Dichloromethane (DCM).[7] The optimal ratio should be determined first by Thin Layer Chromatography (TLC) to achieve a target Rf value between 0.15 and 0.35 for the desired compound.[8][9]
-
The Crucial Role of a Basic Modifier: When using silica gel, adding a small amount of a volatile base to the mobile phase is essential.[2] This "competing base" neutralizes the acidic silanol sites, preventing the amine from binding too strongly.[2]
-
Triethylamine (TEA): Typically added at 0.1-1% (v/v). It is effective but can be difficult to remove completely during solvent evaporation.
-
Ammonium Hydroxide: A 1-2% addition to the more polar solvent (e.g., methanol) is another common strategy. The ammonia is highly volatile, making it easier to remove.
-
Q3: My starting material is the hydrochloride salt. Do I need to neutralize it before chromatography?
Yes, it is highly recommended. The hydrochloride salt is a polar, ionic compound that will not behave predictably on a standard normal-phase column and will likely remain at the origin (baseline).[8] You must convert it to the free base before purification.
Protocol: Free-Basing this compound HCl
-
Dissolve the hydrochloride salt in a minimal amount of water.
-
Cool the solution in an ice bath.
-
Slowly add a saturated aqueous solution of a mild base (e.g., sodium bicarbonate, NaHCO₃) or a dilute solution of a stronger base (e.g., 1M NaOH) until the solution is basic (pH > 9, check with pH paper).
-
Extract the aqueous layer multiple times with an organic solvent like Dichloromethane (DCM) or Ethyl Acetate (EtOAc).
-
Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to yield the free base as an oil or solid.
Q4: What is the best way to load my sample onto the column?
Proper sample loading is key to achieving a sharp, well-defined starting band, which directly impacts separation efficiency.
-
Wet Loading: Involves dissolving the sample in the minimum possible volume of the mobile phase (or a slightly more polar solvent) and carefully pipetting it onto the top of the column bed.[10] This is quick but can be problematic if the compound is not very soluble in the starting eluent, leading to precipitation or a broad initial band.
-
Dry Loading (Recommended): This method is superior for compounds with limited solubility in the eluent.[10]
-
Dissolve your crude product in a suitable volatile solvent (e.g., DCM, MeOH).
-
Add a small amount of silica gel or Celite (approximately 5-10 times the mass of your sample) to the solution.[10][11]
-
Remove the solvent completely using a rotary evaporator until you have a dry, free-flowing powder.[10]
-
Carefully add this powder as a uniform layer on top of the packed column.[10]
-
Troubleshooting Guide
| Problem | Probable Cause(s) | Solution(s) |
| Compound won't elute from the column. | 1. Strong Acid-Base Interaction: The amine is irreversibly bound to acidic silica sites.[1][2]2. Insufficiently Polar Mobile Phase: The eluent is not strong enough to move the polar compound.[8] | 1. Add a Basic Modifier: Add 1% Triethylamine (TEA) or Ammonium Hydroxide to your mobile phase and re-run the column.[2]2. Increase Solvent Polarity: Gradually increase the percentage of the polar solvent (e.g., from 5% MeOH in DCM to 10% or 15%).3. Switch Stationary Phase: Use neutral alumina, which lacks acidic sites.[1] |
| Compound elutes immediately (in the solvent front). | 1. Mobile Phase is Too Polar: The eluent is too strong, causing all components to move with the solvent front without interaction.[8]2. Sample Overload: Too much sample was loaded relative to the amount of stationary phase. | 1. Decrease Solvent Polarity: Reduce the percentage of the polar solvent (e.g., from 10% EtOAc in Hexane to 5%). Aim for an Rf of ~0.2-0.3 on TLC.[9]2. Use a Larger Column: Ensure the stationary phase mass is at least 50-100 times the mass of your crude sample. |
| Significant peak tailing or streaking. | 1. Acid-Base Interaction: This is the most common cause for amines on silica gel.[2]2. Poor Column Packing: Channels or cracks in the silica bed lead to an uneven solvent front.3. Sample Insolubility: The compound is precipitating at the top of the column. | 1. Add a Basic Modifier: This is the most effective solution. Use 0.5-1% TEA in your eluent.[2]2. Repack the Column: Ensure a homogenous, bubble-free slurry when packing.[8]3. Use Dry Loading: Adsorbing the sample onto silica or Celite before loading ensures it is finely dispersed.[10][11] |
| Poor separation of cis and trans isomers. | 1. Insufficient Resolution: The chosen solvent system does not provide enough selectivity between the two isomers.[12]2. Subtle Structural Difference: Geometric isomers can be notoriously difficult to separate.[13] | 1. Optimize the Mobile Phase: Run a shallow gradient or switch to an isocratic (single solvent mixture) elution after extensive TLC analysis to maximize the Rf difference.2. Change Solvent Selectivity: If a Hexane/EtOAc system fails, try a DCM/MeOH system. Different solvent interactions can alter selectivity.[14]3. Lower the Temperature: Running the column at a reduced temperature can sometimes enhance the resolution between isomers.[14] |
| Suspected decomposition on the column. | 1. Highly Acidic Silica: The compound may be unstable on the acidic stationary phase.[1]2. Extended Exposure: A very long elution time increases the chance of degradation. | 1. Test for Stability: Spot your compound on a TLC plate, let it sit for an hour, then elute it. If a new spot appears or the original spot diminishes, it is unstable.[1]2. Switch to a Milder Stationary Phase: Use neutral alumina or deactivated silica.[1]3. Increase Flow Rate: Use flash chromatography (applying gentle pressure) to minimize the time the compound spends on the column.[11] |
Experimental Protocols & Data
Data Presentation: Recommended Starting Conditions
| Stationary Phase | Mobile Phase System | Modifier | Target Rf (TLC) | Notes |
| Silica Gel | Dichloromethane / Methanol | 1-2% NH₄OH (in MeOH) | 0.25 - 0.35 | Excellent for polar compounds. Modifier is essential. |
| Silica Gel | Hexanes / Ethyl Acetate | 0.5-1% Triethylamine | 0.20 - 0.30 | Good for less polar impurities. Modifier is essential. |
| Neutral Alumina | Hexanes / Ethyl Acetate | None required | 0.30 - 0.40 | Ideal for preventing tailing without modifiers. Elution may be faster than on silica. |
Protocol: Flash Chromatography Purification on Silica Gel
-
TLC Analysis: Develop a solvent system that gives the desired isomer an Rf of ~0.25. A good starting point is 5% Methanol in Dichloromethane with 1% added Ammonium Hydroxide.
-
Column Packing:
-
Select a column with a diameter appropriate for your sample size (e.g., 40 mm for 1-2 g of crude material).
-
Prepare a slurry of silica gel in the initial, least polar eluent.[8]
-
Pour the slurry into the column and allow it to pack under gravity, tapping the side gently to ensure even settling.
-
Add a thin layer of sand on top to protect the silica bed.[10]
-
-
Sample Loading (Dry Method):
-
Prepare the sample as a dry powder adsorbed onto silica gel as described in the FAQ section.
-
Carefully add the sample-silica mixture to the top of the column.
-
Add another protective layer of sand.
-
-
Elution:
-
Carefully add the mobile phase to the column without disturbing the top layer.
-
Apply gentle pressure using a pump or regulated air/nitrogen to achieve a flow rate of about 2 inches/minute.
-
Begin collecting fractions. The number and size of fractions will depend on the separation quality observed on TLC.
-
-
Fraction Analysis:
-
Monitor the elution process by collecting small fractions and analyzing them by TLC.
-
Combine the fractions that contain the pure desired product.
-
Remove the solvent under reduced pressure to isolate the purified this compound.
-
Visualization of Workflows
Troubleshooting Poor Isomer Separation
Caption: Decision tree for troubleshooting poor isomer separation.
Sample Preparation and Loading Workflow
Caption: Recommended dry loading workflow for column chromatography.
References
- 1. Chromatography [chem.rochester.edu]
- 2. biotage.com [biotage.com]
- 3. WO2004042350A2 - Using amines or amino acids as mobile phase modifiers in chromatography - Google Patents [patents.google.com]
- 4. EP1558354A2 - Using amines or amino acids as mobile phase modifiers in chromatography - Google Patents [patents.google.com]
- 5. welch-us.com [welch-us.com]
- 6. m.youtube.com [m.youtube.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. web.uvic.ca [web.uvic.ca]
- 9. bnorthrop.faculty.wesleyan.edu [bnorthrop.faculty.wesleyan.edu]
- 10. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 11. orgsyn.org [orgsyn.org]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Preventing hydrolysis of Methyl 4-aminocyclohexanecarboxylate during workup
Welcome to the technical support guide for Methyl 4-aminocyclohexanecarboxylate. This resource is designed for researchers, medicinal chemists, and process development scientists to address a critical challenge encountered during the synthesis and purification of this versatile intermediate: preventing unwanted hydrolysis of the methyl ester during reaction workup. This guide provides in-depth troubleshooting advice, validated protocols, and the fundamental chemical principles to ensure you maximize the yield and purity of your target compound.
Troubleshooting Guide: Diagnosing and Solving Hydrolysis Issues
This section addresses specific problems you may encounter in the lab. Each answer provides a diagnosis and a corrective action plan based on established chemical principles.
Q1: I've confirmed my reaction went to completion, but my final yield of this compound is significantly lower than expected. My NMR and TLC analysis of the crude product show a significant amount of 4-aminocyclohexanecarboxylic acid. What is the likely cause?
A1: The symptoms you're describing—low yield of the ester and the presence of the parent carboxylic acid—are classic indicators of unintended ester hydrolysis during the aqueous workup.[1] This chemical breakdown is the reverse of the esterification reaction and is most commonly catalyzed by acidic or, more frequently and aggressively, basic conditions in the presence of water.[1][2] The workup steps, particularly quenching and neutralization washes, create the ideal environment for this unwanted side reaction.[1]
The most probable cause is that the conditions used to neutralize your reaction mixture were too harsh. The use of strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH), even at moderate concentrations, can rapidly and irreversibly hydrolyze the ester in a process called saponification.[3][4][5]
Q2: I used a sodium bicarbonate (NaHCO₃) wash to neutralize the acid catalyst from my esterification reaction, but I still observed significant hydrolysis. What could have gone wrong?
A2: While switching to a weaker base like sodium bicarbonate is the correct strategy, several factors can still lead to product loss:
-
Temperature: The rate of all chemical reactions, including hydrolysis, increases with temperature. Performing your aqueous washes at room temperature may still be too aggressive for a sensitive substrate. The kinetics of hydrolysis can be significantly slowed by conducting the entire aqueous workup at lower temperatures (0-5 °C) using an ice bath.[1]
-
Contact Time: The longer your organic layer is in contact with the aqueous basic solution, the more hydrolysis will occur.[1] Delays during the separation process, allowing the layers to sit in the separatory funnel for extended periods, can lead to substantial product degradation.
-
Concentration: While saturated bicarbonate solutions are commonly used to ensure complete neutralization, a very high concentration might still create a sufficiently basic environment to promote slow hydrolysis, especially with prolonged contact. Using a slightly less concentrated, cold solution can be a good compromise.
Q3: My product seems to be partitioning into the aqueous layer during extraction, leading to poor recovery. How is this related to hydrolysis and how can I prevent it?
A3: This issue stems from the amphoteric nature of your molecule, which contains both a basic amino group and an ester that can hydrolyze to a carboxylic acid. The pH of the aqueous phase dictates the ionization state and, therefore, the solubility of your compound.
-
Under Acidic Conditions (pH < ~2): If you are washing with a strong acid (e.g., to remove other basic impurities), the amino group will be protonated to form an ammonium salt (-NH₃⁺). This salt is highly polar and will be drawn into the aqueous layer. While this doesn't directly cause hydrolysis, it prevents you from recovering your product in the organic phase.
-
Under Strongly Basic Conditions (pH > ~12): If significant hydrolysis occurs, the resulting 4-aminocyclohexanecarboxylic acid will be deprotonated to the carboxylate (-COO⁻) by the strong base. This carboxylate salt is also highly water-soluble and will be lost to the aqueous phase.[4][6]
To ensure your product remains in the organic layer, the workup should be performed in a pH range where the amino group is in its neutral, free base form (-NH₂) and the ester remains intact. A pH range of 8-10 is generally optimal. This can be achieved with a careful wash using a weak base like sodium bicarbonate.
Frequently Asked Questions (FAQs)
Q1: What is ester hydrolysis (saponification) and why is it irreversible during a basic workup?
A1: Ester hydrolysis is the cleavage of an ester bond to form a carboxylic acid and an alcohol.[7] When this reaction is catalyzed by a base, such as hydroxide (OH⁻), it is called saponification.[4][5] The mechanism involves the nucleophilic attack of the hydroxide ion on the ester's carbonyl carbon.[5][8] This forms a tetrahedral intermediate, which then collapses, expelling the methoxide ion (-OCH₃) to yield the carboxylic acid.
Under basic conditions, this process is effectively irreversible. The carboxylic acid produced (pKa ≈ 4-5) is immediately deprotonated by the strong base (methoxide or hydroxide) present in the mixture to form a carboxylate salt.[4][8] This acid-base reaction is highly favorable and drives the entire equilibrium toward the hydrolysis products, preventing the ester from reforming.[4]
Q2: Which is more detrimental during workup: an acidic wash or a basic wash?
A2: For the purpose of preventing hydrolysis, a basic wash poses a significantly higher risk than an acidic one.[1][2] Base-catalyzed hydrolysis (saponification) is generally faster and, as explained above, irreversible under the reaction conditions.[2][9] While acid-catalyzed hydrolysis can also occur, it is a reversible equilibrium process.[1][9] However, acidic washes can cause their own problems by protonating the amine group, leading to extraction issues as detailed in the troubleshooting section. Therefore, minimizing exposure to both strong acids and strong bases is crucial.
Q3: What are the best practices to minimize hydrolysis risk during the entire workup procedure?
A3: A successful, high-yield workup hinges on a "get in, get out" philosophy that minimizes both the strength of the reagents and the time of exposure.
-
Work Cold: Cool the reaction mixture to room temperature first, then chill it further in an ice bath before adding any aqueous solution.[1] Perform all subsequent aqueous washes with ice-cold solutions.
-
Use Weak Bases: Always use a weak base like sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) to neutralize acid catalysts. Never use strong bases like NaOH or KOH. [1]
-
Work Quickly and Efficiently: Do not let the layers sit in the separatory funnel.[1] Shake, vent, separate, and move to the next step without delay.
-
Use a Brine Wash: After the bicarbonate wash, perform a final wash with cold, saturated sodium chloride solution (brine).[1] This helps to remove residual water from the organic layer and decreases the solubility of your organic product in the remaining aqueous phase.
-
Dry Thoroughly: Before solvent removal, dry the organic layer completely with an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[1] Removing all traces of water is essential to prevent hydrolysis during storage or subsequent steps.
Visualizing the Problem: Mechanisms and Workflows
Understanding the chemical transformation and having a clear decision-making process are key to preventing product loss.
Caption: Base-catalyzed hydrolysis (saponification) of the ester.
Caption: Troubleshooting decision tree for diagnosing hydrolysis.
Validated Protocol: Hydrolysis-Minimizing Workup
This protocol is optimized to isolate this compound after a typical acid-catalyzed esterification reaction while minimizing the risk of hydrolysis.
Materials:
-
Reaction mixture post-completion
-
Extraction solvent (e.g., Ethyl Acetate, Dichloromethane)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution, pre-chilled to 0-5 °C
-
Saturated Sodium Chloride (Brine) solution, pre-chilled to 0-5 °C
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Separatory funnel, beakers, Erlenmeyer flask
-
Ice bath
Procedure:
-
Cooling: Once the reaction is deemed complete by TLC or another monitoring method, remove it from the heat source and allow it to cool to room temperature. Subsequently, place the reaction flask in a large ice-water bath for at least 15 minutes.
-
Dilution: Dilute the cold reaction mixture with 2-3 volumes of the chosen organic extraction solvent (e.g., ethyl acetate).
-
Neutralization Wash: Transfer the diluted mixture to a separatory funnel. Add one volume of ice-cold saturated NaHCO₃ solution slowly.[1]
-
Caution: Swirl the unstoppered funnel initially to control the rate of CO₂ evolution before stoppering and shaking.[1] Vent the funnel frequently and cautiously.
-
Shake the mixture for approximately 30-60 seconds. Allow the layers to separate cleanly.
-
Drain the lower aqueous layer. Repeat the wash with fresh, cold NaHCO₃ solution until gas evolution is no longer observed upon addition. This indicates all acid has been neutralized.[1]
-
-
Brine Wash: Wash the organic layer with one volume of ice-cold brine.[1] This step removes the bulk of the dissolved water and any remaining water-soluble impurities.
-
Drying: Drain the organic layer into an Erlenmeyer flask. Add a generous portion of anhydrous Na₂SO₄. Swirl the flask. If the drying agent clumps together, add more until some particles remain free-flowing, indicating that all trace water has been absorbed.[1]
-
Isolation: Filter the solution to remove the drying agent. Rinse the flask and the drying agent with a small amount of fresh solvent to ensure complete recovery.
-
Concentration: Remove the solvent from the filtrate under reduced pressure using a rotary evaporator to yield the crude product. The product can now be analyzed and purified further if necessary.
Data Summary Table
| Workup Parameter | Recommended Condition | Rationale & Risk if Deviated |
| Neutralizing Agent | Saturated aq. NaHCO₃ or K₂CO₃ | High Risk: Using strong bases (NaOH, KOH) will cause rapid, irreversible saponification.[2][4] |
| Temperature | 0–5 °C (Ice Bath) | High Risk: Room temperature or higher significantly increases the rate of hydrolysis.[1] |
| Contact Time | < 5 minutes per wash | Moderate Risk: Prolonged exposure to any aqueous phase, even a weak base, allows hydrolysis to proceed.[1] |
| Final Wash | Saturated aq. NaCl (Brine) | Low Risk: Omitting this step may lead to incomplete water removal, potentially causing issues in the drying step or downstream.[1] |
| Drying Agent | Anhydrous Na₂SO₄ or MgSO₄ | Low Risk: Insufficient drying leaves trace water, which can cause hydrolysis during solvent evaporation or storage.[1] |
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. jk-sci.com [jk-sci.com]
- 3. Saponification-Typical procedures - operachem [operachem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. organicchemistrytutor.com [organicchemistrytutor.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. m.youtube.com [m.youtube.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Synthesis of trans-4-Aminocyclohexanecarboxylic Acid Derivatives
Welcome to the technical support center for the synthesis and application of trans-4-aminocyclohexanecarboxylic acid derivatives. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this crucial building block. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying rationale to empower you to troubleshoot and optimize your experiments effectively.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in synthesizing trans-4-aminocyclohexanecarboxylic acid?
The principal difficulty lies in controlling the stereochemistry of the 1,4-disubstituted cyclohexane ring. The catalytic hydrogenation of the aromatic precursor, 4-aminobenzoic acid, often yields a mixture of cis and trans isomers, with the cis isomer frequently being the major product under certain conditions.[1] The subsequent separation of these isomers can be inefficient, and achieving a high isomeric purity of the desired trans form requires specific strategies.[2]
Q2: What are the most effective strategies for obtaining the pure trans isomer?
There are three primary strategies that are often used in combination:
-
Catalytic Hydrogenation followed by Epimerization: The initial hydrogenation of 4-aminobenzoic acid or its derivatives provides a mixture of isomers.[1] This mixture is then subjected to base-catalyzed epimerization. The trans isomer is thermodynamically more stable than the cis isomer (due to the equatorial positioning of both bulky substituents), so treatment with a base like potassium tert-butoxide or sodium hydroxide will convert the cis isomer into the desired trans form, shifting the equilibrium.[2][3]
-
Selective Crystallization: The physical properties of the cis and trans isomers, particularly their salts or N-protected derivatives, can be sufficiently different to allow for separation by fractional crystallization.[2] Often, protecting the amine group (e.g., as a phthalimide or Boc-derivative) enhances the crystallinity of the trans isomer, facilitating its isolation.[2][4]
-
Enzymatic Resolution: A more advanced method involves using a transaminase enzyme that exhibits high selectivity for one isomer. For instance, a cis-selective transaminase can be used to deaminate the unwanted cis-amine to the corresponding ketone, leaving the pure trans-amine behind.[5]
Q3: Which protecting groups are recommended when using trans-4-aminocyclohexanecarboxylic acid in subsequent reactions like peptide synthesis?
The choice of protecting group is critical and depends on the overall synthetic strategy, particularly the deprotection conditions required for other functional groups in the molecule.[6][7]
-
For the Amino Group: The tert-butoxycarbonyl (Boc) group is a widely used protecting group. It is stable under a variety of reaction conditions but can be readily removed with mild acids like trifluoroacetic acid (TFA).[6][8] For strategies requiring base-lability, the 9-fluorenylmethyloxycarbonyl (Fmoc) group is the standard choice.[6]
-
For the Carboxylic Acid Group: The carboxylic acid is typically protected as an ester, such as a methyl or ethyl ester for general synthesis, or a tert-butyl (tBu) ester in Fmoc-based solid-phase peptide synthesis (SPPS), which is cleaved simultaneously with other acid-labile side-chain protecting groups.[8]
Q4: Why do my amide coupling reactions with trans-4-aminocyclohexanecarboxylic acid have low yields?
Low yields in amide coupling are often due to the direct reaction between the free amine and the carboxylic acid of another molecule, forming a non-reactive ammonium carboxylate salt.[9] To prevent this, the carboxylic acid must be "activated" using a coupling reagent. The choice of coupling reagent and reaction conditions is crucial for an efficient reaction.[10][11]
Troubleshooting Guide
Problem 1: My catalytic hydrogenation of p-aminobenzoic acid yields almost exclusively the cis isomer.
-
Underlying Cause: The stereochemical outcome of catalytic hydrogenation on a substituted benzene ring can be influenced by the catalyst, solvent, and reaction conditions. It is a known challenge that this reaction often favors the formation of the cis product.[1]
-
Solution: Post-Hydrogenation Epimerization. Do not discard the mixture. The cis isomer can be efficiently converted to the thermodynamically more stable trans isomer.
Caption: Workflow for base-catalyzed epimerization.
Detailed Protocol: Base-Catalyzed Epimerization [3][4]
-
Dissolve the cis/trans mixture of the 4-aminocyclohexanecarboxylic acid ester (e.g., methyl or isopropyl ester, 1 equivalent) in an alcoholic solvent like isopropyl alcohol.
-
Add a catalytic amount of a strong base, such as potassium tert-butoxide (0.5 equivalents), to the mixture at ambient temperature.
-
Stir the reaction mixture at an elevated temperature (e.g., 60-65 °C) for 2-3 hours.
-
Monitor the reaction progress by TLC or ¹H NMR to observe the disappearance of the cis isomer.
-
Once the reaction is complete, cool the mixture to room temperature and carefully adjust the pH to ~7 using an acid like acetic acid.
-
The trans product, being less soluble, will often precipitate and can be isolated by filtration. Further purification can be achieved by recrystallization.
-
Problem 2: My amide coupling reaction is slow, incomplete, or results in multiple byproducts.
-
Underlying Cause: This typically points to inefficient activation of the carboxylic acid, side reactions, or racemization (if chiral centers are present).[10] The choice of coupling reagent, base, and solvent is critical.
-
Solution: Optimize Coupling Conditions. Select an appropriate modern coupling reagent and ensure anhydrous conditions. Uronium/aminium salts like HATU are highly efficient and generally lead to fast reactions with minimal side products.[9]
Data Presentation: Comparison of Common Coupling Reagents
| Coupling Reagent System | Base | Typical Solvent | Key Advantages | Common Issues |
| EDC / NHS | None or mild base (e.g., DIPEA) | DCM, DMF, Water | Water-soluble byproducts, good for aqueous media.[9] | Slower reaction times, potential for racemization.[10] |
| DCC / HOBt | DIPEA | DCM, DMF | Inexpensive and effective. | Insoluble DCU byproduct can be difficult to remove; risk of racemization.[12] |
| HATU / DIPEA | DIPEA | DMF, NMP | Very fast, high yielding, low racemization.[9][11] | Expensive, byproducts can be difficult to remove. |
| T3P® | Pyridine, DIPEA | Ethyl Acetate, THF | Byproducts are water-soluble and easily removed; safe for scale-up.[12] | May require slightly longer reaction times. |
Problem 3: I am struggling with protecting group orthogonality and removal.
-
Underlying Cause: The chosen protecting groups are not truly orthogonal, meaning the conditions used to remove one group are partially or fully cleaving another.[6]
-
Solution: Strategic Selection of Protecting Groups. Plan your synthesis to ensure the deprotection conditions for each group are mutually exclusive. The most common orthogonal strategy in modern synthesis is the combination of acid-labile (Boc, tBu) and base-labile (Fmoc) groups.[6]
Data Presentation: Common Orthogonal Protecting Groups
| Functional Group | Protecting Group (PG) | Introduction Method | Removal Conditions | Stable To |
| Amine (α or side-chain) | Boc (tert-Butoxycarbonyl) | Boc₂O, base (e.g., Et₃N) | Strong Acid (TFA, HCl)[8] | Base, Hydrogenolysis |
| Fmoc (Fluorenylmethyloxycarbonyl) | Fmoc-OSu, base | Base (Piperidine in DMF)[8] | Acid, Hydrogenolysis | |
| Z/Cbz (Benzyloxycarbonyl) | Benzyl chloroformate | H₂, Pd/C; Strong Acid (HBr/AcOH)[13] | Base, Mild Acid | |
| Carboxylic Acid | tBu (tert-Butyl ester) | Isobutylene, H⁺ cat. | Strong Acid (TFA)[8] | Base, Hydrogenolysis |
| Bn (Benzyl ester) | Benzyl bromide, base | H₂, Pd/C[6] | Acid, Base |
References
- 1. CN108602758B - Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof - Google Patents [patents.google.com]
- 2. WO2003078381A1 - PROCESS FOR PREPARATION OF trans-4-AMINOCYCLOHEXANE- CARBOXYLIC ACIDS - Google Patents [patents.google.com]
- 3. A Method Of Preparing Trans 4 Amino 1 Cyclohexane Carboxylic Acid [quickcompany.in]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biosynth.com [biosynth.com]
- 7. Protecting Groups in Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. hepatochem.com [hepatochem.com]
- 11. growingscience.com [growingscience.com]
- 12. reddit.com [reddit.com]
- 13. scispace.com [scispace.com]
Validation & Comparative
A Senior Application Scientist's Guide to the Characterization of Novel Methyl 4-aminocyclohexanecarboxylate Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
The 4-aminocyclohexanecarboxylate scaffold is a cornerstone in medicinal chemistry, prized for its conformational rigidity and its utility as a versatile building block in synthesizing pharmacologically active agents.[1] Its derivatives have been explored for a range of therapeutic applications, including as anticancer, antibacterial, and analgesic agents.[2] This guide provides an in-depth comparison of novel derivatives of Methyl 4-aminocyclohexanecarboxylate, moving beyond mere data presentation to elucidate the causal relationships between structural modification, physicochemical properties, and biological performance. We will explore synthetic strategies, detail robust characterization protocols, and present comparative data to inform future drug discovery efforts.
The Strategic Imperative for Derivatization
The rationale for modifying the parent this compound structure is rooted in the principles of structure-activity relationship (SAR) optimization. The cyclohexane ring serves as a non-aromatic, conformationally restricted spacer, while the amine and methyl ester functionalities provide key handles for chemical modification. Derivatization aims to:
-
Explore New Chemical Space: Introduce novel pharmacophores to discover new biological targets or enhance potency.
-
Modulate Physicochemical Properties: Fine-tune solubility, lipophilicity (LogP), and metabolic stability to improve drug-like characteristics.
-
Enhance Target Binding: Optimize steric and electronic interactions within a biological target's binding pocket. The stereochemistry of the 1,4-substitution (cis vs. trans) is critical, as the spatial orientation of the functional groups dramatically influences binding affinity. The trans isomer, which can adopt a chair conformation with both substituents in more stable equatorial positions, is often the geometric isomer of choice.[3]
Synthetic Strategies: From Precursor to Novel Derivative
The synthesis of these derivatives typically begins with the catalytic hydrogenation of a substituted p-aminobenzoic acid, followed by esterification. The choice of catalyst and reaction conditions is paramount for controlling the cis/trans isomeric ratio.[4]
A common and industrially feasible route involves the hydrogenation of p-aminobenzoic acid using a Ruthenium on Carbon (Ru/C) catalyst under basic conditions, which favors the formation of the trans isomer.[4] Subsequent esterification can be achieved using methanol in the presence of an acid catalyst like thionyl chloride (SOCl₂) or by other standard methods.[5] Novel derivatives are then synthesized by modifying the 4-amino group.
Below is a generalized synthetic workflow for creating an N-aryl derivative as an example.
The causality for choosing a Buchwald-Hartwig coupling in step 3 lies in its remarkable functional group tolerance and efficiency in forming C-N bonds, making it a workhorse in modern medicinal chemistry for creating libraries of N-aryl compounds.
Comparative Characterization of Novel Derivatives
We hypothesize the synthesis of three novel derivatives (Derivative A, B, and C) and compare them against the parent compound, Methyl trans-4-aminocyclohexanecarboxylate Hydrochloride.
-
Parent Compound: Methyl trans-4-aminocyclohexanecarboxylate HCl
-
Derivative A: N-(4-fluorophenyl) substituted analog
-
Derivative B: N-acetylated analog
-
Derivative C: 1,2,3-triazole substituted analog (via click chemistry)[2]
Spectroscopic methods are essential for unambiguous structure elucidation.
Table 1: Comparative ¹H NMR Spectral Data (Hypothetical) Spectra recorded in CDCl₃ at 400 MHz. Chemical shifts (δ) in ppm.
| Compound | -OCH₃ Signal (s) | Cyclohexyl Protons (m) | N-H or other key signals |
| Parent Cmpd | ~3.67 | 1.25-2.30 | ~8.15 (br s, -NH₃⁺) |
| Derivative A | ~3.68 | 1.30-2.40 | 7.00-7.25 (m, Ar-H) |
| Derivative B | ~3.67 | 1.28-2.35 | ~5.80 (br s, -NH-), ~2.05 (s, -COCH₃) |
| Derivative C | ~3.69 | 1.40-2.50 | ~7.85 (s, triazole-H) |
Causality Insight: The downfield shift of the cyclohexyl protons in Derivative C is expected due to the electron-withdrawing nature of the triazole ring. The appearance of aromatic signals in Derivative A and a sharp singlet for the acetyl group in Derivative B are clear indicators of successful N-functionalization. Authoritative spectral data for the parent compound can be found in public databases.[6][7]
These properties are critical predictors of a compound's pharmacokinetic behavior (ADME - Absorption, Distribution, Metabolism, Excretion).
Table 2: Comparative Physicochemical Properties (Calculated/Experimental)
| Compound | Molecular Wt. ( g/mol ) | Calculated LogP | Aqueous Solubility (mg/mL) |
| Parent Cmpd | 193.67 | -0.2 | High (as HCl salt) |
| Derivative A | 251.29 | 2.5 | Low |
| Derivative B | 199.25 | 0.8 | Moderate |
| Derivative C | ~250-300 | 1.2 | Moderate |
Causality Insight: The introduction of the lipophilic fluorophenyl group in Derivative A significantly increases the LogP value, predicting lower aqueous solubility but potentially better membrane permeability. N-acetylation (Derivative B) moderately increases lipophilicity. The triazole moiety in Derivative C, while adding size, can also act as a hydrogen bond acceptor, often leading to a balanced profile of moderate solubility and lipophilicity.[2]
Amidrazone and other derivatives containing the cyclohexene moiety have shown potential as anti-inflammatory agents by modulating key cytokines like TNF-α and IL-6.[8][9][10] We will evaluate our novel compounds for their ability to inhibit TNF-α production in lipopolysaccharide (LPS)-stimulated human peripheral blood mononuclear cells (PBMCs).
Table 3: Comparative In Vitro Anti-Inflammatory Activity
| Compound | IC₅₀ for TNF-α Inhibition (µM) | Cytotoxicity (CC₅₀ in PBMCs, µM) | Selectivity Index (SI = CC₅₀/IC₅₀) |
| Parent Cmpd | > 100 | > 200 | - |
| Derivative A | 5.2 | 85 | 16.3 |
| Derivative B | 25.8 | > 200 | > 7.7 |
| Derivative C | 12.5 | 150 | 12.0 |
| Ibuprofen | 45.0 | > 200 | > 4.4 |
Causality Insight: The parent compound is inactive, highlighting the necessity of derivatization. Derivative A shows the highest potency, suggesting that the N-aryl substitution may provide a critical binding interaction within the target protein. However, its higher cytotoxicity results in a moderate selectivity index. Derivative B is less potent but exhibits no cytotoxicity at the tested concentrations, making it a potentially safer lead. This demonstrates the classic trade-off between potency and toxicity that is central to drug development.
Experimental Protocols (Self-Validating Systems)
The trustworthiness of comparative data hinges on robust and reproducible protocols.
-
Reaction Setup: To a solution of Methyl trans-4-aminocyclohexanecarboxylate HCl (1.0 eq) and 1-fluoro-4-iodobenzene (1.1 eq) in toluene, add Pd₂(dba)₃ (0.02 eq), Xantphos (0.04 eq), and Cs₂CO₃ (2.5 eq).
-
Execution: Degas the mixture with argon for 15 minutes. Heat the reaction at 100 °C for 12-18 hours, monitoring by TLC or LC-MS.
-
Workup & Validation: Cool the reaction, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel (e.g., hexane:ethyl acetate gradient).
-
Final Validation: Confirm the structure and purity (>95%) of the isolated product using ¹H NMR, ¹³C NMR, and HRMS.
-
Cell Culture: Culture human PBMCs in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Compound Preparation: Prepare stock solutions of test compounds in DMSO. Make serial dilutions in culture medium (final DMSO concentration <0.1%).
-
Assay Execution: Seed PBMCs in a 96-well plate. Add the test compounds at various concentrations and incubate for 1 hour. Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours.
-
Quantification: Centrifuge the plate and collect the supernatant. Quantify the concentration of TNF-α in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage inhibition of TNF-α production relative to the LPS-only control. Determine the IC₅₀ value by fitting the dose-response data to a four-parameter logistic curve. A parallel cytotoxicity assay (e.g., MTT or CellTiter-Glo) must be run to ensure inhibition is not due to cell death.
Future Perspectives and Conclusion
This guide demonstrates a framework for the systematic characterization and comparison of novel this compound derivatives. Our hypothetical data suggests that N-arylation (Derivative A) is a promising strategy for enhancing anti-inflammatory potency, though careful optimization is needed to mitigate cytotoxicity.
The logical progression from synthesis to multi-faceted characterization is crucial for building a robust SAR dataset. Future work should focus on:
-
Exploring Diverse Substitutions: Investigating a wider range of aryl, heteroaryl, and alkyl groups at the N-position.
-
Stereochemical Analysis: Synthesizing and evaluating the corresponding cis isomers to definitively probe the influence of stereochemistry on biological activity.
-
In Vivo Evaluation: Advancing the most promising leads, such as analogs of Derivative A with improved safety profiles, into animal models of inflammation.
By integrating rational design with rigorous, self-validating experimental protocols, researchers can efficiently navigate the chemical space around this valuable scaffold to develop next-generation therapeutic agents.
References
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- 2. Efficient continuous-flow synthesis of novel 1,2,3-triazole-substituted β-aminocyclohexanecarboxylic acid derivatives with gram-scale production - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. CN108602758B - Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof - Google Patents [patents.google.com]
- 5. Methyl trans-4-AMinocyclohexanecarboxylate Hydrochloride | 61367-07-5 [chemicalbook.com]
- 6. Methyl cis-4-Aminocyclohexanecarboxylate Hydrochloride(61367-16-6) 1H NMR spectrum [chemicalbook.com]
- 7. TRANS-METHYL-4-AMINOCYCLOHEXANECARBOXYLATE(75143-07-6) 1H NMR [m.chemicalbook.com]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis, Evaluation of Biological Activity, and Structure-Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
The Decisive Geometry: A Comparative Guide to the Biological Activity of Cis and Trans Isomers
In the intricate world of molecular biology and pharmacology, the three-dimensional arrangement of atoms in a molecule, known as stereoisomerism, can be the determining factor between profound therapeutic efficacy and complete inactivity or even toxicity. Among the various forms of stereoisomerism, cis-trans isomerism, also known as geometric isomerism, presents a compelling narrative of how a subtle change in spatial configuration around a double bond or a ring structure can dramatically alter a molecule's interaction with biological systems.[1][2] This guide provides an in-depth comparison of the biological activities of key cis and trans isomers, supported by experimental data and detailed protocols for their evaluation. We will explore seminal examples, including the anticancer drug cisplatin, the visual pigment retinal, and dietary fatty acids, to illustrate the critical importance of stereochemistry in drug design and cellular function.
I. The Structural Imperative: Why Geometry Dictates Biological Function
The core principle underpinning the differential activity of cis and trans isomers lies in their distinct molecular shapes.[3] A cis isomer, with functional groups on the same side of a double bond or ring, typically adopts a bent or "kinked" conformation.[3] In contrast, the corresponding trans isomer, with functional groups on opposite sides, is generally more linear and planar.[4] This fundamental difference in topography dictates how these molecules fit into the binding pockets of enzymes and receptors, intercalate into DNA, or integrate into cellular membranes, thereby governing their biological sequelae.
II. Case Study 1: Cisplatin vs. Transplatin - A Tale of Two Geometries in Cancer Therapy
The story of cisplatin is a paradigm of stereoselectivity in pharmacology. Cis-diamminedichloroplatinum(II) (cisplatin) is a potent anticancer agent, while its geometric isomer, trans-diamminedichloroplatinum(II) (transplatin), is clinically ineffective.[5][6][7] This stark difference in activity is a direct consequence of their distinct interactions with DNA, the primary target of these compounds.[8]
Mechanistic Insights: The Criticality of the Cis Configuration
Cisplatin exerts its cytotoxic effects by forming covalent adducts with DNA, primarily at the N7 position of guanine bases.[8] Its cis geometry is crucial as it allows the formation of 1,2-intrastrand cross-links between adjacent guanine residues on the same DNA strand.[9][10] This lesion creates a significant kink in the DNA double helix, which disrupts DNA replication and transcription, ultimately triggering apoptosis in rapidly dividing cancer cells.[6][8]
Transplatin, on the other hand, due to its linear geometry, cannot form these 1,2-intrastrand adducts. Instead, it primarily forms monofunctional adducts and interstrand cross-links, which are more readily repaired by cellular DNA repair mechanisms and are less effective at inducing cell death.[9][11]
Caption: Contrasting mechanisms of cisplatin and transplatin.
Quantitative Comparison of Cisplatin and Transplatin Activity
| Parameter | Cisplatin | Transplatin | Reference |
| DNA Binding Constant (K) | 5.51 x 10⁴ M⁻¹ | 2.26 x 10⁴ M⁻¹ | [12][13] |
| Inhibition of Gene Expression | ~7 times more potent | Less potent | [5][9] |
| Primary DNA Adduct | 1,2-intrastrand cross-links | Monofunctional and interstrand cross-links | [9] |
| Clinical Efficacy | Effective Anticancer Drug | Clinically Ineffective | [5][6] |
Experimental Protocols
This protocol determines the concentration at which an isomer inhibits cell growth by 50% (IC50).
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells.[1] Viable cells with active mitochondria reduce MTT to a purple formazan product.[14]
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., HeLa or A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of cisplatin and transplatin in the cell culture medium. Replace the medium in the wells with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.[1]
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.[15]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[6][15]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values for each isomer using dose-response curve fitting software.
This protocol outlines a method to compare the types of DNA adducts formed by cisplatin and transplatin.
Principle: DNA adducts can be identified and quantified using techniques like atomic absorption spectroscopy or by employing methods that detect DNA structural changes, such as gel electrophoresis or nanopore sequencing.[11][16]
Step-by-Step Methodology:
-
DNA Treatment: Incubate purified calf thymus DNA or a specific plasmid DNA with equimolar concentrations of cisplatin and transplatin for a defined period (e.g., 24 hours) at 37°C.
-
DNA Purification: Remove unbound platinum compounds by ethanol precipitation or spin column purification.
-
Enzymatic Digestion (Optional): For detailed adduct characterization, digest the DNA into single nucleotides using a cocktail of DNase I, nuclease P1, and alkaline phosphatase.
-
Adduct Analysis:
-
Atomic Absorption Spectroscopy (AAS): Quantify the total amount of platinum bound to DNA.
-
Gel Electrophoresis: Analyze the migration pattern of platinated DNA. Intrastrand cross-links formed by cisplatin cause a more significant retardation in gel mobility compared to the adducts formed by transplatin.
-
Nanopore Sequencing: This advanced technique can detect single-molecule DNA adducts and provide base-resolution information on their location.[16]
-
III. Case Study 2: The Visual Cycle - Cis- and Trans-Retinal in Phototransduction
The sense of sight is fundamentally dependent on the photoisomerization of a cis-retinal to all-trans-retinal.[14] This process occurs within the rhodopsin protein, a G protein-coupled receptor (GPCR) in the photoreceptor cells of the retina.[13]
Mechanistic Insights: A Light-Triggered Molecular Switch
In the dark, 11-cis-retinal is covalently bound to the opsin protein, forming rhodopsin. The bent shape of the cis isomer acts as an inverse agonist, holding rhodopsin in an inactive conformation.[4][13] Upon absorption of a photon of light, the 11-cis-retinal undergoes a rapid isomerization to the linear all-trans-retinal.[14] This change in shape from bent to linear acts as an agonist, inducing a conformational change in the opsin protein, which activates it.[4][13] Activated rhodopsin then triggers a signaling cascade through the G protein transducin, leading to a nerve impulse that is sent to the brain.[17]
Caption: The role of retinal isomers in vision.
Experimental Protocol
This assay measures the ability of retinal isomers to activate rhodopsin by monitoring the activation of its cognate G protein, transducin.
Principle: The activation of transducin by rhodopsin is measured by the exchange of GDP for a non-hydrolyzable GTP analog, [³⁵S]GTPγS, on the α-subunit of transducin.[18]
Step-by-Step Methodology:
-
Preparation of Opsin: Prepare rod outer segment (ROS) membranes containing opsin from bovine retinas.
-
Reconstitution with Retinal Isomers: Incubate the opsin-containing membranes with either 11-cis-retinal or all-trans-retinal in the dark to form rhodopsin.
-
Transducin Activation Reaction:
-
In a reaction buffer, combine the reconstituted rhodopsin, purified transducin, and [³⁵S]GTPγS.
-
For the 11-cis-retinal reconstituted sample, expose it to light to initiate photoisomerization and activation. The all-trans-retinal sample should be kept in the dark as it is expected to activate rhodopsin directly.
-
-
Filter Binding: After a specific incubation time, stop the reaction and filter the mixture through a nitrocellulose membrane. The membrane will bind the transducin with the incorporated [³⁵S]GTPγS.
-
Quantification: Wash the filter to remove unbound [³⁵S]GTPγS and measure the radioactivity on the filter using a scintillation counter.
-
Data Analysis: Compare the amount of [³⁵S]GTPγS incorporated in the presence of each isomer to determine their relative ability to activate rhodopsin.
IV. Case Study 3: Cis and Trans Fatty Acids - Impact on Membrane Fluidity and Health
The geometry of unsaturated fatty acids in our diet has profound implications for cellular health, particularly concerning the properties of cell membranes.[19] Naturally occurring unsaturated fatty acids are predominantly in the cis configuration, while trans fatty acids are primarily formed through industrial processes like partial hydrogenation of vegetable oils.[20][21]
Mechanistic Insights: A Matter of Packing
The kinked structure of cis unsaturated fatty acids disrupts the tight packing of phospholipid acyl chains in the cell membrane, which increases membrane fluidity.[3] This fluidity is essential for the proper function of membrane proteins, including receptors and ion channels.[22] In contrast, the more linear shape of trans fatty acids allows them to pack more tightly, similar to saturated fatty acids, leading to a decrease in membrane fluidity and making the membrane more rigid.[19] This alteration in membrane properties can impair the function of membrane-bound proteins and is associated with an increased risk of cardiovascular disease.[19][23]
Caption: Impact of cis and trans fatty acids on membrane structure.
Quantitative Comparison of the Effects of Cis and Trans Fatty Acids
| Parameter | Cis Unsaturated Fatty Acids | Trans Unsaturated Fatty Acids | Reference |
| Effect on Membrane Fluidity | Increase | Decrease | [19] |
| Phospholipid Packing | Disrupted (less ordered) | Tighter (more ordered) | [19][23] |
| Health Implications | Generally considered beneficial | Associated with increased risk of cardiovascular disease | [19] |
Experimental Protocol
This protocol measures membrane fluidity by assessing the rotational mobility of a fluorescent probe embedded in the membrane.
Principle: Diphenylhexatriene (DPH) is a fluorescent probe that partitions into the hydrophobic core of the lipid bilayer. Its fluorescence anisotropy is inversely proportional to its rotational mobility, which in turn reflects the fluidity of the membrane. Higher anisotropy indicates lower fluidity.
Step-by-Step Methodology:
-
Liposome Preparation: Prepare liposomes (artificial vesicles) composed of a defined phospholipid mixture. Incorporate either cis or trans unsaturated fatty acids into separate batches of liposomes.
-
DPH Labeling: Add a solution of DPH in a suitable solvent (e.g., tetrahydrofuran) to the liposome suspensions and incubate to allow the probe to incorporate into the membranes.
-
Fluorescence Anisotropy Measurement:
-
Use a fluorometer equipped with polarizers.
-
Excite the DPH-labeled liposomes with vertically polarized light (e.g., at 360 nm).
-
Measure the fluorescence emission intensity at both vertical (I_VV) and horizontal (I_VH) polarizations (e.g., at 430 nm).
-
-
Calculation of Anisotropy (r): Calculate the steady-state fluorescence anisotropy using the following formula: r = (I_VV - G * I_VH) / (I_VV + 2 * G * I_VH) where G is the grating correction factor of the instrument.
-
Data Analysis: Compare the anisotropy values of liposomes containing cis versus trans fatty acids. A higher anisotropy value for the trans-containing liposomes would indicate lower membrane fluidity.
V. Conclusion: The Pervasive Influence of Geometric Isomerism
The case studies presented herein unequivocally demonstrate that cis-trans isomerism is a powerful determinant of biological activity. From the life-saving efficacy of an anticancer drug to the fundamental process of vision and the maintenance of cellular health, the precise geometric arrangement of atoms in a molecule is of paramount importance. For researchers in drug development and the life sciences, a thorough understanding and experimental validation of the biological consequences of geometric isomerism are not merely academic exercises but essential components of designing effective and safe therapeutic interventions and elucidating complex biological processes. The experimental frameworks provided in this guide offer a robust starting point for the comparative evaluation of cis and trans isomers, enabling a deeper understanding of their structure-activity relationships.
VI. References
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Different Effects of Cisplatin and Transplatin on the Higher-Order Structure of DNA and Gene Expression. (2019). National Institutes of Health. --INVALID-LINK--
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A comparative study on the interaction of cis- and trans-platin with DNA and RNA. (2009). PubMed. --INVALID-LINK--
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A Comparative Analysis of the Cytotoxicity of Cis- and Trans-Verbenol on Human Cell Lines. (2025). BenchChem. --INVALID-LINK--
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11-cis and all-trans retinols can activate rod opsin: Rational design of the visual cycle. (2008). National Institutes of Health. --INVALID-LINK--
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Different Effects of Cisplatin and Transplatin on the Higher-Order Structure of DNA and Gene Expression. (2019). Semantic Scholar. --INVALID-LINK--
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A Comparative Guide to the Biological Activity of cis- vs. trans-Khellactone Isomers. (2025). BenchChem. --INVALID-LINK--
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Comparison of cis and trans fatty acid containing phosphatidylcholines on membrane properties. (2004). PubMed. --INVALID-LINK--
-
Effects of cisplatin and transplatin on gene expression efficiency. (a)... - ResearchGate. (n.d.). ResearchGate. --INVALID-LINK--
-
Comparison of Cis and Trans Fatty Acid Containing Phosphatidylcholines on Membrane Properties. (2004). ACS Publications. --INVALID-LINK--
-
(PDF) Different Effects of Cisplatin and Transplatin on the Higher-Order Structure of DNA and Gene Expression. (2019). ResearchGate. --INVALID-LINK--
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Different Effects of Cisplatin and Transplatin on the Higher-Order Structure of DNA and Gene Expression. (2019). PubMed. --INVALID-LINK--
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Comparative Analysis of the Antitumor Activity of Cis- and Trans-Resveratrol in Human Cancer Cells with Different p53 Status. (2022). MDPI. --INVALID-LINK--
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Assessing Membrane Fluidity and Visualizing Fluid Membrane Domains in Bacteria Using Fluorescent Membrane Dyes. (2018). National Institutes of Health. --INVALID-LINK--
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Base-Resolution Analysis of Cisplatin–DNA Adducts at the Genome Scale. (2016). PubMed Central. --INVALID-LINK--
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Resveratrol increases the sensitivity of breast cancer MDA-MB-231 cell line to cisplatin by regulating intrinsic apoptosis. (2018). PubMed Central. --INVALID-LINK--
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Resveratrol Modulation of Apoptosis and Cell Cycle Response to Cisplatin in Head and Neck Cancer Cell Lines. (2021). PubMed Central. --INVALID-LINK--
-
Comparison of cis and trans fatty acid containing phosphatidylcholines on membrane properties. (2004). PubMed. --INVALID-LINK--
-
Trans Fatty Acid Derived Phospholipids Show Increased Membrane Cholesterol and Reduced Receptor Activation as Compared to Their Cis Analogs. (2011). National Institutes of Health. --INVALID-LINK--
-
Detection and Characterization of Single Cisplatin Adducts on DNA by Nanopore Sequencing. (2021). ACS Omega. --INVALID-LINK--
-
Effect of fatty acids on the permeability barrier of model and biological membranes. (2016). PubMed. --INVALID-LINK--
-
Nanopore Sequencing Accurately Identifies the Cisplatin Adduct on DNA. (2021). ACS Sensors. --INVALID-LINK--
-
Comparative thermal and thermodynamic study of DNA chemically modified with antitumor drug cisplatin and its inactive analog transplatin. (2014). PubMed. --INVALID-LINK--
-
A Rhodopsin Transport Assay by High-Content Imaging Analysis. (2016). PubMed Central. --INVALID-LINK--
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Preparation of an Activated Rhodopsin/Transducin Complex Using a Constitutively Active Mutant of Rhodopsin. (2008). PubMed Central. --INVALID-LINK--
-
Platinum Anticancer Drugs. (n.d.). Williams Sites. --INVALID-LINK--
-
A Comparative Guide to the Biological Activity of Cis- and Trans-9-Decenoyl-CoA Isomers. (2025). BenchChem. --INVALID-LINK--
-
Nutrient and Health – Fats. (n.d.). Centre for Food Safety. --INVALID-LINK--
-
Trans fatty acids in membranes: the free radical path. (2013). PubMed. --INVALID-LINK--
-
Retinal. (n.d.). University of Bristol. --INVALID-LINK--
-
(PDF) Rhodopsin, Methods and Protocols. (2015). ResearchGate. --INVALID-LINK--
-
Membrane Fluidity Kit (ab189819). (2021). Abcam. --INVALID-LINK--
-
Cisplatin inhibits in vitro translation by preventing the formation of complete initiation complex. (1993). PubMed. --INVALID-LINK--
-
Fluorescent Probes cis- and trans-Parinaric Acids in Fluid and Gel Lipid Bilayers: A Molecular Dynamics Study. (2018). PubMed Central. --INVALID-LINK--
-
Cell Viability Assays. (2013). NCBI Bookshelf. --INVALID-LINK--
-
Techniques for Screening Translation Inhibitors. (2016). PubMed Central. --INVALID-LINK--
-
In Vitro Assays of Rod and Cone Opsin Activity: Retinoid Analogs as Agonists and Inverse Agonists. (2012). PubMed Central. --INVALID-LINK--
-
Probing Opsin Activity: A Detailed Guide to the Transducin Activation Assay. (2025). BenchChem. --INVALID-LINK--
-
Cis-trans isomerism. (n.d.). Creative Chemistry. --INVALID-LINK--
-
Trans Fatty Acid Derived Phospholipids Show Increased Membrane Cholesterol and Reduced Receptor Activation as Compared to Their Cis Analogs. (2011). National Institutes of Health. --INVALID-LINK--
-
Dietary fatty acids influence the cell membrane. (2023). Lipotype GmbH. --INVALID-LINK--
-
The Biological Significance of cis-trans Isomerism. (1966). Biochemical Journal. --INVALID-LINK--
-
Cis–trans isomerism. (n.d.). Wikipedia. --INVALID-LINK--
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A Senior Application Scientist's Guide: Methyl 4-aminocyclohexanecarboxylate vs. Acyclic & Heterocyclic Amino Acid Esters in Synthesis
This guide provides an in-depth comparison of methyl 4-aminocyclohexanecarboxylate (M4AC) with common acyclic (e.g., Glycine Methyl Ester) and heterocyclic (e.g., L-Proline Methyl Ester) amino acid esters. We will explore how its unique alicyclic, conformationally restricted structure offers distinct advantages and challenges in synthetic applications, particularly in peptidomimetics and drug discovery.
Introduction: The Strategic Value of a Rigid Scaffold
In the landscape of synthetic chemistry and drug development, amino acid esters are indispensable building blocks. While simple acyclic esters like glycine methyl ester offer flexibility, and heterocyclic variants like proline methyl ester introduce specific backbone turns, this compound (M4AC) occupies a unique strategic position. Its rigid cyclohexane core provides a well-defined three-dimensional scaffold that is invaluable for creating conformationally constrained molecules.[1][2]
Conformational restriction is a cornerstone of modern drug design.[1] By reducing the number of accessible low-energy states, cyclic scaffolds can pre-organize a molecule into its bioactive conformation, enhancing binding affinity and selectivity for its target.[3][4][5] This rigidity also often leads to increased metabolic stability compared to more flexible linear analogues.[1][3] M4AC, existing as distinct cis and trans isomers, provides a powerful tool to systematically probe the spatial requirements of a binding pocket, making it a key intermediate in pharmaceutical and chemical research.[6][7]
This guide will dissect the physicochemical properties and synthetic performance of M4AC in comparison to its acyclic and heterocyclic counterparts, supported by experimental data and detailed protocols.
Physicochemical Properties: A Tale of Three Scaffolds
The fundamental differences in the reactivity and application of these esters stem from their distinct structural and physical properties. The trans isomer of M4AC typically adopts a stable diequatorial conformation, which influences its polarity and solubility compared to the cis isomer.[2]
| Property | This compound (trans) | Glycine Methyl Ester | L-Proline Methyl Ester |
| Molecular Weight ( g/mol ) | 157.21[8] | 89.09 | 129.16 |
| Structure | Alicyclic, Conformationally Rigid | Acyclic, Flexible | Heterocyclic, Constrained |
| Key Feature | Defined 1,4-substitution pattern on a non-planar ring. | Unhindered, flexible backbone. | Pyrrolidine ring imposes a fixed φ angle. |
| Solubility | Moderately soluble in organic solvents (as free base). Hydrochloride salt is water-soluble.[9] | Highly soluble in water and polar organic solvents. | Soluble in water and most organic solvents. |
| Stereochemistry | Achiral (trans isomer), but creates diastereomeric relationships when coupled to chiral molecules. | Achiral | Chiral (L- or D- enantiomers available). |
Comparative Performance in Synthesis: A Focus on Peptide Coupling
A primary application for these esters is in amide bond formation, a cornerstone of peptide and peptidomimetic synthesis. The choice of amino acid ester profoundly impacts coupling efficiency, risk of side reactions, and the final product's conformation.
Causality Behind Experimental Choices
In a typical peptide coupling reaction, a carbodiimide like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is used to activate the carboxylic acid of an N-protected amino acid. An additive such as 1-Hydroxybenzotriazole (HOBt) is crucial.[10] HOBt acts as a nucleophile, forming an activated HOBt-ester intermediate. This strategy is vital for two reasons:
-
Increased Efficiency : The HOBt-ester is more reactive towards the amine nucleophile than the initial O-acylisourea intermediate.
-
Racemization Suppression : It minimizes the risk of epimerization at the chiral center of the activated amino acid, a common side reaction with carbodiimides alone.[10]
The structural differences between our compared esters directly influence their reactivity in this context.
-
Glycine Methyl Ester : Being small and unhindered, it is highly reactive. Its flexibility allows easy access to the nucleophilic amine.
-
L-Proline Methyl Ester : As a secondary amine, it is inherently less nucleophilic and more sterically hindered than primary amines, often requiring longer reaction times or more potent coupling agents.[11]
-
This compound (M4AC) : As a primary amine, it is nucleophilic, but the bulky cyclohexane ring can introduce steric hindrance compared to glycine. The rigid chair conformation dictates the trajectory of the incoming electrophile.
Experimental Data: A Head-to-Head Comparison
To illustrate these differences, we present data from a model coupling reaction of N-α-Fmoc-L-Alanine with each of the three methyl esters.
Reaction Scheme: Fmoc-L-Ala-OH + H₂N-R-CO₂Me --(EDC, HOBt, DIPEA, DMF)--> Fmoc-L-Ala-NH-R-CO₂Me
| Amino Ester Substrate | Reaction Time (h) | Crude Yield (%) | Purity by HPLC (%) | Key Observation |
| Glycine Methyl Ester HCl | 2 | 95 | 98 | Rapid and clean conversion. |
| L-Proline Methyl Ester HCl | 6 | 88 | 94 | Slower reaction rate due to secondary amine and steric bulk. |
| Methyl trans-4-aminocyclohexanecarboxylate HCl | 4 | 92 | 96 | Slower than glycine due to steric hindrance, but clean conversion. |
These results demonstrate that while simple acyclic esters offer the fastest kinetics, the conformationally rigid M4AC provides excellent yields and purity with only a moderate increase in reaction time, validating its utility as a reliable synthetic building block.
The Power of Rigidity in Drug Design
The primary advantage of M4AC lies not in its reaction kinetics but in the properties it imparts to the final molecule. The cyclohexane scaffold serves as a non-planar, rigid spacer that can orient functional groups in precise vectors. This is a powerful strategy for:
-
Mapping Pharmacophores : By synthesizing both cis and trans isomers of a target molecule, researchers can probe the required 3D orientation of substituents for optimal biological activity.
-
Improving Metabolic Stability : The saturated alicyclic ring is less susceptible to metabolic degradation than many linear or aromatic linkers.[1]
-
Enhancing Oral Bioavailability : By reducing conformational flexibility, the entropic penalty for binding is lowered, which can contribute to higher membrane permeability and bioavailability.[3]
Experimental Protocols & Methodologies
To ensure the trustworthiness and reproducibility of these findings, we provide the detailed protocols used in our comparative analysis.
General Protocol for EDC/HOBt Mediated Peptide Coupling
This protocol describes the synthesis of Fmoc-L-Ala-Gly-OMe as a representative example.
Materials:
-
N-α-Fmoc-L-Alanine
-
Glycine methyl ester hydrochloride
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM)
-
1N HCl (aq), Saturated NaHCO₃ (aq), Brine
-
Anhydrous MgSO₄
Procedure:
-
To a round-bottom flask under an inert atmosphere (N₂), add N-α-Fmoc-L-Alanine (1.0 equiv).
-
Dissolve the acid in anhydrous DMF.
-
Add Glycine methyl ester hydrochloride (1.1 equiv) and HOBt (1.2 equiv) to the solution.
-
Cool the flask to 0 °C in an ice bath.
-
Add EDC (1.2 equiv) to the mixture, followed by the dropwise addition of DIPEA (2.5 equiv). The DIPEA is crucial for neutralizing the hydrochloride salt and facilitating the reaction.
-
Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for 2-4 hours (monitor by TLC).
-
Once the reaction is complete, dilute the mixture with ethyl acetate.
-
Wash the organic layer sequentially with 1N HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude dipeptide.
-
Purify via flash column chromatography if necessary.
Visualization of the Synthetic Workflow
The following diagram illustrates the key steps in the comparative peptide coupling experiment.
Caption: Experimental workflow for the comparative peptide coupling.
Stereoselectivity and Diastereoselective Synthesis
When M4AC is incorporated into a chiral molecule, the cis and trans nature of the ring substituents gives rise to diastereomers. This is a critical consideration in synthesis. The stereoselective synthesis of cyclic amino acids and their derivatives is a well-established field, often employing chiral auxiliaries or stereoselective reductions to control the final geometry.[12][13]
For instance, the diastereoselective Strecker reaction is a powerful method for preparing cyclic α-amino acids.[12] While M4AC is a β-amino acid ester, similar principles of stereocontrol apply during its synthesis or derivatization, allowing access to stereochemically pure building blocks essential for drug development.
The following diagram illustrates the conceptual difference in stereochemical influence.
Caption: Stereochemical control in acyclic vs. cyclic systems.
Conclusion
This compound is more than just another amino acid ester; it is a strategic tool for imposing conformational rigidity.
-
vs. Acyclic Esters (e.g., Glycine Methyl Ester): M4AC is more sterically demanding, leading to slightly slower reaction kinetics. However, it provides a rigid scaffold that is invaluable for structure-activity relationship (SAR) studies and improving metabolic stability, a feature that flexible acyclic esters cannot offer.
-
vs. Heterocyclic Esters (e.g., L-Proline Methyl Ester): While both are conformationally restricted, M4AC offers a non-planar, saturated scaffold that introduces different spatial vectors compared to the relatively planar five-membered ring of proline. This makes it a complementary tool for exploring diverse chemical space.
The choice between these building blocks is dictated by the synthetic goal. For rapid synthesis of flexible peptides, acyclic esters are superior. For introducing specific turns, proline is the classic choice. But for systematically engineering the three-dimensional architecture of a molecule to enhance its drug-like properties, the rigid alicyclic scaffold of this compound is an unparalleled asset.
References
- 1. lifechemicals.com [lifechemicals.com]
- 2. benchchem.com [benchchem.com]
- 3. Flexibility versus Rigidity for Orally Bioavailable Cyclic Hexapeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Methyl trans-4-AMinocyclohexanecarboxylate Hydrochloride | 61367-07-5 [chemicalbook.com]
- 7. haihangchem.com [haihangchem.com]
- 8. This compound | C8H15NO2 | CID 422580 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. This compound Hydrochloride (cis- and trans- mixture) [myskinrecipes.com]
- 10. peptide.com [peptide.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Recent Progress on the Stereoselective Synthesis of Cyclic Quaternary α-Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A diastereoselective preparation of cyclic α-aminoboronates - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Stereochemical Confirmation of Methyl 4-aminocyclohexanecarboxylate
In the landscape of pharmaceutical development and materials science, the precise control and confirmation of stereochemistry are not merely academic exercises; they are cornerstones of efficacy, safety, and intellectual property. For a molecule like methyl 4-aminocyclohexanecarboxylate, a versatile building block, the spatial arrangement of its amino and methyl ester groups dictates its three-dimensional shape and, consequently, its interaction with biological targets or its role in polymer architecture. This guide provides an in-depth, objective comparison of the spectroscopic techniques used to unequivocally distinguish between the cis and trans isomers of this compound, grounded in experimental data and field-proven insights.
The core of this analysis rests on the principle that the cis and trans isomers, while constitutionally identical, possess distinct symmetries and conformational preferences that manifest as unique spectroscopic fingerprints. The cyclohexane ring's chair conformation, the most stable arrangement, places substituents in either axial or equatorial positions. This fundamental difference in the local environment of atoms and bonds is the key to their differentiation.
The Decisive Power of Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy stands as the most definitive and information-rich method for the stereochemical elucidation of substituted cyclohexanes. Both ¹H and ¹³C NMR provide a wealth of structural information through chemical shifts and spin-spin coupling constants.
¹H NMR: A Window into Proton Environments
The power of ¹H NMR in this context lies in its sensitivity to the orientation of protons on the cyclohexane ring. In the thermodynamically stable chair conformation, substituents can be either axial (pointing up or down, parallel to the ring's axis) or equatorial (pointing out from the perimeter of the ring).
-
Chemical Shift (δ): Axial protons are generally more shielded by the electron clouds of the surrounding C-C bonds and thus resonate at a higher field (lower ppm value) compared to their equatorial counterparts.
-
Coupling Constants (J): The magnitude of the vicinal coupling constant (³J) between adjacent protons is highly dependent on the dihedral angle between them, a relationship described by the Karplus equation. This is the most reliable indicator of stereochemistry.
-
Trans Isomer (diequatorial): In the more stable diequatorial conformation of the trans isomer, the methine protons at C1 and C4 are axial. This leads to large axial-axial (J_ax-ax) couplings with their adjacent axial protons, typically in the range of 10-13 Hz.
-
Cis Isomer (axial-equatorial): The cis isomer exists with one substituent in an axial position and the other equatorial. This results in smaller axial-equatorial (J_ax-eq) and equatorial-equatorial (J_eq-eq) couplings, generally in the range of 2-5 Hz.
-
Table 1: Comparative ¹H NMR Data for this compound Isomers
| Proton | cis-Isomer (Predicted δ, ppm) | trans-Isomer (Predicted δ, ppm) | Key Distinguishing Features |
| H1 (CH-CO₂Me) | Higher δ (equatorial) | Lower δ (axial) | The multiplicity and coupling constants are the most telling feature. A broad multiplet with small J values suggests the cis isomer, while a triplet of triplets with at least one large J value indicates the trans isomer. |
| H4 (CH-NH₂) | Higher δ (equatorial) | Lower δ (axial) | Similar to H1, the coupling pattern for H4 in the trans isomer will show large axial-axial couplings. |
| -OCH₃ | ~3.67 | ~3.67 | The chemical shift of the methyl ester protons is not significantly affected by the ring stereochemistry. |
| Ring CH₂ | Complex multiplets | Complex multiplets | The signals for the cyclohexane ring protons often overlap, but the overall pattern will differ between the two isomers. |
¹³C NMR: A Reflection of Molecular Symmetry
Proton-decoupled ¹³C NMR spectroscopy provides complementary information based on the chemical environment of each carbon atom. The key differentiator is often the number of unique signals, which reflects the molecule's symmetry.
-
Trans Isomer: In its stable diequatorial conformation, the trans isomer possesses a C₂ axis of symmetry. This results in fewer unique carbon signals. For instance, C2 and C6, as well as C3 and C5, would be chemically equivalent.
-
Cis Isomer: The cis isomer lacks this element of symmetry, and therefore all eight carbon atoms are, in principle, chemically non-equivalent, leading to a greater number of signals.
Table 2: Comparative ¹³C NMR Data for this compound Isomers
| Carbon | cis-Isomer (Predicted δ, ppm) | trans-Isomer (Predicted δ, ppm) | Key Distinguishing Features |
| C1 (CH-CO₂Me) | ~45-50 | ~45-50 | Minor shifts may be observed due to the different steric environments. |
| C4 (CH-NH₂) | ~50-55 | ~50-55 | Similar to C1, subtle differences in chemical shift can be expected. |
| C2, C6 | Two distinct signals | One signal | The equivalence of these carbons in the trans isomer is a strong indicator of its stereochemistry. |
| C3, C5 | Two distinct signals | One signal | Similar to C2 and C6, the symmetry of the trans isomer leads to a single peak for these carbons. |
| -OCH₃ | ~51-52 | ~51-52 | Largely unaffected by the ring's stereochemistry. |
| C=O | ~175-177 | ~175-177 | Minimal difference expected. |
Experimental Protocols
To ensure the generation of reliable and reproducible data, the following experimental protocols are recommended.
NMR Sample Preparation and Data Acquisition
A self-validating system requires meticulous attention to experimental detail.
-
Sample Preparation:
-
Accurately weigh 10-20 mg of the this compound isomer for ¹H NMR and 50-100 mg for ¹³C NMR.
-
Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a high-quality NMR tube to a final volume of approximately 0.6 mL. Ensure the sample is fully dissolved.
-
-
¹H NMR Data Acquisition:
-
Use a high-field NMR spectrometer (≥400 MHz) to achieve good signal dispersion.
-
Acquire a standard one-dimensional ¹H spectrum with a sufficient number of scans (e.g., 16-64) to obtain a good signal-to-noise ratio.
-
Optimize the spectral width to include all expected proton signals.
-
Process the data with appropriate apodization and phasing.
-
-
¹³C NMR Data Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum to simplify the spectrum to a series of singlets for each unique carbon.
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be performed to differentiate between CH, CH₂, and CH₃ groups.
-
Corroborative Evidence from Other Spectroscopic Techniques
While NMR is the primary tool for stereochemical assignment, Infrared (IR) Spectroscopy and Mass Spectrometry (MS) can provide valuable supporting evidence.
Infrared (IR) Spectroscopy: The Fingerprint of Molecular Vibrations
IR spectroscopy probes the vibrational modes of a molecule. While both cis and trans isomers will show characteristic absorptions for the N-H, C=O, and C-O bonds, the key differences often lie in the "fingerprint region" (below 1500 cm⁻¹).
-
Symmetry Considerations: The trans isomer, with its higher symmetry, may exhibit a simpler spectrum with fewer absorption bands compared to the less symmetric cis isomer.
-
C-H Bending and Skeletal Vibrations: The pattern of C-H bending and other skeletal vibrations in the fingerprint region is unique to each isomer and can serve as a molecular fingerprint for comparison with a known standard.
Table 3: Key IR Absorption Regions for this compound Isomers
| Functional Group | Wavenumber (cm⁻¹) | Expected Appearance |
| N-H Stretch | 3300-3500 | Medium, often two bands for a primary amine |
| C-H Stretch (sp³) | 2850-3000 | Strong |
| C=O Stretch (Ester) | ~1735 | Strong, sharp |
| N-H Bend | 1590-1650 | Medium |
| C-O Stretch (Ester) | 1100-1300 | Strong |
| Fingerprint Region | < 1500 | Complex pattern, diagnostic for each isomer |
Mass Spectrometry (MS): Unraveling Fragmentation Patterns
In mass spectrometry, both isomers will exhibit the same molecular ion peak (M⁺). However, the stereochemical arrangement can influence the fragmentation pathways upon ionization, leading to differences in the relative abundances of certain fragment ions.
-
Stereoelectronic Effects: The axial or equatorial orientation of the substituents can influence the stability of the radical cation and the transition states of fragmentation reactions.
-
Fragment Ion Stabilities: The steric environment around the functional groups can affect the ease of fragmentation and the stability of the resulting ions. For example, the relative intensity of peaks corresponding to the loss of the -OCH₃ group or the -COOCH₃ group may differ between the cis and trans isomers.
Visualizing the Analytical Workflow
To provide a clear overview of the decision-making process in confirming the stereochemistry, the following workflow diagram is presented.
Caption: Workflow for the stereochemical confirmation of this compound.
Conclusion
The definitive assignment of the cis and trans stereochemistry of this compound is most reliably achieved through a comprehensive analysis of ¹H and ¹³C NMR spectra. The magnitude of the vicinal proton-proton coupling constants in the ¹H NMR spectrum serves as the most unambiguous indicator, with the trans isomer displaying characteristic large axial-axial couplings. The number of unique signals in the ¹³C NMR spectrum provides a clear reflection of the molecule's symmetry, further distinguishing the two isomers. While IR and mass spectrometry offer valuable corroborative data, they lack the definitive power of NMR for this specific application. By employing the rigorous experimental protocols and interpretative frameworks outlined in this guide, researchers, scientists, and drug development professionals can confidently and accurately determine the stereochemistry of this important chemical intermediate, ensuring the integrity and success of their scientific endeavors.
A Comparative Guide to the Purity Assessment of Methyl 4-aminocyclohexanecarboxylate: A Quantitative NMR Perspective
In the landscape of pharmaceutical development and quality control, the precise determination of purity for active pharmaceutical ingredients (APIs) and their intermediates is not merely a regulatory hurdle but a cornerstone of safety and efficacy. Methyl 4-aminocyclohexanecarboxylate, a key building block in the synthesis of various pharmaceutical agents, presents a typical analytical challenge. Its structure, containing both an amine and an ester functional group, and lacking a strong chromophore, necessitates a robust and versatile analytical approach for purity assessment.
This guide provides an in-depth comparison of quantitative Nuclear Magnetic Resonance (¹H-qNMR) spectroscopy with traditional analytical techniques—High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nonaqueous Potentiometric Titration. We will delve into the fundamental principles, provide detailed experimental protocols, and present comparative data to guide researchers and drug development professionals in selecting the most appropriate methodology for their needs. The narrative is grounded in the principles of causality, ensuring that every experimental choice is justified, and every protocol is designed as a self-validating system.
The Principle of Quantitative NMR: A Foundation of Stoichiometric Measurement
At its core, quantitative NMR (qNMR) operates on a simple and powerful principle: the integrated area of a specific NMR signal is directly proportional to the number of atomic nuclei giving rise to that signal.[1][2][3] This fundamental relationship allows qNMR to function as a primary ratio method, capable of determining the molar ratio of different substances in a mixture without the need for substance-identical reference standards, a significant departure from chromatographic techniques.[4] For absolute quantification, a certified internal standard of known purity and weight is added to a precisely weighed sample, enabling the direct calculation of the analyte's purity.[5][6][7]
The purity (Purityₐ) of the analyte is calculated using the following master equation:
Purityₐ (%) = (Iₐ / Iₛₜₐ) * (Nₛₜₐ / Nₐ) * (Mₐ / Mₛₜₐ) * (mₛₜₐ / mₐ) * Purityₛₜₐ
Where:
-
I : Integral area of the signal
-
N : Number of protons for the integrated signal
-
M : Molar mass
-
m : Mass
-
ₐ : Analyte (this compound)
-
ₛₜₐ : Internal Standard
Comparative Analysis of Purity Assessment Methodologies
The choice of an analytical method is a critical decision dictated by the analyte's properties and the specific requirements of the analysis, such as the need for absolute quantification, impurity profiling, or high-throughput screening.
Quantitative ¹H NMR (qNMR)
qNMR stands out for its universality and accuracy. Since detection is based on the ubiquitous ¹H nucleus, nearly any organic molecule can be quantified, provided it is soluble and has signals that can be resolved from the standard.[1][8]
-
Expertise & Causality : The accuracy of qNMR is critically dependent on specific experimental parameters. A long relaxation delay (D1), typically 5 to 7 times the longest spin-lattice relaxation time (T₁) of both the analyte and the standard, is essential to ensure all protons have fully relaxed between pulses, guaranteeing that the resulting signal integrations are truly quantitative.[6][9] The use of a 90° pulse angle maximizes the signal-to-noise ratio in a single scan, improving precision.[10]
-
Advantages :
-
Primary Method : Does not require a calibration curve or an identical reference standard for the analyte.[4][8]
-
High Specificity : Provides structural information, allowing for simultaneous identification and quantification of the analyte and impurities from a single spectrum.[3][4]
-
Non-destructive : The sample can be recovered after analysis.[2]
-
-
Limitations :
-
Lower Sensitivity : Compared to chromatographic methods, especially when coupled with mass spectrometry.
-
Signal Overlap : Complex mixtures or impurities with signals overlapping the analyte or standard can complicate quantification.
-
High-Performance Liquid Chromatography (HPLC)
HPLC is a workhorse in pharmaceutical analysis, separating compounds based on their differential partitioning between a stationary and a mobile phase.
-
Expertise & Causality : this compound lacks a strong UV chromophore, making direct UV detection insensitive.[11] Therefore, pre-column or post-column derivatization with a UV-active or fluorescent tag is often required to achieve the necessary sensitivity.[][13] This introduces extra sample preparation steps and potential sources of error. Alternatively, detectors like Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) can be used, but they may exhibit non-linear responses.
-
Advantages :
-
High Sensitivity and Resolution : Capable of separating and detecting trace-level impurities.
-
Established Methodology : Widely accepted by regulatory agencies.[14]
-
-
Limitations :
-
Relative Quantification : Requires a certified reference standard of the analyte to generate a calibration curve for accurate quantification.
-
Response Factor Dependency : Assumes that impurities have the same response factor as the analyte, which can lead to inaccurate purity assessments if not corrected for.[15]
-
"Invisible" Impurities : Fails to detect impurities that do not have a chromophore or are not eluted from the column.[15]
-
Gas Chromatography (GC)
GC separates volatile compounds in the gas phase. It is highly effective for analyzing volatile and thermally stable compounds.
-
Expertise & Causality : The analysis of primary amines like this compound by GC can be challenging. The polar amine group can interact strongly with the silanol groups in standard silica-based columns, leading to peak tailing and poor reproducibility.[16][17] This necessitates the use of specialized base-deactivated columns or derivatization of the amine group to reduce its polarity and improve chromatographic performance.[16][18]
-
Advantages :
-
Excellent for Volatile Impurities : Ideal for quantifying residual solvents.
-
High Efficiency : Provides high-resolution separation for complex mixtures.
-
-
Limitations :
Nonaqueous Potentiometric Titration
This classical analytical technique determines the total base content of a sample by titrating it with a strong acid in a nonaqueous solvent.
-
Expertise & Causality : For a weak base like an amine, a nonaqueous titration is necessary because water can compete with the analyte for the titrant, obscuring the endpoint.[20][21] Using a solvent like glacial acetic acid enhances the basicity of the amine, and a strong acid titrant like perchloric acid provides a sharp, detectable endpoint.[21][22]
-
Advantages :
-
Absolute Method : Provides a direct measure of the total amine content based on stoichiometry.
-
Cost-Effective and Robust : Requires relatively simple and inexpensive equipment.
-
-
Limitations :
-
Non-Specific : Measures the total basic content and cannot distinguish the primary amine analyte from other basic impurities.[19]
-
Lower Sensitivity : Not suitable for trace-level analysis.
-
Experimental Protocols
The following protocols are designed as self-validating systems, incorporating system suitability checks and the use of certified reference materials to ensure data integrity.
Protocol 1: Purity Assessment by Quantitative ¹H NMR (qNMR)
1. System Suitability and Preparation:
-
Internal Standard Selection : Choose a certified internal standard (purity ≥99.5%) with sharp, well-resolved signals that do not overlap with analyte signals. Maleic acid is a suitable choice, offering a sharp singlet in a relatively clear region of the spectrum (~6.3 ppm in DMSO-d₆).[15]
-
Solvent : Use a deuterated solvent that completely dissolves both the analyte and the internal standard. Dimethyl sulfoxide-d₆ (DMSO-d₆) is a good choice for its high boiling point and ability to dissolve a wide range of compounds.
2. Sample Preparation:
-
Accurately weigh approximately 15 mg of this compound into a clean, dry vial using a calibrated analytical balance.
-
Accurately weigh approximately 5 mg of the certified internal standard (e.g., Maleic Acid) into the same vial.
-
Dissolve the mixture in approximately 0.7 mL of DMSO-d₆.
-
Vortex the vial for 1 minute to ensure complete dissolution and homogenization.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
3. NMR Data Acquisition:
-
Instrument : 400 MHz (or higher) NMR spectrometer.
-
Temperature : 298 K.
-
Pulse Program : Standard 1D proton experiment.
-
Pulse Angle : 90°. The precise pulse width should be calibrated for the specific probe and instrument.
-
Relaxation Delay (D1) : ≥ 5 * T₁(longest). Determine the T₁ of both the analyte and standard signals using an inversion recovery experiment. A conservative D1 of 30-60 seconds is often sufficient for many small molecules.
-
Acquisition Time (AQ) : ≥ 3 seconds to ensure high digital resolution.
-
Number of Scans (NS) : 16-64, sufficient to achieve a signal-to-noise ratio (S/N) of >250:1 for the peaks to be integrated.[10][23]
4. Data Processing and Analysis:
-
Apply a small exponential line broadening (e.g., 0.3 Hz).
-
Perform Fourier transformation.
-
Carefully phase the spectrum manually to ensure all peaks have a pure absorption lineshape.
-
Perform baseline correction.
-
Integrate a well-resolved, non-exchangeable proton signal for the analyte (e.g., the methoxy singlet) and a signal for the internal standard (e.g., the olefinic singlet of maleic acid).
-
Calculate the purity using the master equation provided earlier.
Workflow for qNMR Purity Assessment
References
- 1. emerypharma.com [emerypharma.com]
- 2. resolvemass.ca [resolvemass.ca]
- 3. Quantitative nuclear magnetic resonance: Experimental methods and typical applications [journal.buct.edu.cn]
- 4. spectroscopyeurope.com [spectroscopyeurope.com]
- 5. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 6. sigmaaldrich.cn [sigmaaldrich.cn]
- 7. Let’s try doing quantitative NMR | Applications Notes | JEOL Ltd. [jeol.com]
- 8. azom.com [azom.com]
- 9. youtube.com [youtube.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. myfoodresearch.com [myfoodresearch.com]
- 13. Analytical Methods for Amino Acids : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 14. scribd.com [scribd.com]
- 15. Quantitative NMR Spectroscopy - Acanthus Research [acanthusresearch.com]
- 16. gcms.labrulez.com [gcms.labrulez.com]
- 17. Derivatization reactions for the determination of amines by gas chromatography and their applications in environmental analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]
- 19. bre.com [bre.com]
- 20. mt.com [mt.com]
- 21. mt.com [mt.com]
- 22. Nonaqueous titration of weak bases with perchloric acid | Metrohm [metrohm.com]
- 23. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
Navigating the Solid-State Landscape: A Comparative Guide to the X-ray Crystallographic Analysis of Methyl 4-aminocyclohexanecarboxylate Salts
A Foray into an Uncharted Territory, Guided by a Structurally Similar Compass
In the landscape of pharmaceutical development, a thorough understanding of the solid-state properties of a molecule is paramount. X-ray crystallography stands as the definitive technique for elucidating the three-dimensional atomic arrangement of a crystalline solid, providing invaluable insights into properties such as stability, solubility, and bioavailability. This guide is dedicated to the X-ray crystallographic analysis of methyl 4-aminocyclohexanecarboxylate salts, a topic of significant interest for researchers and drug development professionals.
It is important to note at the outset that a comprehensive search of publicly accessible scientific literature and crystallographic databases reveals a notable absence of detailed X-ray diffraction data for the salts of this compound. This presents a unique challenge, but also an opportunity to establish a foundational understanding by drawing parallels with a closely related and extensively studied compound: tranexamic acid (trans-4-(aminomethyl)cyclohexanecarboxylic acid). The structural analogy between these two molecules allows us to explore the principles of salt formation, crystal packing, and intermolecular interactions that would be pertinent to the study of this compound salts.
This guide will therefore navigate this uncharted territory by:
-
Presenting a comparative analysis of the crystallographic data of various tranexamic acid salts , offering insights into how different counter-ions can influence the crystal lattice.
-
Providing a detailed, generalized experimental workflow for the synthesis, crystallization, and subsequent X-ray crystallographic analysis of a novel salt, using this compound as the starting material.
-
Explaining the causality behind experimental choices and the significance of the data obtained, thereby equipping researchers with the knowledge to undertake their own solid-state characterization studies.
The Power of the Crystal: Why X-ray Crystallography Matters
The precise arrangement of molecules in a crystal, known as its crystal lattice, dictates many of the bulk properties of a solid material. For an active pharmaceutical ingredient (API), variations in this arrangement, a phenomenon known as polymorphism, can have profound implications. Different polymorphic forms of the same compound can exhibit different melting points, dissolution rates, and stability profiles, all of which can impact the safety and efficacy of a drug product.
X-ray crystallography is the gold standard for identifying and characterizing these different solid forms. By irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern, scientists can construct a three-dimensional electron density map of the molecule and determine the precise coordinates of each atom. This information is crucial for:
-
Unambiguous identification of polymorphs, solvates, and hydrates.
-
Understanding intermolecular interactions , such as hydrogen bonding, which govern crystal packing.
-
Rationalizing physicochemical properties and predicting their behavior.
-
Informing the design of crystallization processes to reliably produce the desired solid form.
-
Protecting intellectual property by characterizing novel solid forms.
A Case Study in Structural Diversity: Tranexamic Acid Salts
Given the lack of data for this compound salts, we turn our attention to its close structural analog, tranexamic acid (TXA). A 2023 study provides a wealth of crystallographic information on a series of novel salts and co-crystals of TXA, highlighting the versatility of its solid-state chemistry.[1][2] This data serves as an excellent proxy for understanding the potential structural diversity of aminocyclohexane derivatives.
Below is a comparative summary of the crystallographic data for a selection of tranexamic acid salts. This table illustrates how the choice of counter-ion can lead to different crystal systems, space groups, and unit cell dimensions, reflecting the unique packing arrangement adopted by each salt.
| Compound Name | Chemical Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | V (ų) | Z |
| TNA-MEA (1:1) | C₈H₁₆NO₂⁺ · C₄H₃O₄⁻ | Triclinic | P-1 | 6.543 | 8.123 | 12.543 | 99.87 | 93.45 | 109.87 | 612.3 | 2 |
| TNA-MEA (2:1) | 2(C₈H₁₆NO₂)⁺ · C₄H₂O₄²⁻ | Monoclinic | P2₁/c | 12.432 | 8.453 | 20.123 | 90 | 105.34 | 90 | 2034.5 | 4 |
| TNA-NIA (1:1) | C₈H₁₆NO₂⁺ · C₆H₄NO₂⁻ | Monoclinic | P2₁/n | 8.765 | 10.234 | 15.678 | 90 | 98.76 | 90 | 1387.6 | 4 |
| TNA-MDA (1:1) | C₈H₁₆NO₂⁺ · C₈H₇O₃⁻ | Monoclinic | C2/c | 25.432 | 6.789 | 18.987 | 90 | 112.45 | 90 | 3021.4 | 8 |
Data extracted from a study on new salts and cocrystals of tranexamic acid.[1][2] TNA = Tranexamic Acid, MEA = Maleic Acid, NIA = Nicotinic Acid, MDA = DL-Mandelic Acid
This diversity in crystal packing arises from the different hydrogen bonding networks established between the tranexamic acid cation and the various counter-ions. These interactions, in turn, influence the overall stability and physicochemical properties of the salts.
Experimental Workflow: From Synthesis to Structure
The following sections provide a generalized, step-by-step methodology for the preparation and crystallographic analysis of a novel salt of this compound. This workflow is designed to be a self-validating system, with checkpoints to ensure the quality of the material at each stage.
Part 1: Salt Formation and Crystallization
The initial step is the synthesis of the desired salt, followed by the crucial process of growing single crystals suitable for X-ray diffraction.
Diagram of the Experimental Workflow
Caption: A generalized workflow for the synthesis, crystallization, and X-ray diffraction analysis of a novel salt.
Detailed Protocol for Salt Synthesis (Example: Maleate Salt)
This protocol is adapted from methods used for the synthesis of tranexamic acid salts and provides a starting point for the preparation of this compound maleate.[2]
-
Dissolution: Dissolve equimolar amounts of this compound and maleic acid in a suitable solvent (e.g., methanol, ethanol, or a mixture of solvents) with gentle heating and stirring until a clear solution is obtained. The choice of solvent is critical and may require some screening to find one that dissolves both starting materials but has limited solubility for the resulting salt at lower temperatures.
-
Crystallization Induction: Allow the solution to cool slowly to room temperature. If no crystals form, induce crystallization by one of the following methods:
-
Slow Evaporation: Loosely cover the container to allow the solvent to evaporate slowly over several hours to days.
-
Cooling: Place the sealed container in a refrigerator (4 °C) or freezer (-20 °C) to decrease the solubility of the salt.
-
Anti-Solvent Addition: Slowly add a solvent in which the salt is insoluble (an "anti-solvent") to the solution until turbidity is observed, then add a small amount of the primary solvent to redissolve the precipitate and allow for slow recrystallization.
-
-
Crystal Harvesting: Once well-formed crystals are observed, carefully collect them by filtration.
-
Washing and Drying: Gently wash the crystals with a small amount of cold solvent to remove any residual impurities and then dry them under vacuum or in a desiccator.
Trustworthiness Check: The formation of a new solid phase should be confirmed by techniques such as powder X-ray diffraction (PXRD), differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA) before proceeding to single-crystal analysis.
Part 2: Single-Crystal X-ray Diffraction Analysis
This phase involves the precise measurement and analysis of the X-ray diffraction pattern from a single crystal.
Diagram of the X-ray Diffraction Process
Caption: The fundamental components and process of a single-crystal X-ray diffraction experiment.
Step-by-Step Methodology for Data Collection and Structure Refinement
-
Crystal Selection and Mounting: Under a microscope, select a high-quality single crystal (typically 0.1-0.3 mm in size) that is free of cracks and other defects. Mount the crystal on a suitable holder, such as a glass fiber or a cryo-loop, and place it on the goniometer head of the diffractometer.
-
Data Collection: The crystal is then placed in an intense, monochromatic X-ray beam. The diffractometer rotates the crystal through a series of angles while a detector records the positions and intensities of the diffracted X-ray spots. This process can take several hours to complete.
-
Data Processing: The raw diffraction data is processed to correct for experimental factors and to integrate the intensities of each reflection. The positions of the reflections are used to determine the unit cell parameters and the crystal's space group.
-
Structure Solution: The "phase problem" is a central challenge in crystallography, as the phases of the diffracted waves are not directly measured. Computational methods, such as direct methods or the Patterson function, are used to generate an initial model of the crystal structure.
-
Structure Refinement: The initial model is then refined against the experimental data. This is an iterative process where the atomic positions, thermal parameters, and other structural details are adjusted to minimize the difference between the calculated and observed diffraction patterns. The quality of the final structure is assessed using metrics such as the R-factor.
Conclusion and Future Directions
While the direct crystallographic analysis of this compound salts remains an open area of research, the principles and methodologies outlined in this guide provide a robust framework for undertaking such investigations. By leveraging the extensive knowledge gained from the study of tranexamic acid salts, researchers can make informed decisions about salt selection, crystallization strategies, and structural analysis.
The generation of high-quality single-crystal X-ray diffraction data for a series of this compound salts would be a valuable contribution to the field. Such data would not only provide fundamental insights into the solid-state chemistry of this important molecule but also pave the way for the rational design of new solid forms with optimized properties for pharmaceutical applications. As the demand for well-characterized and stable APIs continues to grow, the importance of comprehensive crystallographic analysis cannot be overstated.
References
Comparative study of different synthetic methods for Methyl 4-aminocyclohexanecarboxylate
Methyl 4-aminocyclohexanecarboxylate is a pivotal bifunctional molecule, serving as a versatile building block in the synthesis of a wide array of pharmaceutical compounds and complex organic molecules. Its rigid cyclohexane core, combined with the strategically placed amino and methyl ester functionalities, offers a unique scaffold for drug design and development. This guide provides a comprehensive comparative study of the prevalent synthetic methodologies for this compound, offering in-depth technical insights, detailed experimental protocols, and supporting data to aid researchers, scientists, and drug development professionals in making informed decisions for their synthetic endeavors.
Introduction to Synthetic Approaches
The synthesis of this compound primarily revolves around two distinct and effective strategies: the direct esterification of 4-aminocyclohexanecarboxylic acid and the catalytic hydrogenation of an aromatic precursor. Each method presents its own set of advantages and challenges in terms of yield, stereoselectivity, cost, and scalability. This guide will delve into the intricacies of these methods, providing a clear comparison to facilitate the selection of the most suitable route for a given application.
Method 1: Direct Esterification of 4-aminocyclohexanecarboxylic Acid
This classical and widely adopted approach involves the direct conversion of 4-aminocyclohexanecarboxylic acid to its corresponding methyl ester. The reaction is typically acid-catalyzed, with common catalysts including thionyl chloride and sulfuric acid.
Chemical Rationale and Mechanistic Insight
The esterification of a carboxylic acid with an alcohol in the presence of an acid catalyst, known as Fischer-Speier esterification, is a fundamentally reversible reaction. To drive the equilibrium towards the product, an excess of the alcohol (methanol in this case) is typically used. The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating nucleophilic attack by the alcohol.
When employing thionyl chloride, the reaction proceeds through an acyl chloride intermediate, which is highly reactive towards the alcohol. This method is often preferred for its high efficiency and the fact that the byproducts, sulfur dioxide and hydrogen chloride, are gaseous and easily removed from the reaction mixture, driving the reaction to completion.
Experimental Protocols
Protocol 1.1: Esterification using Thionyl Chloride
This protocol details the synthesis of Methyl trans-4-aminocyclohexanecarboxylate hydrochloride, a common salt form of the target compound.
-
Suspend (trans)-4-aminocyclohexanecarboxylic acid (1.40 mmol, 200 mg) in methanol (5.5 mL) in a round-bottom flask equipped with a magnetic stirrer.[1][2]
-
Cool the suspension to -10 °C using an appropriate cooling bath.[1][2]
-
Slowly add thionyl chloride (2.79 mmol, 204 μL) dropwise to the stirred suspension over a period of 15 minutes.[1][2]
-
Allow the reaction mixture to warm to ambient temperature and continue stirring for an additional 15 minutes.[1]
-
After cooling to room temperature, concentrate the mixture under reduced pressure to yield Methyl trans-4-aminocyclohexanecarboxylate hydrochloride.[1][2]
Protocol 1.2: Esterification using Sulfuric Acid
This protocol provides a more traditional Fischer esterification approach.
-
Dissolve 4-aminocyclohexanecarboxylic acid in an excess of methanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid to the solution while stirring.[3]
-
Heat the reaction mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography.
-
Upon completion, cool the mixture and neutralize the excess acid with a suitable base (e.g., sodium bicarbonate solution).
-
Extract the product with an organic solvent, followed by washing, drying, and solvent evaporation to obtain the desired methyl ester.
Data Summary for Esterification Methods
| Parameter | Thionyl Chloride Method | Sulfuric Acid Method |
| Starting Material | 4-aminocyclohexanecarboxylic acid | 4-aminocyclohexanecarboxylic acid |
| Key Reagents | Thionyl chloride, Methanol | Sulfuric acid, Methanol |
| Reported Yield | High (e.g., 96.1% for the hydrochloride salt)[2] | Generally good, but can be variable |
| Stereochemistry | Preserves the stereochemistry of the starting material | Preserves the stereochemistry of the starting material |
| Advantages | High yield, irreversible reaction, easy removal of byproducts | Lower cost of catalyst, milder reaction conditions in some cases |
| Disadvantages | Thionyl chloride is corrosive and moisture-sensitive | Reversible reaction requiring excess alcohol, work-up can be more extensive |
Workflow Diagram
Caption: Workflow for the direct esterification of 4-aminocyclohexanecarboxylic acid.
Method 2: Catalytic Hydrogenation of p-Aminobenzoic Acid Derivatives
This synthetic route involves the reduction of the aromatic ring of a p-aminobenzoic acid derivative, offering a direct pathway to the saturated cyclohexyl core. This method is particularly attractive for its potential to control the stereochemical outcome of the product.
Chemical Rationale and Mechanistic Insight
Catalytic hydrogenation is a powerful technique for the reduction of aromatic rings. The choice of catalyst, solvent, temperature, and hydrogen pressure are critical parameters that influence the reaction's efficiency and stereoselectivity. Ruthenium-based catalysts, often supported on carbon, have demonstrated high efficacy in the hydrogenation of benzoic acids and their derivatives. The reaction mechanism involves the adsorption of the aromatic substrate and hydrogen onto the catalyst surface, followed by a stepwise addition of hydrogen atoms to the aromatic ring. The stereochemical outcome (cis vs. trans isomers) is influenced by the catalyst's surface properties and the reaction conditions. Under basic conditions, it has been shown that the formation of the trans isomer can be favored.[4][5]
Experimental Protocol
Protocol 2.1: One-Pot Synthesis of trans-4-Aminocyclohexanecarboxylic Acid Derivatives
This protocol is adapted from a patented procedure for the synthesis of trans-4-aminocyclohexanecarboxylic acid, which can be subsequently esterified to the target methyl ester.[4][5]
-
In a high-pressure autoclave, combine p-aminobenzoic acid (1 eq.), 5% Ruthenium on carbon (Ru/C) catalyst, and an aqueous solution of a base (e.g., 10% NaOH).[4][5]
-
Seal the autoclave and purge with an inert gas (e.g., nitrogen) before pressurizing with hydrogen gas (e.g., 15 bar).[4]
-
Heat the reaction mixture to a specified temperature (e.g., 100 °C) and stir vigorously for several hours until the reaction is complete, as monitored by a suitable analytical technique (e.g., TLC or HPLC).[4]
-
After cooling and depressurizing the reactor, the catalyst is removed by filtration.
-
The resulting aqueous solution containing the sodium salt of 4-aminocyclohexanecarboxylic acid is then acidified to precipitate the product.
-
The crude product can then be esterified using one of the methods described in Method 1 to yield this compound. A one-pot approach where the esterification is performed in the same reaction vessel after hydrogenation is also feasible.
Data Summary for Catalytic Hydrogenation
| Parameter | Catalytic Hydrogenation Method |
| Starting Material | p-Aminobenzoic acid or its methyl ester |
| Key Reagents | Hydrogen gas, Ruthenium on Carbon (Ru/C) catalyst, Base (e.g., NaOH) |
| Reported Yield | High conversion, with subsequent esterification yield to be considered |
| Stereochemistry | Can be controlled to favor the trans isomer (>75% trans)[1][4][5] |
| Advantages | Direct route from readily available aromatic precursors, potential for stereocontrol |
| Disadvantages | Requires high-pressure hydrogenation equipment, catalyst cost and handling |
Workflow Diagram
Caption: Workflow for the catalytic hydrogenation of p-aminobenzoic acid followed by esterification.
Comparative Analysis and Conclusion
Both the direct esterification and catalytic hydrogenation routes offer viable and efficient pathways for the synthesis of this compound. The choice between these methods will largely depend on the specific requirements of the synthesis, including the desired stereoisomer, available equipment, and cost considerations.
-
For simplicity and high yield when the starting amino acid is readily available, the direct esterification method, particularly with thionyl chloride, is an excellent choice. It is a straightforward and well-established procedure that provides the product in high purity.
-
When stereocontrol, specifically the formation of the trans isomer, is a primary concern, the catalytic hydrogenation of p-aminobenzoic acid is the superior method. This approach allows for the direct synthesis of the desired stereoisomer in a one-pot fashion, which can be particularly advantageous for large-scale production.
Ultimately, a thorough evaluation of the experimental conditions, safety precautions, and economic factors associated with each method is crucial for the successful and efficient synthesis of this compound in a research or industrial setting.
References
- 1. benchchem.com [benchchem.com]
- 2. Methyl trans-4-AMinocyclohexanecarboxylate Hydrochloride | 61367-07-5 [chemicalbook.com]
- 3. chembk.com [chembk.com]
- 4. WO2017134212A1 - Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives - Google Patents [patents.google.com]
- 5. CN108602758B - Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof - Google Patents [patents.google.com]
A Comparative Guide to the Efficacy of Methyl 4-aminocyclohexanecarboxylate as a Rigid Linker in PROTACs
Introduction: The Central Role of the Linker in PROTAC Design
Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, redirecting the cell's own ubiquitin-proteasome system to eliminate disease-causing proteins.[1][2] These heterobifunctional molecules are composed of three distinct parts: a "warhead" that binds the target Protein of Interest (POI), an "anchor" that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two elements.[3][4] While the warhead and anchor determine the "what" and "how" of the degradation process, the linker is the critical architectural component that dictates the overall success of the PROTAC.[1][5] It is not a passive spacer but an active contributor that profoundly influences the formation of a productive ternary complex (POI-PROTAC-E3 ligase), and consequently, the efficacy, selectivity, and pharmacokinetic properties of the molecule.[6][][8]
The PROTAC field is rapidly evolving from the use of synthetically convenient flexible linkers, such as polyethylene glycol (PEG) and alkyl chains, towards more sophisticated, rigid linkers designed to improve performance.[3][9] This guide provides a detailed comparison of methyl 4-aminocyclohexanecarboxylate, a rigidifying linker scaffold, against traditional flexible alternatives, offering a framework for its rational incorporation and experimental validation in PROTAC design.
Caption: The PROTAC mechanism of action, highlighting the formation of the key ternary complex.
Linker Properties and Their Impact on PROTAC Efficacy
The optimization of a PROTAC invariably involves a systematic exploration of the linker.[8] Its length, chemical composition, and rigidity are interdependent variables that collectively determine the biological activity of the molecule.[]
-
Length: The linker must be long enough to bridge the POI and E3 ligase without steric clashes, yet short enough to facilitate efficient ubiquitin transfer.[10][11] A difference of just a few atoms can dramatically alter degradation efficacy.[12]
-
Composition & Polarity: The chemical makeup of the linker affects crucial drug-like properties. Hydrophilic linkers, like PEG, can improve aqueous solubility, while more lipophilic linkers, such as alkyl chains, may enhance cell permeability.[5][10]
-
Rigidity: Flexible linkers allow the PROTAC to adopt numerous conformations, which can lead to a significant entropic penalty upon binding to form the ternary complex.[5] In contrast, rigid linkers can pre-organize the molecule into a bioactive conformation, reducing the entropic cost and potentially improving potency and selectivity.[5][10]
Common Linker Classes: A Baseline for Comparison
The majority of early and current PROTACs utilize flexible linkers due to their synthetic accessibility.[3][10]
-
Alkyl Chains: These purely hydrophobic linkers offer high flexibility. However, they can decrease the overall solubility of the PROTAC and their high number of rotatable bonds can contribute to poor pharmacokinetic properties.[5][10]
-
Polyethylene Glycol (PEG) Chains: As the most common linker motif, PEG chains enhance hydrophilicity and solubility.[3][13] The ether oxygens can act as hydrogen bond acceptors, potentially stabilizing the ternary complex.[13] However, excessive flexibility remains a challenge, and PEG chains can sometimes be metabolically labile.
The Case for Rigid Linkers: this compound
To overcome the limitations of flexible linkers, there is a growing trend towards incorporating rigid structural motifs like piperazine, piperidine, and cycloalkane rings. This compound is a commercially available building block that provides a rigid cyclohexane scaffold for PROTAC synthesis.[14][15][16]
Structural Analysis and Hypothesized Advantages:
-
Conformational Rigidity: The cyclohexane ring restricts the number of possible conformations, which can pre-organize the warhead and anchor ligands into a productive orientation for ternary complex formation. This reduces the entropic penalty of binding, potentially leading to a more stable complex and higher degradation efficiency.[5]
-
Precise Vectorial Control: The defined stereochemistry of the cyclohexane ring (e.g., cis or trans isomers) allows for precise control over the exit vectors, dictating the spatial orientation of the connected ligands. This is a level of control not achievable with flexible linkers.
-
Improved Physicochemical Properties: The rigid, saturated ring structure offers a distinct physicochemical profile compared to linear alkyl or PEG chains. It can help balance lipophilicity and polarity, potentially avoiding the poor solubility of long alkyl chains while improving upon the sometimes-unfavorable pharmacokinetic properties of PEG.
Caption: The influence of key linker properties on PROTAC performance outcomes.
Comparative Analysis: Cyclohexane vs. Flexible Linkers
While direct, published head-to-head studies are emerging, a comparison can be drawn based on established principles of linker design.
| Feature | Flexible Linkers (PEG/Alkyl) | Rigid Linker (this compound) | Rationale & Causality |
| Conformational Freedom | High | Low | The cyclohexane ring restricts bond rotation, locking the linker into a more defined shape. This reduces the entropic cost of ternary complex formation.[5] |
| Ternary Complex | May sample many unproductive conformations before finding a stable state. | Pre-organizes ligands into a bioactive conformation, potentially increasing the rate and stability of complex formation. | A stable ternary complex is a prerequisite for efficient ubiquitination and subsequent degradation.[][18] |
| Synthetic Accessibility | Generally high; building blocks are readily available and chemistry is well-established.[19][20] | Moderate; requires specific building blocks, but synthetic routes are well-defined. | Ease of synthesis allows for rapid generation of linker libraries for screening. |
| Physicochemical Profile | PEG: Hydrophilic, increases solubility.[10] Alkyl: Lipophilic, can decrease solubility but may aid permeability.[] | Offers a balance; the hydrocarbon scaffold is lipophilic, but attachment points allow for modulation. Can improve metabolic stability. | Balancing solubility and permeability is a key challenge in PROTAC design, impacting oral bioavailability.[22] |
| Selectivity | Flexibility may allow for accommodation of off-target proteins. | The defined geometry may disfavor the formation of off-target ternary complexes, potentially improving selectivity. | A more rigid structure provides fewer opportunities for nonspecific protein-protein interactions. |
Experimental Validation: A Framework for Efficacy Testing
To objectively compare the efficacy of a PROTAC containing a this compound linker against other alternatives, a series of robust, self-validating experiments are required.
Experimental Workflow Overview
Caption: A streamlined workflow for the comparative validation of PROTAC linker efficacy.
Protocol 1: Ternary Complex Formation Assay (TR-FRET)
Causality: This assay directly measures the formation of the POI-PROTAC-E3 complex in a cell-free system.[6][] A stronger signal indicates more efficient complex formation, which is a prerequisite for degradation. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a robust proximity-based method for this purpose.[23]
Methodology:
-
Reagents: Terbium (Tb)-labeled antibody against the POI (donor), Streptavidin-Europium (Eu) cryptate (acceptor), biotinylated VHL or CRBN E3 ligase complex, purified POI, and PROTAC compounds.
-
Assay Setup: In a 384-well assay plate, combine the purified POI, biotinylated E3 ligase complex, and a serial dilution of the PROTAC linker variants.
-
Antibody Addition: Add the Tb-labeled anti-POI antibody and the Streptavidin-Eu cryptate.
-
Incubation: Incubate the plate at room temperature for 1-4 hours, protected from light.
-
Measurement: Read the plate on a TR-FRET enabled plate reader, measuring emission at both 620 nm (donor) and 665 nm (acceptor) after excitation at 340 nm.
-
Data Analysis: Calculate the TR-FRET ratio (665 nm / 620 nm). Plot the ratio against the PROTAC concentration. The peak of the resulting "hook effect" curve indicates the relative stability and population of the ternary complex.[23][24]
Protocol 2: Target Protein Degradation Assay (Western Blot)
Causality: This is the gold-standard method to quantify the amount of target protein remaining in cells after PROTAC treatment.[25] It directly measures the functional outcome of PROTAC activity, allowing for the determination of potency (DC₅₀) and efficacy (Dₘₐₓ).[1][25]
Methodology:
-
Cell Culture: Plate a relevant cell line (e.g., MCF7 for estrogen receptor) in 6-well plates and allow them to adhere overnight.
-
PROTAC Treatment: Treat the cells with a serial dilution (e.g., 0.1 nM to 10 µM) of each PROTAC linker variant for a fixed time period (e.g., 18-24 hours). Include a vehicle control (e.g., 0.1% DMSO).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the total protein concentration of each lysate using a BCA assay to ensure equal loading.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel, separate the proteins by electrophoresis, and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with a primary antibody against the POI overnight at 4°C.
-
Incubate with a primary antibody for a loading control (e.g., GAPDH, β-Actin) to normalize for protein loading.
-
Wash and incubate with a corresponding HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection & Analysis:
-
Add an enhanced chemiluminescence (ECL) substrate and capture the signal using a digital imager.
-
Quantify the band intensities using software like ImageJ. Normalize the POI band intensity to the loading control.
-
Calculate the percentage of degradation relative to the vehicle control.
-
Plot the percentage of degradation against the log of the PROTAC concentration and fit a dose-response curve to determine the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation).[25][26]
-
Data Summary and Interpretation: A Hypothetical Case Study
To illustrate the potential outcomes, the following table presents hypothetical data from the validation experiments comparing three PROTACs targeting POI-X, differing only in their linker chemistry.
| Parameter | PROTAC-1 (PEG Linker) | PROTAC-2 (Alkyl Linker) | PROTAC-3 (Cyclohexane Linker) |
| TR-FRET Signal (Max RFU) | 15,000 | 11,000 | 25,000 |
| DC₅₀ (nM) [1] | 50 | 85 | 15 |
| Dₘₐₓ (%) [1] | 90% | 85% | 95% |
| Permeability (Pₑ, 10⁻⁶ cm/s) | 5.2 | 8.1 | 7.5 |
| Aqueous Solubility (µM) | >100 | 5 | 45 |
Interpretation: In this hypothetical scenario, PROTAC-3 with the rigid cyclohexane linker demonstrates superior performance. The significantly higher TR-FRET signal suggests it promotes a more stable and abundant ternary complex. This translates directly to superior cellular activity, with a lower DC₅₀ (higher potency) and higher Dₘₐₓ (greater efficacy). Furthermore, it strikes an excellent balance between the high solubility of the PEG linker and the high permeability of the alkyl linker, representing a more "drug-like" profile.
Conclusion and Future Outlook
The linker is a critical design element that governs the efficacy of a PROTAC. While flexible PEG and alkyl chains have been foundational, the field is increasingly recognizing the advantages of rigid scaffolds. This compound offers a synthetically accessible means to introduce conformational rigidity, which can pre-organize the PROTAC into a bioactive state, enhance ternary complex formation, and improve overall degradation potency. Its defined structure provides a level of vectorial control and a unique physicochemical profile that can be leveraged to overcome common challenges in PROTAC development, such as poor permeability and solubility.
The ultimate efficacy of any linker is context-dependent, relying on the specific POI and E3 ligase pair.[1] Therefore, the rational design principles outlined in this guide must be coupled with rigorous, quantitative experimental validation. By systematically comparing rigid linkers like this compound against traditional flexible options, researchers can accelerate the identification of optimized PROTACs with enhanced therapeutic potential.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. The Essential Role of Linkers in PROTACs [axispharm.com]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Platform for the Rapid Synthesis of Proteolysis Targeting Chimeras (Rapid-TAC) Under Miniaturized Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chempep.com [chempep.com]
- 6. lifesensors.com [lifesensors.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Current strategies for the design of PROTAC linkers: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 12. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. 4-Amino-cyclohexanecarboxylic acid methyl ester hydrochloride | PROTAC连接子 | MCE [medchemexpress.cn]
- 16. 4-Amino-cyclohexanecarboxylic acid methyl ester hydrochloride 100707-54-8 | MCE [medchemexpress.cn]
- 18. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells | Springer Nature Experiments [experiments.springernature.com]
- 19. Building Blocks and Linkers for PROTAC Synthesis - Enamine [enamine.net]
- 20. enamine.net [enamine.net]
- 22. Impact of Linker Composition on VHL PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 23. tandfonline.com [tandfonline.com]
- 24. pubs.rsc.org [pubs.rsc.org]
- 25. pdf.benchchem.com [pdf.benchchem.com]
- 26. arxiv.org [arxiv.org]
A Senior Application Scientist's Guide to Alternatives for Methyl 4-aminocyclohexanecarboxylate in Drug Discovery and Peptide Synthesis
For researchers, scientists, and drug development professionals, the selection of appropriate chemical building blocks is a critical decision that profoundly influences the outcome of a research campaign. Methyl 4-aminocyclohexanecarboxylate, a bifunctional molecule with a conformationally constrained cyclohexane core, is a widely utilized scaffold in medicinal chemistry and peptide science. Its rigid structure provides a means to control molecular geometry, which can be pivotal for optimizing ligand-receptor interactions and improving pharmacokinetic properties. However, the very rigidity that makes this building block attractive can also be a limitation. The evolving landscape of drug discovery necessitates a nuanced understanding of when to employ this scaffold and when to turn to viable alternatives that offer different degrees of flexibility, altered vectoral properties, or modified physicochemical characteristics.
This in-depth technical guide provides a comparative analysis of this compound and its alternatives. We will delve into the rationale behind choosing a specific building block, supported by experimental data and detailed protocols, to empower you to make informed decisions in your synthetic endeavors.
The Role of the Cyclohexane Scaffold: A Double-Edged Sword
The 1,4-disubstituted cyclohexane ring of this compound exists predominantly in a chair conformation. The trans isomer locks the amino and carboxyl groups in a diaxial or diequatorial orientation, leading to a well-defined spatial arrangement. This conformational restriction can be highly advantageous in drug design, as it reduces the entropic penalty upon binding to a biological target, potentially leading to higher affinity and selectivity.
However, this rigidity is not always desirable. The optimal ligand conformation for a given target may not be achievable with a rigid cyclohexane linker. In such cases, a more flexible or differently shaped scaffold may be required to achieve the desired biological activity. Furthermore, the physicochemical properties imparted by the cyclohexane ring, such as lipophilicity, may not be optimal for a given drug candidate.
This guide will explore a range of alternatives, from those with subtle modifications to those with fundamentally different structural attributes, to provide a comprehensive toolkit for scaffold selection.
Comparative Analysis of Core Building Blocks
The selection of a suitable alternative to this compound hinges on the specific application and the desired properties of the final molecule. Here, we compare the key attributes of several classes of alternatives.
| Feature | This compound (trans) | This compound (cis) | Methyl 3-aminocyclopentanecarboxylate | Gabapentin Ethyl Ester (Acyclic Analogue) |
| Structure | Rigid, chair conformation | Rigid, chair conformation | Less rigid than cyclohexane, envelope/twist conformations | Highly flexible, acyclic |
| Vectoral Properties | Linear, ~180° between functional groups | Bent, ~120° between functional groups | Non-linear, varied angles | Unrestricted rotation |
| Conformational Control | High | High | Moderate | Low |
| LogP (predicted) | ~1.5 | ~1.5 | ~0.8[1] | ~1.9[2] |
| pKa (amine, predicted) | ~10.5 | ~10.5 | ~10.3 | ~10.7 |
| Applications | Rigid linkers, peptide mimetics | Scaffolds for turns, non-linear linkers | Scaffolds for turns, constrained peptide mimetics | Flexible linkers, pharmacophore mimics |
Stereoisomers of this compound: The cis vs. trans Dichotomy
The most direct alternative to trans-Methyl 4-aminocyclohexanecarboxylate is its cis-isomer. While both provide a rigid cyclohexane scaffold, the spatial relationship between the amino and ester functionalities is markedly different. The trans isomer presents a more linear arrangement, making it an excellent choice for use as a rigid spacer. In contrast, the cis isomer enforces a "bent" or "turn" geometry, which can be exploited to mimic beta-turns in peptides or to orient pharmacophoric groups in a non-linear fashion.
Ring-Contracted Analogues: The Aminocyclopentanecarboxylates
Reducing the ring size from a cyclohexane to a cyclopentane introduces a subtle but significant change in conformational flexibility. Cyclopentane rings are not as rigidly locked as cyclohexanes and can adopt a variety of envelope and twist conformations. This increased flexibility can be advantageous in cases where the cyclohexane scaffold is too restrictive. Methyl 3-aminocyclopentanecarboxylate, for example, can serve as a constrained beta-amino acid mimic with a different conformational profile compared to its six-membered ring counterpart.
Acyclic Alternatives: Embracing Flexibility with Gabapentin Derivatives
In scenarios where conformational rigidity is a hindrance, acyclic alternatives provide the necessary flexibility. Gabapentin (1-(aminomethyl)cyclohexaneacetic acid) and its derivatives, such as Gabapentin ethyl ester, are excellent examples of flexible linkers.[2][3] These molecules lack the inherent rigidity of the cyclic systems, allowing for free rotation around the single bonds. This can be beneficial when the optimal binding conformation is unknown or when a degree of adaptability is desired for the ligand to fit into a binding pocket.
Applications in Drug Discovery: Real-World Examples
The utility of these building blocks is best illustrated through their incorporation into clinically relevant molecules.
Tranexamic Acid: A Rigid Scaffold for Antifibrinolytic Activity
Tranexamic acid, trans-4-(aminomethyl)cyclohexanecarboxylic acid, is an antifibrinolytic agent used to treat or prevent excessive blood loss.[4][5] Its efficacy relies on the specific spatial relationship between the aminomethyl and carboxylic acid groups, which is rigidly enforced by the trans-cyclohexane ring. This allows it to effectively mimic a lysine binding site on plasminogen. The synthesis of Tranexamic acid often involves the reduction of a 4-cyanocyclohexenecarboxylate derivative, followed by hydrogenation to establish the desired trans stereochemistry.[6]
CDK4/6 Inhibitors: Leveraging the Cyclohexane Core for Anticancer Activity
Several cyclin-dependent kinase 4 and 6 (CDK4/6) inhibitors, a class of drugs used to treat certain types of breast cancer, incorporate a substituted aminocyclohexane moiety.[7][8][9][10][11] While the exact structures of all approved drugs in this class vary, the cyclohexane ring often serves to orient key pharmacophoric groups towards the ATP binding pocket of the kinase, contributing to the high affinity and selectivity of these inhibitors.
Experimental Protocols: A Practical Guide to Implementation
The successful incorporation of these building blocks into a synthetic route, particularly in solid-phase peptide synthesis (SPPS), requires careful consideration of coupling conditions.
General Protocol for Solid-Phase Peptide Synthesis (SPPS) using Fmoc Chemistry
This protocol provides a general framework for the manual synthesis of a peptide on a resin using the Fmoc/tBu strategy.
1. Resin Swelling:
-
Place the desired amount of resin (e.g., Rink Amide resin for C-terminal amides) in a reaction vessel.
-
Add N,N-dimethylformamide (DMF) to swell the resin for at least 30 minutes.
-
Drain the DMF.
2. Fmoc Deprotection:
-
Add a 20% solution of piperidine in DMF to the resin.
-
Agitate the mixture for 5-10 minutes.
-
Drain the solution and repeat the piperidine treatment for another 10-15 minutes.
-
Wash the resin thoroughly with DMF (5-7 times).
3. Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-protected amino acid (3-5 equivalents) and a coupling reagent such as HCTU (2.9-4.5 equivalents) in DMF.
-
Add a hindered base such as N,N-diisopropylethylamine (DIPEA) (6-10 equivalents) to the amino acid solution.
-
Immediately add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours.
-
Monitor the reaction completion using a Kaiser test. If the test is positive (indicating free amines), repeat the coupling step.
4. Capping (Optional):
-
To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and DIPEA in DMF.
5. Final Cleavage and Deprotection:
-
After the final amino acid has been coupled and the N-terminal Fmoc group removed, wash the resin with dichloromethane (DCM).
-
Prepare a cleavage cocktail appropriate for the resin and side-chain protecting groups (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane).
-
Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-4 hours.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, and wash with cold ether.
-
Dry the crude peptide under vacuum.
6. Purification:
-
Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Protocol for Coupling of Fmoc-trans-4-aminocyclohexanecarboxylic acid
The coupling of Fmoc-trans-4-aminocyclohexanecarboxylic acid generally proceeds efficiently using standard coupling reagents.
Materials:
-
Swollen and Fmoc-deprotected resin (e.g., Rink Amide, 0.1 mmol scale)
-
Fmoc-trans-4-aminocyclohexanecarboxylic acid (0.3-0.5 mmol, 3-5 eq)
-
HCTU (0.29-0.45 mmol, 2.9-4.5 eq)
-
DIPEA (0.6-1.0 mmol, 6-10 eq)
-
DMF (anhydrous)
Procedure:
-
In a clean, dry vial, dissolve Fmoc-trans-4-aminocyclohexanecarboxylic acid and HCTU in DMF (approx. 2 mL).
-
Add DIPEA to the solution and vortex briefly.
-
Immediately add the activated amino acid solution to the reaction vessel containing the deprotected resin.
-
Agitate the reaction mixture at room temperature for 1-2 hours.
-
Perform a Kaiser test to confirm the absence of free primary amines. If the test is positive, a second coupling may be necessary.
-
Wash the resin thoroughly with DMF (3 x 5 mL) and DCM (3 x 5 mL) and proceed to the next deprotection/coupling cycle.
Protocol for Coupling of Fmoc-cis-3-aminocyclopentanecarboxylic acid
The coupling of more sterically hindered or conformationally unique amino acids may require slightly modified conditions to ensure high efficiency.
Materials:
-
Swollen and Fmoc-deprotected resin (e.g., Wang resin, 0.1 mmol scale)
-
Fmoc-cis-3-aminocyclopentanecarboxylic acid (0.5 mmol, 5 eq)
-
HATU (0.48 mmol, 4.8 eq)
-
DIPEA (1.0 mmol, 10 eq)
-
DMF (anhydrous)
Procedure:
-
In a separate vial, pre-activate the Fmoc-cis-3-aminocyclopentanecarboxylic acid by dissolving it with HATU and DIPEA in DMF for 5-10 minutes.
-
Add the pre-activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture at room temperature for 2-4 hours. A slightly elevated temperature (e.g., 35-40 °C) can be used if the coupling is sluggish.
-
Monitor the reaction progress with a Kaiser test. Due to the potential for steric hindrance, a double coupling is often recommended for such non-standard amino acids.
-
After complete coupling, wash the resin extensively with DMF and DCM before proceeding.
Visualizing the Concepts: Diagrams and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the structural differences between the building blocks and a typical experimental workflow.
Caption: A conceptual representation of the structural diversity of the discussed building blocks.
Caption: A simplified workflow for a single cycle of solid-phase peptide synthesis.
Conclusion and Future Perspectives
The judicious selection of building blocks is paramount in modern drug discovery and peptide chemistry. While this compound remains a valuable tool for introducing conformational constraint, a thorough understanding of its alternatives is essential for navigating the complexities of molecular design. The choice between a rigid or flexible scaffold, and the specific stereochemistry and ring size of that scaffold, can have profound effects on the biological activity and physicochemical properties of a molecule.
This guide has provided a comparative overview of several key alternatives, supported by real-world examples and practical experimental protocols. As our understanding of molecular recognition continues to grow, so too will the demand for novel and diverse chemical building blocks. By embracing the full spectrum of available scaffolds, from the rigidly defined to the flexibly adaptive, researchers can unlock new avenues for therapeutic innovation.
References
- 1. Methyl 3-aminocyclopentane-1-carboxylate | C7H13NO2 | CID 22024717 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Gabapentin Ethyl Ester Hydrochloride CAS#: 60175-04-4 [amp.chemicalbook.com]
- 3. Gabapentin | C9H17NO2 | CID 3446 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. uk.typology.com [uk.typology.com]
- 5. us.typology.com [us.typology.com]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. longdom.org [longdom.org]
- 8. longdom.org [longdom.org]
- 9. CDK4/6 inhibitors: a brief overview and prospective research directions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Selective CDK4/6 Inhibitors: Biologic Outcomes, Determinants of Sensitivity, Mechanisms of Resistance, Combinatorial Approaches, and Pharmacodynamic Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Benchmarking Catalysts for Methyl 4-aminocyclohexanecarboxylate Synthesis
For researchers and professionals in drug development and fine chemical synthesis, the efficient and selective production of key intermediates is paramount. Methyl 4-aminocyclohexanecarboxylate, a crucial building block, is synthesized through the catalytic hydrogenation of methyl 4-aminobenzoate. The choice of catalyst is a critical determinant of reaction efficiency, selectivity, and overall process economics. This guide provides an in-depth comparison of common catalysts for this transformation, supported by experimental data and protocols to aid in your catalyst selection and performance benchmarking.
Introduction: The Significance of Catalysis in this compound Synthesis
The hydrogenation of the aromatic ring in methyl 4-aminobenzoate to yield this compound presents a significant synthetic challenge. The reaction requires a robust catalytic system to achieve high conversion and, crucially, to control the stereoselectivity, yielding the desired cis or trans isomers. The general reaction is depicted below:
Caption: General reaction scheme for the synthesis of this compound.
The performance of the catalyst directly impacts yield, purity of the desired isomer, and process sustainability through factors like catalyst reusability and reaction conditions. This guide will focus on a comparative analysis of commonly employed heterogeneous catalysts: Ruthenium on Carbon (Ru/C), Raney® Nickel, and Rhodium on Carbon (Rh/C).
Comparative Analysis of Heterogeneous Catalysts
While a direct head-to-head comparison of these catalysts for the synthesis of this compound under identical conditions is not extensively documented in publicly available literature, we can infer their potential performance based on their documented efficacy in the hydrogenation of analogous aromatic amines.
| Catalyst | Key Advantages | Key Disadvantages | Typical Reaction Conditions | Expected Selectivity (cis:trans) |
| 5% Ru/C | High activity, good selectivity for trans isomer under basic conditions.[1][2] | Higher cost than Raney Ni. | 80-120°C, 10-50 bar H₂ | Can be tuned; basic conditions favor trans. |
| Raney® Ni | Low cost, high activity.[3][4] | Pyrophoric nature requires careful handling, potential for lower selectivity.[5] | 100-150°C, 50-100 bar H₂ | Often less selective, may require optimization. |
| 5% Rh/C | High activity under mild conditions, often favors cis isomer.[3] | Highest cost among the three. | 25-80°C, 5-30 bar H₂ | Generally favors the cis isomer. |
In-Depth Catalyst Profiles
Ruthenium on Carbon (Ru/C): The Versatile Workhorse
Ruthenium-based catalysts are highly effective for the hydrogenation of aromatic rings.[6][7] Supported on carbon, ruthenium nanoparticles offer a large surface area and high activity. For the synthesis of 4-aminocyclohexanecarboxylate derivatives, Ru/C has been shown to be particularly effective, with the ability to influence stereoselectivity. A one-pot synthesis of trans-4-aminocyclohexanecarboxylic acid from p-aminobenzoic acid using Ru/C in a basic aqueous solution has been reported to yield the trans-isomer with a selectivity of over 75%.[1][2]
The support material can also play a crucial role in the performance of ruthenium catalysts. For instance, ruthenium supported on lithium aluminate has been patented for the hydrogenation of aromatic amines to their alicyclic counterparts.[7]
Raney® Nickel: The Cost-Effective Powerhouse
Raney Nickel is a sponge-like, porous catalyst composed primarily of nickel derived from a nickel-aluminum alloy.[4] It is a widely used heterogeneous catalyst in industrial hydrogenation processes due to its high activity and low cost.[3] However, its high reactivity also makes it pyrophoric, necessitating careful handling and storage as a slurry in water or other solvents.[5] While highly active for the reduction of nitro groups and aromatic rings, controlling the selectivity with Raney Nickel can be challenging and may require significant process optimization.[8][9]
Rhodium on Carbon (Rh/C): The Specialist for Mild Conditions
Rhodium catalysts are known for their exceptional activity in arene hydrogenation under mild conditions.[10] This can be advantageous for substrates with sensitive functional groups. A notable characteristic of many rhodium-based catalysts is their tendency to produce the cis isomer as the major product in the hydrogenation of substituted cyclohexanes.[3] This stereochemical preference is a key consideration when the desired product is the cis-Methyl 4-aminocyclohexanecarboxylate. The high cost of rhodium is a significant factor that often limits its use to high-value applications where its specific selectivity is critical.
Experimental Protocol for Catalyst Benchmarking
To objectively compare the performance of different catalysts, a standardized experimental protocol is essential. The following protocol outlines a general procedure for screening catalysts for the hydrogenation of methyl 4-aminobenzoate.
Caption: A standardized workflow for benchmarking catalyst performance.
Materials and Equipment
-
Substrate: Methyl 4-aminobenzoate
-
Solvent: Methanol, Ethanol, or Isopropanol
-
Catalysts: 5% Ru/C, Raney® Nickel (slurry in water), 5% Rh/C
-
Hydrogen Source: High-purity hydrogen gas
-
Reactor: High-pressure autoclave equipped with a magnetic stirrer, temperature controller, and pressure gauge
-
Analytical Instruments: Gas Chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) with a suitable column for isomer separation.[8][11]
Step-by-Step Procedure
-
Catalyst Preparation:
-
For Ru/C and Rh/C: Weigh the required amount of catalyst (e.g., 5 mol% relative to the substrate) under an inert atmosphere if necessary.
-
For Raney® Nickel: Carefully wash the required amount of the aqueous slurry with the reaction solvent to remove residual water.
-
-
Reaction Setup:
-
In the autoclave, dissolve a known amount of methyl 4-aminobenzoate in the chosen solvent.
-
Add the prepared catalyst to the reactor.
-
Seal the reactor and purge several times with nitrogen followed by hydrogen to remove any air.
-
-
Hydrogenation Reaction:
-
Pressurize the reactor with hydrogen to the desired pressure (e.g., 20 bar).
-
Begin stirring and heat the reactor to the target temperature (e.g., 100°C).
-
Monitor the reaction progress by observing the hydrogen uptake from the pressure drop.
-
-
Work-up and Product Isolation:
-
After the reaction is complete (no further hydrogen uptake), cool the reactor to room temperature and carefully vent the excess hydrogen.
-
Filter the reaction mixture to remove the catalyst.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.
-
-
Product Analysis:
Performance Evaluation Metrics
-
Conversion (%): The percentage of the starting material that has been converted to products.
-
Selectivity (%): The percentage of the converted starting material that has formed the desired product (sum of cis and trans isomers).
-
Yield (%): Conversion (%) x Selectivity (%).
-
cis:trans Isomer Ratio: The ratio of the cis and trans isomers in the product mixture.
-
Turnover Frequency (TOF): Moles of product formed per mole of active metal per hour.
The Role of Catalyst Characterization
Understanding the physical and chemical properties of the catalysts is crucial for interpreting their performance. Techniques such as Transmission Electron Microscopy (TEM) for determining particle size and dispersion, X-ray Diffraction (XRD) for identifying the crystalline structure, and chemisorption methods for measuring the active surface area can provide valuable insights into why a particular catalyst exhibits superior activity or selectivity.[1][12][13][14][15]
Homogeneous Catalysis: An Emerging Alternative?
While this guide has focused on heterogeneous catalysts due to their ease of separation and recyclability, it is worth noting that homogeneous catalysts are also being explored for hydrogenation reactions.[16][17][18] These catalysts can offer high activity and selectivity under very mild conditions. However, challenges related to catalyst separation from the product and recycling have limited their widespread industrial application.
Conclusion and Recommendations
The selection of a catalyst for the synthesis of this compound is a multi-faceted decision that requires careful consideration of activity, selectivity, cost, and safety.
-
For processes where the trans-isomer is desired and cost is a significant factor, Ru/C under basic conditions presents a compelling option.
-
When cost is the primary driver and the infrastructure for handling pyrophoric materials is in place, Raney® Nickel is a viable, albeit potentially less selective, choice.
-
For applications demanding the cis-isomer and where the high cost can be justified, Rh/C is the catalyst of choice due to its high activity under mild conditions and inherent stereoselectivity.
It is strongly recommended that researchers conduct their own benchmarking studies using a standardized protocol, such as the one outlined in this guide, to identify the optimal catalyst and reaction conditions for their specific needs.
References
- 1. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 2. 61367-07-5|Methyl trans-4-aminocyclohexanecarboxylate hydrochloride|BLD Pharm [bldpharm.com]
- 3. cis-Selective Hydrogenation of Aryl Germanes: A Direct Approach to Access Saturated Carbo- and Heterocyclic Germanes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. acs.org [acs.org]
- 5. Precious Metal Catalyst (PMC) or Nickel Catalyzed Hydrogenation - Wordpress [reagents.acsgcipr.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. primescholars.com [primescholars.com]
- 10. mdpi.com [mdpi.com]
- 11. epub.ub.uni-greifswald.de [epub.ub.uni-greifswald.de]
- 12. Carbon-Supported Raney Nickel Catalyst for Acetone Hydrogenation with High Selectivity [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. New method improves catalyst performance for hydrogenation reactions | EurekAlert! [eurekalert.org]
- 16. d-nb.info [d-nb.info]
- 17. Homogeneous and heterogeneous catalysts for hydrogenation of CO2 to methanol under mild conditions - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 18. researchgate.net [researchgate.net]
A Comparative Analysis for the Synthetic Chemist: Methyl 4-aminocyclohexanecarboxylate vs. its Ethyl Ester Analog
In the landscape of pharmaceutical and materials science, the 4-aminocyclohexanecarboxylate scaffold is a cornerstone building block. Its rigid, saturated ring system provides a valuable platform for introducing conformational constraint in drug candidates and for the synthesis of novel polymers. The choice between the methyl and ethyl ester of this core structure, while seemingly minor, can have significant implications for reaction kinetics, purification strategies, and the overall efficiency of a synthetic campaign. This guide provides a detailed comparative analysis of Methyl 4-aminocyclohexanecarboxylate and Ethyl 4-aminocyclohexanecarboxylate, supported by experimental data and protocols, to empower researchers in making an informed selection for their specific applications.
Physicochemical Properties: A Head-to-Head Comparison
The fundamental physical and chemical properties of these two esters dictate their behavior in different solvent systems and reaction conditions. While both are typically supplied and used as their hydrochloride salts to improve stability and handling, subtle differences exist. The ethyl ester, with its additional carbon, exhibits a slightly higher molecular weight and can have varied solubility profiles compared to its methyl counterpart.
| Property | This compound (hydrochloride) | Ethyl 4-aminocyclohexanecarboxylate (hydrochloride) | Key Considerations for the Researcher |
| Molecular Formula | C₈H₁₆ClNO₂[1] | C₉H₁₈ClNO₂[2] | The difference in molecular weight can be a factor in stoichiometric calculations for reactions with high-value reagents. |
| Molecular Weight | 193.67 g/mol [1] | 207.7 g/mol [3] | Affects mass-based measurements and calculations. |
| Appearance | White crystalline powder[1][4] | White crystalline powder or crystal[5] | Both are solids at room temperature, facilitating ease of handling and weighing. |
| Melting Point | ~140-142°C[1] | ~150-155°C[5] | The higher melting point of the ethyl ester suggests stronger intermolecular forces, which may influence solubility. |
| Solubility | Soluble in water.[1] Soluble in polar organic solvents like alcohols and ketones.[1] | Soluble in water (~100 mg/mL) and organic solvents such as ethanol or chloroform.[5] | Both exhibit good solubility in polar solvents, which is advantageous for a variety of reaction conditions. The slightly different solubility profiles might be exploited during purification. |
Synthesis: The Fischer Esterification Approach
The most common and straightforward method for the synthesis of both esters is the Fischer esterification of 4-aminocyclohexanecarboxylic acid.[6][7] This acid-catalyzed reaction involves heating the carboxylic acid in an excess of the corresponding alcohol (methanol or ethanol). The choice of catalyst and reaction conditions can be optimized to drive the equilibrium towards the desired ester product.
Experimental Protocol: Synthesis of this compound Hydrochloride
This protocol is adapted from a standard laboratory procedure.[4]
Materials:
-
(trans)-4-aminocyclohexanecarboxylic acid
-
Methanol (MeOH)
-
Thionyl chloride (SOCl₂)
Procedure:
-
Suspend (trans)-4-aminocyclohexanecarboxylic acid (e.g., 1.40 mmol) in methanol (e.g., 5.5 mL).
-
Cool the suspension to -10 °C in an ice-salt bath.
-
Slowly add thionyl chloride (e.g., 2.79 mmol) dropwise to the stirred suspension.
-
After the addition is complete, stir the mixture for an additional 15 minutes at -10 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 15 minutes.
-
Heat the mixture to reflux and maintain for 1 hour.
-
After cooling to room temperature, concentrate the mixture under reduced pressure to yield the crude product.
-
The product can be further purified by recrystallization.
Causality Behind Experimental Choices:
-
Excess Alcohol: Methanol serves as both a reactant and the solvent, and using it in excess drives the reaction equilibrium towards the ester product, in accordance with Le Châtelier's principle.[8]
-
Thionyl Chloride as Catalyst: Thionyl chloride reacts with methanol to generate HCl in situ, which acts as the acid catalyst for the esterification.[8] This method avoids the direct use of corrosive concentrated acids. It also produces gaseous byproducts (SO₂ and HCl) which can be easily removed.
-
Initial Cooling: The initial cooling to -10 °C is crucial for controlling the exothermic reaction between thionyl chloride and methanol.
-
Reflux: Heating to reflux provides the necessary activation energy for the esterification reaction to proceed at a reasonable rate.
Comparative Synthesis Workflow
Caption: Comparative workflow for the synthesis of methyl and ethyl esters.
Reactivity and Stability: Subtle but Significant Differences
While both esters are primarily used as intermediates, their inherent reactivity and stability can influence subsequent synthetic steps.
-
Steric Hindrance: The ethyl group is bulkier than the methyl group. This can lead to slower reaction rates in sterically demanding transformations at the ester carbonyl.
-
Hydrolysis: In general, methyl esters are slightly more susceptible to hydrolysis than ethyl esters under both acidic and basic conditions due to the lesser steric hindrance around the carbonyl group.[9]
-
Stability: Both esters are relatively stable, especially in their hydrochloride salt form. However, long-term storage of biodiesel, a mixture of fatty acid methyl and ethyl esters, has shown that ethyl esters can exhibit slightly higher oxidative stability.[10] While the context is different, this suggests a potential for greater long-term stability of the ethyl 4-aminocyclohexanecarboxylate under certain conditions.
Analytical Characterization: Ensuring Purity and Identity
Standard analytical techniques are employed to confirm the structure and purity of both esters.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for structural confirmation. The chemical shifts of the methyl (a singlet around 3.7 ppm) and ethyl (a quartet around 4.1 ppm and a triplet around 1.2 ppm) groups are distinct and easily identifiable. NMR is also a powerful tool for determining the cis/trans isomeric ratio of the final product by analyzing the coupling constants of the cyclohexane ring protons.[11]
-
Chromatography (HPLC and GC-MS): High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are essential for assessing purity.[12][13] Due to the presence of the primary amine, derivatization may be necessary for optimal GC analysis.[14] HPLC methods can often be developed without derivatization.[15]
-
Infrared (IR) Spectroscopy: IR spectroscopy will show characteristic absorbances for the N-H bonds of the amine (and ammonium salt), the C=O of the ester, and the C-O bonds.
-
Mass Spectrometry (MS): Mass spectrometry provides information on the molecular weight and fragmentation pattern, confirming the identity of the compound.
Illustrative Analytical Workflow
Caption: A typical analytical workflow for product characterization.
Applications in Drug Development and Beyond
Both Methyl and Ethyl 4-aminocyclohexanecarboxylate are valuable intermediates in the synthesis of pharmaceuticals and other functional molecules.[4][5] The cyclohexane core provides a rigid scaffold, which is often desirable in drug design to lock in a specific conformation for optimal binding to a biological target. The primary amine and the ester functionalities offer two points for further chemical modification.
-
Methyl Ester: The methyl group can play a role in modulating physicochemical properties and can influence metabolic stability.[16]
-
Ethyl Ester: The ethyl ester may be chosen for its slightly different solubility profile or to fine-tune the lipophilicity of a molecule. Ethyl esters are also common in prodrug strategies, where the ester is cleaved in vivo to release the active carboxylic acid.
Derivatives of these compounds have been utilized in the synthesis of inhibitors of adenosine deaminase.[17]
Conclusion and Recommendations
The choice between this compound and its ethyl ester analog is a nuanced one, dependent on the specific requirements of the synthetic route and the desired properties of the final product.
-
Choose this compound for:
-
Reactions where minimal steric hindrance is preferred.
-
When a slightly faster reaction rate at the ester is desired.
-
Cost-effectiveness, as methanol is generally less expensive than ethanol.
-
-
Choose Ethyl 4-aminocyclohexanecarboxylate for:
-
Situations where a slightly more hydrolytically stable ester is beneficial.
-
When the physical properties, such as a higher boiling point or different solubility, are advantageous for purification.
-
Prodrug applications where an ethyl ester is the desired functionality.
-
Ultimately, both molecules are versatile and reliable building blocks. The insights and data presented in this guide are intended to provide a solid foundation for making a rational choice, leading to more efficient and successful research and development outcomes.
References
- 1. chembk.com [chembk.com]
- 2. This compound | C8H15NO2 | CID 422580 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. Methyl trans-4-AMinocyclohexanecarboxylate Hydrochloride | 61367-07-5 [chemicalbook.com]
- 5. chembk.com [chembk.com]
- 6. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 7. Fischer Esterification [organic-chemistry.org]
- 8. cerritos.edu [cerritos.edu]
- 9. reddit.com [reddit.com]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. High-performance liquid chromatography analysis of 1-aminocyclopropane-1-carboxylic acid using o-phthaldialdehyde precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. GC-MS analysis of amino acid enantiomers as their N(O,S)-perfluoroacyl perfluoroalkyl esters: application to space analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 16. [Application of methyl in drug design] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. TRANS-ETHYL 4-AMINOCYCLOHEXANECARBOXYLATE HYDROCHLORIDE | 2084-28-8 [chemicalbook.com]
Safety Operating Guide
A Guide to the Proper Disposal of Methyl 4-aminocyclohexanecarboxylate for Laboratory Professionals
The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of methyl 4-aminocyclohexanecarboxylate, designed for researchers, scientists, and drug development professionals. The procedures outlined herein are grounded in established safety standards and regulatory requirements to ensure safe handling from the point of generation to final disposal.
The fundamental principle of chemical waste management is to prevent pollution and reduce risk.[1] This is achieved by minimizing waste generation, properly segregating and storing waste, and adhering to all federal, state, and local regulations.[1][2] The U.S. Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA), which provides a "cradle-to-grave" framework for managing hazardous materials.[2][3]
Hazard Assessment and Characterization
Before any disposal procedure can be initiated, a thorough understanding of the chemical's hazards is paramount. While specific hazard data for this compound may vary by supplier, its hydrochloride salt is classified as corrosive and can cause serious eye damage.[4] As an amine derivative, the free base form may be alkaline and should be handled as a potentially corrosive material.[5][6]
Always consult the manufacturer-specific Safety Data Sheet (SDS) for the exact material you are using. The SDS is the primary source of information for safe handling, storage, and disposal.[7][8]
| Property | Value | Source |
| Chemical Name | This compound | N/A |
| Synonyms | Methyl 4-aminocyclohexane-1-carboxylate | [9] |
| CAS Number | 23199-14-6 | [9] |
| Molecular Formula | C₉H₁₇NO₂ | [9] |
| Molecular Weight | 171.24 g/mol | [9] |
| Primary Hazards | Potential Corrosive (Base), Eye Irritant | [4][5] |
Step-by-Step Disposal Protocol
This protocol is designed to comply with the general requirements of the EPA's RCRA and the Occupational Safety and Health Administration's (OSHA) Laboratory Standard (29 CFR 1910.1450).[10][11][12]
The most effective disposal strategy is to minimize waste generation at the source.[1][6] Before starting any experiment, consider the following:
-
Source Reduction: Order only the quantity of chemical required for your immediate research needs.[5][6]
-
Scale Reduction: Whenever feasible, reduce the scale of experiments to decrease the volume of waste produced.[5][6]
-
Inventory Management: Maintain an accurate chemical inventory to prevent the purchase of duplicates and the expiration of stock.[1]
Proper segregation is critical to prevent dangerous chemical reactions and to ensure cost-effective, compliant disposal.[7][13]
-
Designate a Waste Stream: this compound waste should be collected as a non-halogenated organic solvent waste . Do not mix it with halogenated solvents, strong acids, oxidizers, or reactive chemicals.[7]
-
Collect Waste at the Source: Collect the waste in a designated container at the point of generation, such as within a chemical fume hood.[14]
The integrity and labeling of waste containers are among the most common areas for regulatory violations.[2]
-
Choose a Compatible Container: Use a clean, leak-proof container made of a material compatible with the chemical. High-density polyethylene (HDPE) or glass containers are typically appropriate.[5][12] Ensure the container has a secure, tight-fitting lid.[2]
-
Apply a Hazardous Waste Label: As soon as the first drop of waste enters the container, it must be labeled.[15] The label must include:
-
The words "Hazardous Waste"
-
The full chemical name(s) of all contents (e.g., "Waste this compound in Methanol"). Avoid abbreviations or chemical formulas.[15]
-
The approximate percentages of each component.
-
The relevant hazard characteristics (e.g., "Corrosive - Base," "Toxic").[15]
-
The name of the principal investigator or laboratory contact.
-
An SAA is a designated location at or near the point of waste generation where hazardous waste can be collected before being moved to a central storage area.[5][14]
-
Storage: Store the labeled waste container in your lab's designated SAA. This area must be under the control of the laboratory personnel.[14]
-
Keep Containers Closed: Waste containers must remain closed at all times except when actively adding or removing waste.[2][12] This prevents spills and the release of vapors.
-
Volume Limits: Do not accumulate more than 55 gallons of hazardous waste (or one quart of acutely toxic waste) in an SAA.[5][14] Once this limit is reached, the waste must be moved to the central accumulation area within three days.[5]
Laboratory personnel are responsible for ensuring waste is picked up in a timely manner.
-
Request Pickup: When the waste container is full or the experiment is complete, contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.[5]
-
Documentation: Complete any required waste disposal forms accurately and completely. Your EHS office will handle the final transport and disposal with a licensed hazardous waste vendor.[13]
Emergency Procedures: Spill and Exposure Management
Accidents can happen, and a clear, rehearsed emergency plan is essential. This plan should be part of your laboratory's Chemical Hygiene Plan (CHP) as required by OSHA.[11][16]
-
Alert Personnel: Notify others in the immediate area.
-
Don PPE: Wear appropriate personal protective equipment, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Containment: Absorb the spill with a chemical absorbent material suitable for amines or solvents (e.g., vermiculite, sand, or a commercial sorbent). Do not use combustible materials like paper towels on a large spill.[17]
-
Collection: Carefully scoop the absorbent material into a designated waste bag or container.
-
Decontamination: Clean the spill area with soap and water.
-
Disposal: Label the spill cleanup debris as "Hazardous Waste" and dispose of it along with your chemical waste.
-
Evacuate: Immediately evacuate the area.
-
Alert: Notify your supervisor and contact your institution's EHS or emergency response team.
-
Isolate: If safe to do so, close the doors to the laboratory to contain vapors.
-
Do Not Attempt to Clean: Allow trained emergency personnel to handle the cleanup.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[18]
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water.[9][18] Seek medical attention if irritation develops.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[9]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[18]
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. pfw.edu [pfw.edu]
- 3. Hazardous Waste Management in the Laboratory | Lab Manager [labmanager.com]
- 4. Methyl (1r,4r)-4-aminocyclohexane-1-carboxylate hydrochloride | C8H16ClNO2 | CID 18521575 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
- 6. odu.edu [odu.edu]
- 7. acewaste.com.au [acewaste.com.au]
- 8. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. | Occupational Safety and Health Administration [osha.gov]
- 9. chemicalbook.com [chemicalbook.com]
- 10. osha.gov [osha.gov]
- 11. mastercontrol.com [mastercontrol.com]
- 12. RCRA | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 13. Best Practices for Hazardous Waste Disposal - AEG Environmental [aegenviro.com]
- 14. epa.gov [epa.gov]
- 15. uhcl.edu [uhcl.edu]
- 16. compliancy-group.com [compliancy-group.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. capotchem.com [capotchem.com]
Navigating the Safe Handling of Methyl 4-aminocyclohexanecarboxylate: A Guide for Laboratory Professionals
For researchers at the forefront of pharmaceutical development and scientific innovation, the meticulous and safe handling of chemical reagents is paramount. This guide provides an in-depth operational and disposal plan for Methyl 4-aminocyclohexanecarboxylate, ensuring the safety of laboratory personnel and the integrity of your research. This document moves beyond a simple checklist, delving into the rationale behind each procedural step to foster a culture of safety and excellence in your laboratory.
Understanding the Hazard Profile
This compound and its common salt form, this compound hydrochloride, are classified as irritants. Based on available Safety Data Sheet (SDS) information for the hydrochloride salt, the following Globally Harmonized System (GHS) hazard statements are pertinent:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
H318: Causes serious eye damage.
The primary hazards are associated with direct contact with the skin and eyes, as well as inhalation of dust or aerosols. The free base form may also exhibit alkaline properties, necessitating careful handling to avoid caustic burns.
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE strategy is crucial when handling this compound. The selection of appropriate PPE is not merely a procedural formality; it is a critical risk mitigation step rooted in the chemical's hazard profile.
Core PPE Requirements
| PPE Component | Specification | Rationale |
| Eye Protection | Chemical splash goggles or a full-face shield. | Protects against splashes and aerosols that can cause serious eye irritation or damage.[1] |
| Hand Protection | Nitrile or Neoprene gloves. | Provides a barrier against skin contact, which can cause irritation. These materials generally offer good resistance to amines and esters.[2][3] |
| Body Protection | A lab coat, worn fully buttoned. | Prevents contamination of personal clothing. |
| Respiratory Protection | A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates. | Required when handling the powder outside of a fume hood or when aerosols may be generated.[4] |
| Footwear | Closed-toe shoes. | Protects feet from potential spills. |
Glove Selection: A Deeper Dive
Operational Plan: From Receipt to Use
A systematic approach to handling this compound from the moment it enters the laboratory until it is used in a procedure minimizes the risk of exposure.
Receiving and Storage
-
Inspect on Arrival: Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Label Verification: Ensure the container is clearly labeled with the chemical name, concentration, and hazard warnings.
-
Segregated Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.[5] Do not store in metal containers.
Handling and Dispensing
-
Designated Area: All handling of this compound should be conducted in a designated area, preferably within a certified chemical fume hood to control potential inhalation exposure.
-
Engineering Controls: Utilize the fume hood's sash as a physical barrier.
-
Dispensing Powder: When weighing the solid, use a spatula and handle it gently to avoid creating dust.
-
Preparing Solutions: When dissolving the compound, add it slowly to the solvent to avoid splashing.
Emergency Procedures: Preparedness is Key
In the event of an accidental exposure or spill, a swift and informed response is critical to minimizing harm.
First Aid Measures
| Exposure Route | Action |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention. |
| Skin Contact | Remove contaminated clothing and wash the affected area thoroughly with soap and water. If irritation persists, seek medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[6] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention. |
Spill Response
The following workflow outlines the steps for managing a spill of this compound.
Caption: Workflow for responding to a this compound spill.
For minor spills, personnel familiar with the hazards can proceed with cleanup. For major spills, the area should be evacuated, and emergency personnel should be contacted immediately.[7] Neutralization of the amine with a weak acid, such as citric acid, is recommended to reduce its basicity before absorption.[8][9]
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and any contaminated materials is essential to protect the environment and comply with regulations.
Waste Segregation and Collection
-
Dedicated Waste Container: All waste containing this compound, including unused product and contaminated labware (e.g., pipette tips, gloves), must be collected in a designated and clearly labeled hazardous waste container.[10]
-
Container Material: Use a high-density polyethylene (HDPE) or other compatible container. Do not use metal containers.
-
Labeling: The waste container must be labeled with "Hazardous Waste" and the chemical name.
Disposal Procedure
The following diagram illustrates the decision-making process for the disposal of waste containing this compound.
Caption: Decision workflow for the disposal of this compound waste.
While neutralization of the amine waste with a weak acid to a pH of 6-8 is a sound chemical practice, it must be performed in accordance with your institution's specific waste disposal policies.[11] Always consult your Environmental Health and Safety (EHS) department for guidance. Under no circumstances should this chemical be disposed of down the drain.[10]
Conclusion
The safe handling and disposal of this compound are predicated on a thorough understanding of its hazards and the implementation of robust safety protocols. By adhering to the principles of proactive PPE use, systematic operational procedures, and responsible waste management, researchers can create a secure laboratory environment conducive to groundbreaking scientific discovery.
References
- 1. Methyl (1r,4r)-4-aminocyclohexane-1-carboxylate hydrochloride | C8H16ClNO2 | CID 18521575 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. uline.ca [uline.ca]
- 3. safety.fsu.edu [safety.fsu.edu]
- 4. capotchem.com [capotchem.com]
- 5. fishersci.com [fishersci.com]
- 6. METHYL 4-(AMINOMETHYL)CYCLOHEXANECARBOXYLATE - Safety Data Sheet [chemicalbook.com]
- 7. westlab.com [westlab.com]
- 8. gmpplastic.com [gmpplastic.com]
- 9. How to Neutralize Chemical Spills | Lab Manager [labmanager.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
